Ethylparaben
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVBSKCKDOMJSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Record name | ETHYL p-HYDROXYBENZOATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID9022528 | |
| Record name | Ethylparaben | |
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Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Almost odourless, small, colourless crystals or a white, crystalline powder, Colorless solid; [Hawley] Crystalline powder; [MSDSonline], Solid | |
| Record name | ETHYL p-HYDROXYBENZOATE | |
| Source | EU Food Improvement Agents | |
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| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Ethylparaben | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Ethylparaben | |
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Boiling Point |
297-298 °C (decomposition), 298.00 °C. @ 760.00 mm Hg | |
| Record name | ETHYLPARABEN | |
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| Record name | Ethylparaben | |
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Solubility |
In water, 8.85X10+2 mg/L at 25 °C, Solubility in water at 25 °C is 0.075% w/w; at 20 °C. 0.70% w/w, Solubilities in various solvents [Table#2496], AT 25 °C: 0.5 G/100 G GLYCERIN, For more Solubility (Complete) data for ETHYLPARABEN (6 total), please visit the HSDB record page., 0.885 mg/mL at 25 °C | |
| Record name | ETHYLPARABEN | |
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| Record name | Ethylparaben | |
| Source | Human Metabolome Database (HMDB) | |
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Vapor Pressure |
0.0000929 [mmHg] | |
| Record name | Ethylparaben | |
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Color/Form |
Small, colorless crystals or powder at room temperature, Crystals from dilute alcohol | |
CAS No. |
120-47-8, 9001-05-2 | |
| Record name | Ethylparaben | |
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| Record name | Ethylparaben [NF] | |
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| Record name | Ethyl hydroxybenzoate | |
| Source | DrugBank | |
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| Record name | Ethylparaben | |
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| Record name | Ethylparaben | |
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| Record name | Benzoic acid, 4-hydroxy-, ethyl ester | |
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| Record name | Ethylparaben | |
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| Record name | Ethyl 4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Catalase | |
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| Record name | ETHYLPARABEN | |
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| Record name | ETHYLPARABEN | |
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| Record name | Ethylparaben | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
ofp-hydroxybenzoic acid isolated by acidification and not recrystallised: 213 °C to 217 °C, after vacuum drying in a sulphuric acid desiccator, 117 °C, 116 °C | |
| Record name | ETHYL p-HYDROXYBENZOATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | ETHYLPARABEN | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/938 | |
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| Record name | Ethylparaben | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Ethylparaben synthesis from p-hydroxybenzoic acid and ethanol
An In-depth Examination of the Esterification of p-Hydroxybenzoic Acid with Ethanol for Researchers, Scientists, and Drug Development Professionals.
Ethylparaben (ethyl 4-hydroxybenzoate) is a widely utilized antimicrobial preservative in the pharmaceutical, cosmetic, and food industries.[1][2][3] Its synthesis is primarily achieved through the Fischer esterification of p-hydroxybenzoic acid with ethanol.[1][3] This technical guide provides a comprehensive overview of the synthesis process, detailing various catalytic methods, experimental protocols, and purification techniques.
Chemical Reaction Pathway
The synthesis of this compound from p-hydroxybenzoic acid and ethanol is a reversible esterification reaction. The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the ethanol. The subsequent loss of a water molecule yields the ethyl ester, this compound.
Caption: Fischer esterification of p-hydroxybenzoic acid and ethanol.
Experimental Protocols
Several methods for the synthesis of this compound have been reported, primarily differing in the choice of catalyst. Below are detailed protocols for three distinct catalytic systems.
Method 1: Sodium Hydrogen Sulfate Catalysis with Microwave Irradiation
This method utilizes sodium hydrogen sulfate as a catalyst in conjunction with microwave irradiation to accelerate the reaction.
-
Materials:
-
p-Hydroxybenzoic acid
-
Ethanol
-
Sodium hydrogen sulfate
-
10% Sodium carbonate solution
-
Distilled water
-
-
Procedure:
-
In a three-necked flask, combine p-hydroxybenzoic acid and ethanol in a molar ratio of 1:3 to 1:5.[4]
-
Add sodium hydrogen sulfate, equivalent to 9-10.2% of the mass of p-hydroxybenzoic acid.[4]
-
Introduce an electromagnetic stir bar and place the flask in a microwave oven.
-
Stir the mixture at 200-300 r/min and heat using microwave irradiation for 1 to 2.5 hours.[4] During the reaction, continuously remove the water formed using a water separator.[4]
-
After the reaction, pour the hot reaction liquid into a clean flask and remove the excess ethanol via steam distillation.[4]
-
Cool the residual liquid to induce crystallization.
-
Wash the obtained crystals with a 10% sodium carbonate solution until the pH of the washings is between 7.5 and 8.0.[4]
-
Perform suction filtration to collect the crystals.
-
Wash the filter cake with distilled water.
-
Dry the purified white solid to obtain this compound.
-
Method 2: Neodymium Sesquioxide Catalysis
This procedure employs a solid, reusable catalyst, neodymium sesquioxide, offering a greener alternative.
-
Materials:
-
p-Hydroxybenzoic acid
-
Absolute ethanol
-
Neodymium sesquioxide
-
-
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add p-hydroxybenzoic acid, absolute ethanol, and neodymium sesquioxide.[5]
-
Heat the mixture to reflux and maintain for 4 hours.[5]
-
After the reaction is complete, filter the hot solution to recover the neodymium sesquioxide catalyst.[5]
-
Distill the filtrate to remove the excess ethanol.[5]
-
Pour the residue into cold water to precipitate the crude this compound.[5]
-
Collect the crude product by suction filtration and dry.
-
Recrystallize the crude product from ethanol to obtain the finished this compound.[5]
-
Method 3: Modified Metal Oxide Solid Superacid Catalysis
This method utilizes a solid superacid catalyst for the esterification reaction.
-
Materials:
-
p-Hydroxybenzoic acid
-
Absolute ethanol
-
Modified metal oxide solid superacid (e.g., WO₃/B₂O₃-ZrO₂)
-
-
Procedure:
-
In a reaction vessel, combine p-hydroxybenzoic acid and absolute ethanol in a molar ratio of 1:5 to 1:9.[6]
-
Add the modified metal oxide solid superacid, with a mass ratio of p-hydroxybenzoic acid to catalyst of 6-10:1.[6]
-
Heat the mixture to reflux temperature to carry out the esterification. Water generated during the reaction is removed azeotropically with a portion of the ethanol.[6]
-
Upon completion of the reaction, filter the mixture to separate and recover the solid superacid catalyst.[6]
-
The filtrate, a yellow oily liquid, is subjected to rotary evaporation to remove excess ethanol, yielding this compound.[6]
-
Data Presentation
The following table summarizes the quantitative data from the described synthesis methods.
| Parameter | Method 1: Sodium Hydrogen Sulfate | Method 2: Neodymium Sesquioxide | Method 3: Solid Superacid |
| Catalyst | Sodium hydrogen sulfate | Neodymium sesquioxide | Modified metal oxide solid superacid |
| Reactant Molar Ratio (p-HBA:Ethanol) | 1:3 - 1:5[4] | Not specified | 1:5 - 1:9[6] |
| Catalyst Loading | 9-10.2% of p-HBA mass[4] | Not specified | 1:6 - 1:10 mass ratio to p-HBA[6] |
| Reaction Time | 1 - 2.5 hours[4] | 4 hours[5] | Not specified |
| Reaction Temperature | Microwave heating | Reflux | Reflux[6] |
| Reported Yield | Up to 92.6%[4] | Not specified | Up to 91.0%[6] |
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted in the following diagram.
Caption: General experimental workflow for this compound synthesis.
Purity and Characterization
The final this compound product is a white crystalline powder.[3] Its purity can be assessed by various analytical techniques.
-
Melting Point: The melting range of pure this compound is between 115°C and 118°C.[1][7]
-
Chromatography: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used to identify and quantify this compound and detect any related substances or impurities.[8][9]
-
Spectroscopy: Infrared (IR) spectroscopy can be used for the identification of the compound by comparing its spectrum to a reference standard.[1]
The acidity of the final product can be determined by titration, and the residue on ignition test can be performed to assess the level of inorganic impurities.[1]
References
- 1. Ethyl Paraben Pure IP BP Ph Eur USP NF Manufacturers, with SDS [mubychem.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. ETHYL PARABEN - Ataman Kimya [atamanchemicals.com]
- 4. CN106397193A - Preparation method of ethyl paraben - Google Patents [patents.google.com]
- 5. CN104725233A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound [drugfuture.com]
- 9. aseancosmetics.org [aseancosmetics.org]
Chemical structure and properties of ethylparaben
An In-depth Technical Guide to the Chemical Structure and Properties of Ethylparaben
Introduction
This compound (ethyl 4-hydroxybenzoate) is an ethyl ester of p-hydroxybenzoic acid and a member of the paraben class of chemicals.[1] It is widely utilized across the pharmaceutical, cosmetic, and food industries as an antimicrobial preservative due to its efficacy against fungi and bacteria.[2][3] Its chemical stability and broad-spectrum antimicrobial action make it a common ingredient in a vast array of products, from topical pharmaceuticals and makeup to processed foods.[4][5] However, its role as a potential endocrine-disrupting chemical (EDC) has garnered significant scientific attention, particularly concerning its weak estrogenic activity.[6][7] This guide provides a detailed overview of the chemical structure, physicochemical properties, biological activities, and analytical methodologies related to this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
This compound is formally synthesized by the esterification of 4-hydroxybenzoic acid with ethanol.[2][8] Its structure consists of a benzene ring substituted with a hydroxyl group and an ethyl ester group at the para position.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound CAS#: 120-47-8 [m.chemicalbook.com]
- 3. atamankimya.com [atamankimya.com]
- 4. This compound | 120-47-8 [chemicalbook.com]
- 5. ETHYL PARABEN - Ataman Kimya [atamanchemicals.com]
- 6. This compound | Rupa Health [rupahealth.com]
- 7. rivm.nl [rivm.nl]
- 8. Page loading... [wap.guidechem.com]
Ethylparaben CAS number 120-47-8
An In-depth Technical Guide to Ethylparaben (CAS: 120-47-8)
Introduction
This compound (Ethyl 4-hydroxybenzoate) is the ethyl ester of p-hydroxybenzoic acid, belonging to the paraben class of chemicals.[1] It is widely utilized as an antimicrobial preservative in cosmetics, pharmaceuticals, and food products due to its efficacy against a broad spectrum of microorganisms, particularly yeasts and molds.[2][3][4] Its chemical formula is C₉H₁₀O₃.[1] This document provides a comprehensive technical overview of this compound, covering its physicochemical properties, mechanisms of action, metabolism, toxicology, and relevant experimental protocols for its analysis and characterization.
Physicochemical Properties
This compound is a white or colorless crystalline powder under standard conditions.[5][6] It is odorless or almost odorless.[4] Key physicochemical data are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O₃ | [2][5][6] |
| Molecular Weight | 166.17 g/mol | [2][5][6] |
| Physical State | Solid, colorless crystals or white powder | [5][6] |
| Melting Point | 114-118 °C | [1][2][3][5][7] |
| Boiling Point | 297-298 °C (with decomposition) | [2][3][4][5][7] |
| Water Solubility | 750-855 mg/L | [5] |
| Solubility in other solvents | Freely soluble in ethanol, methanol, ether, acetone. Slightly soluble in chloroform. | [2][3][7] |
| Dissociation Constant (pKa) | 8.31 - 8.4 (at 20°C) | [5][7] |
| Log P (Octanol/Water Partition Coefficient) | 2.3 - 2.47 | [5][8] |
| Vapor Pressure | 9.56E-5 mmHg at 25°C | [5] |
Mechanism of Action and Metabolism
Antimicrobial Mechanism
The primary mechanism of action for this compound's antimicrobial activity is the disruption of microbial cell membrane functions.[2][7] It is proposed that parabens disrupt the lipid bilayer, which alters membrane transport and can lead to the leakage of essential intracellular components, ultimately inhibiting microbial growth or causing cell death.[9] The antimicrobial activity of parabens increases with the length of the alkyl chain; however, this also corresponds to a decrease in water solubility.[4][9] this compound is effective over a wide pH range (4-8) but its efficacy decreases at higher pH levels due to the formation of the less active phenolate anion.[4] It demonstrates greater activity against yeasts and molds compared to bacteria, and is more effective against Gram-positive than Gram-negative bacteria.[4][9]
Metabolism
In biological systems, this compound is rapidly metabolized.[5] The primary metabolic pathway is the hydrolysis of the ester linkage by esterase enzymes, which are present in the skin and liver. This process yields p-hydroxybenzoic acid and ethanol.[6][10] The resulting p-hydroxybenzoic acid is then typically conjugated and excreted.[6]
Caption: Metabolic pathway of this compound via hydrolysis.
Toxicological Profile
This compound is generally considered safe for use within regulated limits.[7] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that this compound is safe in cosmetics at concentrations up to 0.8% when combined with other parabens.[6]
Acute Toxicity
| Route | Species | LD50 Value | Reference(s) |
| Oral | Mouse | 3 mg/kg (Note: This value from one source appears unusually low and may be a typo, other sources suggest much lower toxicity) | [11] |
| Oral | Rat | >3100 mg/kg bw | [12] |
Skin Irritation and Sensitization
In studies on rabbits, this compound was found not to be a skin irritant.[12] While parabens can induce allergic contact dermatitis, this occurs mainly in cases of chronic dermatitis or on wounded skin.[7]
Endocrine Disruption Potential
This compound has been studied for its potential endocrine-disrupting effects, specifically its estrogenic activity. In vitro studies have shown that this compound can bind to estrogen receptors (ERs), although its affinity is significantly weaker than that of 17β-estradiol.[5][12] It demonstrates a selective activation of estrogen receptor β (ERβ) over ERα in some assays.[13]
Studies using in vitro transcriptional activation assays (STTA) have confirmed its estrogenic activity, with an EC50 value of 3.2 µM in one study and a PC20 value of 7.57 x 10⁻⁶ M in another.[5][14] The general consensus is that while this compound does possess weak estrogenic activity, its potency is several orders of magnitude lower than endogenous estrogens.[5][12][15]
Caption: Potential estrogenic signaling pathway for this compound.
Experimental Protocols
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a validated reversed-phase HPLC method for the simultaneous determination of several preservatives, including this compound.[16]
-
Objective: To quantify the concentration of this compound in a sample.
-
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: Lichrosorb C8 (150×4.6 mm, 5 μm particle size).[16]
-
Mobile Phase: An isocratic mixture of acetonitrile, tetrahydrofuran, and water (21:13:66, v/v/v).[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: UV detection at a wavelength of 258 nm.[16]
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations to generate a calibration curve.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.
-
Analysis: Compare the peak area of this compound in the sample chromatogram to the calibration curve to determine its concentration.
-
Caption: General workflow for this compound analysis by HPLC.
Antimicrobial Efficacy Testing (Agar Diffusion Method)
This protocol provides a general methodology to assess the antimicrobial activity of this compound against bacteria and fungi.[16]
-
Objective: To determine the inhibitory effect of this compound on microbial growth.
-
Methodology:
-
Media Preparation: Prepare and sterilize appropriate agar growth medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour into sterile Petri dishes.
-
Inoculation: Uniformly spread a standardized suspension of the test microorganism (e.g., Escherichia coli, Aspergillus niger) over the agar surface.
-
Sample Application: Prepare solutions of this compound at various concentrations. Aseptically place sterile paper discs impregnated with the this compound solutions onto the inoculated agar surface. A disc with the solvent alone serves as a negative control.
-
Incubation: Incubate the plates under conditions suitable for the test microorganism (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).
-
Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented). A larger zone diameter indicates greater antimicrobial activity.
-
Estrogenic Activity Assay (Stably Transfected Transcriptional Activation - STTA)
This protocol is based on the OECD Test Guideline for in vitro assays to detect estrogen receptor agonist activity.[14][17]
-
Objective: To quantify the estrogenic activity of this compound by measuring its ability to induce gene transcription via the estrogen receptor.
-
Methodology:
-
Cell Line: Use a human cell line (e.g., ERα-HeLa-9903) that is stably transfected with the human estrogen receptor alpha (ERα) and a reporter gene (e.g., luciferase) under the control of estrogen response elements (EREs).[14]
-
Cell Culture: Culture the cells in a multi-well plate format in a medium free of estrogenic compounds.
-
Exposure: Expose the cells to a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 17β-estradiol).
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours) to allow for receptor binding, transcriptional activation, and reporter protein expression.
-
Lysis and Measurement: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter).
-
Analysis: Plot the response (e.g., luminescence) against the log of the concentration of this compound. Calculate the PC20 (the concentration that produces 20% of the maximal response of the positive control) or EC50 to quantify its estrogenic potency.[14]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound | 120-47-8 [chemicalbook.com]
- 4. phexcom.com [phexcom.com]
- 5. theic2.org [theic2.org]
- 6. This compound | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. canada.ca [canada.ca]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. caymanchem.com [caymanchem.com]
- 14. Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. This compound | CAS:120-47-8 | Manufacturer ChemFaces [chemfaces.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Mechanism of action of ethylparaben as an antimicrobial agent
An In-Depth Technical Guide to the Antimicrobial Mechanism of Action of Ethylparaben
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (ethyl 4-hydroxybenzoate) is a member of the paraben family of preservatives, widely utilized in the cosmetic, pharmaceutical, and food industries for its broad-spectrum antimicrobial properties.[1][2] Its efficacy against a wide range of bacteria, yeasts, and molds, coupled with its stability over a broad pH range (3-8), has contributed to its extensive use.[1][3] This technical guide provides a comprehensive overview of the core mechanisms through which this compound exerts its antimicrobial effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
Core Mechanism of Action: A Multi-Pronged Approach
The antimicrobial action of this compound is not attributed to a single, specific target but rather to a multi-pronged attack on the microbial cell, primarily centered on the disruption of the cell membrane and the subsequent inhibition of critical cellular processes.
Disruption of Microbial Cell Membrane Integrity
The primary and most significant mechanism of action of this compound is the disruption of the microbial cell membrane's structure and function.[3][4] This leads to a cascade of events culminating in cell death.
-
Alteration of Membrane Fluidity and Permeability: this compound, being lipophilic in nature, can intercalate into the phospholipid bilayer of the microbial cell membrane. This insertion disrupts the packing of the phospholipids, leading to an increase in membrane fluidity and permeability. This disruption compromises the membrane's ability to act as a selective barrier, resulting in the leakage of essential intracellular components such as ions (e.g., potassium), ATP, and nucleic acids.
-
Disruption of the Proton Motive Force (PMF): The microbial cell membrane maintains a proton gradient (Proton Motive Force), which is crucial for essential cellular processes such as ATP synthesis, active transport, and motility.[5][6][7] By increasing the permeability of the membrane to protons, this compound dissipates this gradient, effectively short-circuiting the cell's energy production and transport systems.[8] Studies have shown that the effectiveness of parabens in collapsing the proton motive force increases with the length of their alkyl chain.[8]
-
Interaction with Mechanosensitive Channels: Research on E. coli has indicated that this compound can spontaneously activate mechanosensitive channels (MscL and MscS).[9] These channels are involved in regulating osmotic pressure. Their inappropriate activation by this compound can lead to a significant imbalance in the osmotic gradients across the bacterial membrane, contributing to cell lysis.[9]
Inhibition of Macromolecular Synthesis
At concentrations that may be higher than those required for immediate membrane disruption, this compound has been shown to inhibit the synthesis of essential macromolecules, further contributing to its antimicrobial effect.[10]
-
Inhibition of DNA and RNA Synthesis: Studies have demonstrated that parabens can inhibit the synthesis of both DNA and RNA in bacteria such as Escherichia coli and Bacillus subtilis.[10] While the precise mechanism of this inhibition is not fully elucidated, it is believed to be a consequence of the disruption of cellular energy and precursor molecule supply due to membrane damage, or potentially through direct interaction with the enzymes involved in nucleic acid synthesis.
-
Inhibition of Protein Synthesis: The synthesis of proteins is also affected by the presence of parabens. This can be an indirect consequence of the inhibition of RNA synthesis or the depletion of cellular ATP.
Inhibition of Microbial Enzymes
While less extensively documented than membrane disruption, there is evidence to suggest that this compound can inhibit the activity of essential microbial enzymes.[11] This inhibition is likely a contributing factor to its overall antimicrobial efficacy. The disruption of the cell membrane can lead to conformational changes in membrane-bound enzymes, such as those involved in respiratory and transport systems, leading to their inactivation.
Quantitative Data: Antimicrobial Efficacy of this compound
The antimicrobial efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The MIC values for this compound against a range of common microorganisms are summarized in the table below.
| Microorganism | Type | MIC (%) | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | Gram-Negative Bacteria | 0.10 | 1000 | [3] |
| Escherichia coli | Gram-Negative Bacteria | 0.05 | 500 | [3] |
| Klebsiella aerogenes | Gram-Negative Bacteria | 0.05 | 500 | [3] |
| Klebsiella pneumoniae | Gram-Negative Bacteria | 0.05 | 500 | [3] |
| Serratia marcescens | Gram-Negative Bacteria | 0.05 | 500 | [3] |
| Proteus vulgaris | Gram-Negative Bacteria | 0.06 | 600 | [3] |
| Salmonella enteritidis | Gram-Negative Bacteria | 0.05 | 500 | [3] |
| Salmonella typhi | Gram-Negative Bacteria | 0.10 | 1000 | [3] |
| Staphylococcus aureus | Gram-Positive Bacteria | 0.07 | 700 | [3] |
| Streptococcus haemolyticus | Gram-Positive Bacteria | 0.06 | 600 | [3] |
| Bacillus cereus | Gram-Positive Bacteria | 0.025 | 250 | [3] |
| Bacillus subtilis | Gram-Positive Bacteria | 0.10 | 1000 | [3] |
| Lactobacillus buchneri | Gram-Positive Bacteria | 0.06 | 600 | [3] |
| Candida albicans | Yeast | 0.07 | 700 | [3] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standard broth microdilution method for determining the MIC of this compound against a bacterial strain.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO or ethanol)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells)
-
Sterile pipette tips and multichannel pipette
-
Incubator (35-37°C)
Procedure:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no this compound), and the twelfth well as a sterility control (no bacteria).
-
Add 100 µL of the diluted bacterial inoculum to each well from 1 to 11.
-
Incubate the plate at 35-37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.
Assessment of Bacterial Membrane Permeability using Propidium Iodide
This assay uses the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes, to assess the membrane-damaging effects of this compound.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
This compound solution at various concentrations
-
Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Fluorometer or fluorescence microscope
Procedure:
-
Harvest bacterial cells by centrifugation and wash twice with PBS.
-
Resuspend the bacterial pellet in PBS to an optical density (OD600) of approximately 0.5.
-
Add the this compound solution to the bacterial suspension at the desired final concentrations. A control with no this compound should be included.
-
Incubate the suspensions at 37°C for a specified time (e.g., 30 minutes).
-
Add PI to each suspension to a final concentration of 1-5 µg/mL.
-
Incubate in the dark at room temperature for 10-15 minutes.
-
Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or visualize the cells under a fluorescence microscope. An increase in red fluorescence indicates membrane damage.
Conclusion
The antimicrobial mechanism of action of this compound is a complex and multifaceted process, primarily driven by its ability to disrupt the integrity and function of the microbial cell membrane. This initial damage leads to a cascade of secondary effects, including the dissipation of the proton motive force, leakage of vital cellular components, and the inhibition of essential macromolecular synthesis and enzymatic activity. This multi-target mechanism makes the development of microbial resistance to this compound less likely compared to antibiotics with highly specific targets. For researchers and professionals in drug development, a thorough understanding of these mechanisms is crucial for the effective application of this compound as a preservative and for the development of new antimicrobial strategies. The provided quantitative data and experimental protocols serve as a valuable resource for further investigation and application of this widely used antimicrobial agent.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. specialchem.com [specialchem.com]
- 3. ETHYL PARABEN - Ataman Kimya [atamanchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Proton motive force and antibiotic tolerance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Maintenance and generation of proton motive force are both essential for expression of phenotypic antibiotic tolerance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of parabens on the mechanosensitive channels of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ejournals.eu [ejournals.eu]
- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of Ethylparaben in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility characteristics of ethylparaben, a widely used preservative in the pharmaceutical, cosmetic, and food industries. Understanding the solubility of this compound is critical for formulation development, ensuring optimal efficacy, stability, and bioavailability of the final product. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.
Core Concepts in this compound Solubility
This compound (ethyl 4-hydroxybenzoate) is an ester of p-hydroxybenzoic acid and ethanol. Its chemical structure, featuring both a polar hydroxyl group and a non-polar ethyl ester group, dictates its solubility behavior in various media. Generally, this compound is characterized as being slightly soluble in water and readily soluble in many organic solvents.[1][2] This differential solubility is a key consideration in the formulation of a wide range of products, from aqueous solutions to lipid-based systems.
Factors that influence the solubility of this compound include temperature and the pH of the medium.[1] An increase in temperature generally leads to a significant increase in the solubility of this compound in water.[3] As a weak acid, the pH of an aqueous solution can also affect its solubility.
Quantitative Solubility Data
The following tables summarize the quantitative solubility of this compound in water at various temperatures and in a selection of organic solvents at standard room temperature. This data is essential for formulators to predict the behavior of this compound in different solvent systems.
Table 1: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Solubility (% w/w) |
| 10 | 0.06 |
| 25 | 0.11 |
| 80 | 0.86 |
| 100 | 1.7 |
| Data sourced from Ataman Kimya[3] |
Table 2: Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Solubility ( g/100g of solvent) |
| Methanol | 115 |
| Acetone | 84 |
| Ethanol | 70 |
| Ether | 43 |
| Propylene Glycol | 25 |
| Benzene | 1.65 |
| Peanut Oil | 1.0 |
| Carbon Tetrachloride | 0.9 |
| Glycerin | 0.5 |
| Liquid Paraffin | 0.025 |
| Data sourced from PubChem[4] |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in pharmaceutical and chemical research. The following are detailed methodologies for two common techniques used to determine the solubility of compounds like this compound.
Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5]
Materials:
-
This compound powder
-
Solvent of interest (e.g., water, ethanol)
-
Conical flasks or vials with stoppers
-
Thermostatic shaker bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical balance
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a conical flask. The excess solid is crucial to ensure that the solution reaches equilibrium saturation.
-
Equilibration: Seal the flasks and place them in a thermostatic shaker bath set to the desired temperature. Agitate the flasks for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[2][4] The agitation ensures thorough mixing and facilitates the dissolution process.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the constant temperature to allow the undissolved solid to sediment.
-
Sample Withdrawal and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a membrane filter (e.g., 0.45 µm) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[6]
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
Gravimetric Method
The gravimetric method is a straightforward technique for determining solubility, particularly for non-volatile solutes in volatile solvents.[7][8]
Materials:
-
This compound powder
-
Solvent of interest
-
Conical flasks or beakers
-
Analytical balance
-
Evaporating dish
-
Drying oven
-
Filtration apparatus
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature, as described in the shake-flask method (steps 1 and 2).
-
Sample Collection: Accurately weigh a clean, dry evaporating dish. Pipette a known volume or weigh a known mass of the clear, filtered saturated solution into the pre-weighed evaporating dish.[8]
-
Solvent Evaporation: Carefully evaporate the solvent from the solution by heating the evaporating dish in a drying oven at a temperature below the boiling point of the solute and sufficient to vaporize the solvent.
-
Drying to a Constant Weight: Continue to dry the residue in the oven until a constant weight is achieved. This is confirmed by repeated weighings until the difference between consecutive measurements is negligible.[8]
-
Calculation: The weight of the residue corresponds to the mass of this compound that was dissolved in the known volume or mass of the solvent. Calculate the solubility, typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method followed by UV-Vis analysis.
Caption: Workflow for Solubility Determination of this compound.
This comprehensive guide provides essential data and methodologies for professionals working with this compound. A thorough understanding of its solubility is paramount for the successful development of stable, effective, and safe products.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
An In-depth Technical Guide to the Physical and Chemical Stability of Ethylparaben
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical stability of ethylparaben, a widely used antimicrobial preservative in pharmaceuticals, cosmetics, and food products. Understanding its stability profile is crucial for ensuring product quality, safety, and efficacy. This document details its intrinsic properties, degradation pathways under various stress conditions, and the analytical methodologies used for its stability assessment.
Physicochemical Properties of this compound
This compound (ethyl 4-hydroxybenzoate) is an ester of p-hydroxybenzoic acid. Its fundamental physicochemical properties are summarized in the table below, providing a foundation for understanding its behavior in various formulations.
| Property | Value | References |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| Appearance | White, crystalline powder or colorless crystals | [1] |
| Melting Point | 115-118 °C | [2] |
| Boiling Point | 297-298 °C | [2] |
| pKa | 8.34 | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.47 | [3] |
Solubility Profile
The solubility of this compound is a critical factor in formulation development. It exhibits limited solubility in water, which increases with temperature. It is freely soluble in many organic solvents.
| Solvent | Solubility ( g/100g at 25 °C) | References |
| Water | 0.0885 | [4] |
| Ethanol | ~70 | [4] |
| Methanol | ~115 | [4] |
| Acetone | ~84 | [4] |
| Propylene Glycol | ~25 | [4] |
| Peanut Oil | ~1 | [4] |
| Benzene | 1.65 | [4] |
| Carbon Tetrachloride | 0.9 | [4] |
| Ether | ~43 | [4] |
Chemical Stability and Degradation Pathways
This compound can degrade under various environmental conditions, including hydrolysis, oxidation, and exposure to light and heat. Understanding these degradation pathways is essential for developing stable formulations and for identifying potential degradants.
Hydrolytic Degradation
Hydrolysis is a primary degradation pathway for this compound, particularly at non-neutral pH. The ester linkage is susceptible to cleavage, yielding p-hydroxybenzoic acid and ethanol. The rate of hydrolysis is significantly influenced by pH and temperature.
-
Acidic and Neutral Conditions (pH 3-7): this compound is relatively stable.
-
Alkaline Conditions (pH > 7): The rate of hydrolysis increases significantly with increasing pH.
Oxidative Degradation
This compound is susceptible to oxidation, which can be initiated by oxidizing agents or exposure to atmospheric oxygen, especially in the presence of light and metal ions. The primary site of oxidation is the phenolic hydroxyl group, which can lead to the formation of various degradation products, including quinones.
Photodegradation
Exposure to ultraviolet (UV) light can induce the degradation of this compound. The molecule absorbs UV radiation, which can lead to the formation of reactive species and subsequent degradation. The extent of photodegradation depends on the intensity and wavelength of the light, the presence of photosensitizers, and the formulation matrix.
Thermal Degradation
This compound is generally stable at temperatures commonly encountered during the manufacturing and storage of pharmaceutical and cosmetic products. However, at elevated temperatures, it can undergo decomposition.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound involves subjecting it to forced degradation under various stress conditions and analyzing the resulting samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the degradation pathways and to develop and validate a stability-indicating assay. A typical protocol is outlined below.[5]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Phosphate buffer, pH 3.0 and 7.0
-
Borate buffer, pH 9.0
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Heat the solution at a controlled temperature (e.g., 60-80 °C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Repeat the experiment with 1 N HCl for more aggressive degradation.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Keep the solution at room temperature and withdraw samples at various time points (e.g., 15, 30, 60, 120 minutes).
-
Neutralize each sample with 0.1 N HCl and dilute with the mobile phase for HPLC analysis.
-
Repeat the experiment with 1 N NaOH if necessary.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for a specified period (e.g., 24 hours).
-
Withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
Repeat the experiment with 30% H₂O₂ for more stringent conditions.[6]
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a petri dish and expose it to a high temperature (e.g., 105 °C) in a hot air oven for a specified duration (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute to a known concentration for HPLC analysis.
-
-
Photostability Testing:
-
Expose a solution of this compound (in a transparent container) and a solid sample to a light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7][8]
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.
-
After the exposure period, prepare the samples for HPLC analysis.
-
Stability-Indicating HPLC Method
A validated, stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products.
Chromatographic Conditions (Example): [9]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer, pH 3-4) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Thermal Analysis Protocols
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability of this compound.
3.3.1. Thermogravimetric Analysis (TGA) Protocol: [10][11]
Objective: To determine the thermal decomposition profile of this compound.
Procedure:
-
Calibrate the TGA instrument for temperature and mass.
-
Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass loss as a function of temperature.
3.3.2. Differential Scanning Calorimetry (DSC) Protocol: [12][13]
Objective: To determine the melting point and enthalpy of fusion of this compound, and to assess its thermal stability and potential interactions with excipients.
Procedure:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 200 °C).
-
Record the heat flow as a function of temperature.
Summary of Stability Data
The following table summarizes the key stability characteristics of this compound under different conditions.
| Stress Condition | Stability Profile | Major Degradation Product |
| Hydrolysis (Acidic) | Relatively stable | p-Hydroxybenzoic acid |
| Hydrolysis (Neutral) | Stable | - |
| Hydrolysis (Alkaline) | Rapid degradation | p-Hydroxybenzoic acid |
| Oxidation (H₂O₂) | Susceptible to degradation | Oxidized derivatives (e.g., quinones) |
| Thermal (Solid) | Stable at typical storage temperatures; decomposes at high temperatures | Various decomposition products |
| Photolysis (UV Light) | Degrades upon exposure | Photodegradation products |
Conclusion
This compound is a chemically stable compound under normal storage conditions and at acidic to neutral pH. However, it is susceptible to degradation under alkaline, oxidative, and photolytic conditions, with the primary hydrolytic degradation product being p-hydroxybenzoic acid. A thorough understanding of its stability profile, facilitated by forced degradation studies and the use of validated stability-indicating analytical methods, is paramount for the development of robust and safe products containing this compound. The experimental protocols outlined in this guide provide a framework for conducting comprehensive stability assessments.
References
- 1. This compound | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The degradation of paraben preservatives: Recent progress and sustainable approaches toward photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. iomcworld.org [iomcworld.org]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. helixchrom.com [helixchrom.com]
- 10. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 11. etamu.edu [etamu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of Ethylparaben
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of ethylparaben (Ethyl 4-hydroxybenzoate), a widely used preservative in the pharmaceutical, cosmetic, and food industries. The document details the core physicochemical data, outlines the experimental protocols for their determination, and illustrates key related processes through logical diagrams.
Core Physicochemical Data
This compound is a white crystalline solid at room temperature. Its thermal properties are critical for formulation development, manufacturing processes, and stability assessments. The melting and boiling points are key indicators of its purity and physical state under various conditions.
Table 1: Melting and Boiling Points of this compound
| Parameter | Temperature Range (°C) | Temperature Range (K) | Notes |
| Melting Point | 114 - 118 °C[1][2] | 387 - 391 K[1] | The range indicates that the precise value can vary slightly based on purity. |
| Boiling Point | 297 - 298 °C[1] | 570 - 571 K[1] | Data is typically reported at atmospheric pressure. |
Experimental Protocols for Determination
Accurate determination of melting and boiling points is fundamental for the characterization of this compound. The following sections describe standard laboratory methodologies for these measurements.
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid like this compound, this transition occurs over a narrow temperature range. The protocol described below is a general method using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower rate (1-2 °C per minute) as the melting point is neared.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
Completion: The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.
-
Purity Check: A sharp melting range (typically ≤ 1 °C) is indicative of a high-purity compound. Impurities tend to depress and broaden the melting range.
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology (Thiele Tube Method):
-
Sample Preparation: A small amount of this compound (1-2 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer. The bulb of the thermometer should be level with the sample.
-
Heating: The entire assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The side arm of the Thiele tube is gently heated with a Bunsen burner or a heating mantle.
-
Observation: As the temperature rises, dissolved air will first exit the capillary tube. As the liquid approaches its boiling point, a rapid and continuous stream of bubbles will emerge from the inverted capillary tube.
-
Recording the Boiling Point: Heating is discontinued. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.
-
Pressure Correction: The atmospheric pressure should be recorded, as the boiling point is dependent on pressure. Standard boiling points are reported at 1 atm (760 mmHg).
Visualizations of Key Processes
The following diagrams illustrate important logical and experimental workflows related to this compound.
Caption: Logical workflow for the synthesis of this compound.
Caption: Experimental workflow for determining melting and boiling points.
Caption: Logical pathway for the antimicrobial action of this compound.
References
The Endogenous Occurrence of Ethylparaben in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylparaben (ethyl 4-hydroxybenzoate) is a widely utilized preservative in the pharmaceutical, cosmetic, and food industries due to its effective antimicrobial properties. While commercially synthesized via the esterification of p-hydroxybenzoic acid (PHBA), claims regarding its natural occurrence in various plant species have circulated. This technical guide provides an in-depth examination of the current scientific evidence for the endogenous presence of this compound in plants. It delves into the biosynthesis of its precursor, p-hydroxybenzoic acid, details the analytical methodologies required for its detection and quantification, and explores the potential for its enzymatic synthesis within plant systems. This document aims to equip researchers with a thorough understanding of the topic and a framework for future investigations.
Natural Occurrence of this compound: An Evaluation of the Evidence
Despite anecdotal claims of the presence of parabens, including this compound, in fruits and vegetables, a comprehensive review of peer-reviewed scientific literature reveals a significant lack of definitive quantitative data to substantiate these assertions. While the precursor, p-hydroxybenzoic acid (PHBA), is a well-documented and widespread plant metabolite, the direct isolation and quantification of this compound from plant tissues are not extensively reported. Some sources mention that plants can naturally produce parabens, but they often lack specific details on the analytical methods used and the concentrations detected. Therefore, while the building blocks for this compound are present in the plant kingdom, its endogenous presence as a distinct molecule remains an area requiring more rigorous scientific validation.
Biosynthesis of p-Hydroxybenzoic Acid (PHBA) in Plants
The biosynthetic pathway of p-hydroxybenzoic acid, the immediate precursor to this compound, is well-established in higher plants. PHBA is a product of the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. The pathway begins with the amino acid phenylalanine.
The key steps leading to the formation of PHBA are as follows:
-
Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which deaminates L-phenylalanine to form cinnamic acid.
-
Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid.
-
p-Coumaric Acid to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by coenzyme A (CoA) through the action of 4-coumarate-CoA ligase (4CL), forming p-coumaroyl-CoA.
-
Chain Shortening of p-Coumaroyl-CoA: The three-carbon side chain of p-coumaroyl-CoA is shortened to a one-carbon carboxyl group to yield p-hydroxybenzoic acid. This is thought to occur via a β-oxidative pathway.
Experimental Protocols for the Analysis of this compound in Plant Matrices
The detection and quantification of this compound in complex biological matrices like plant tissues require robust and sensitive analytical methods. While specific protocols for plants are scarce, methodologies developed for food, cosmetic, and environmental samples can be adapted. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this type of analysis.
Sample Preparation and Extraction
The goal of sample preparation is to efficiently extract this compound from the plant matrix while minimizing interferences.
3.1.1. Extraction Solvents and Techniques:
-
Solvents: Acetonitrile and methanol are common solvents for extracting parabens.
-
Techniques:
-
Ultrasonic-Assisted Extraction (UAE): This is a rapid and efficient method. The plant material is homogenized and sonicated with the extraction solvent.
-
Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to enhance extraction efficiency.
-
3.1.2. Cleanup - Solid-Phase Extraction (SPE):
A cleanup step is crucial to remove interfering compounds from the crude extract. Solid-phase extraction is a widely used technique.
-
Sorbent: C18 cartridges are commonly used for the retention of parabens.
-
Procedure:
-
Conditioning: The SPE cartridge is conditioned with methanol followed by water.
-
Loading: The plant extract is loaded onto the cartridge.
-
Washing: The cartridge is washed with a water/methanol mixture to remove polar interferences.
-
Elution: this compound is eluted with a higher concentration of methanol or acetonitrile.
-
Analytical Determination
3.2.1. High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is typically used for the separation of parabens.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid or ammonium acetate to improve ionization) and methanol or acetonitrile is common.
3.2.2. Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is highly effective for parabens.
-
Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored for quantification.
Table 1: Example HPLC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| HPLC Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transition | m/z 165 -> 137 |
Potential for Enzymatic Esterification in Plants
The biosynthesis of this compound from PHBA requires the enzymatic esterification with ethanol. While the direct evidence for an enzyme specifically catalyzing this reaction in plants is lacking, the plant kingdom possesses a vast array of enzymes capable of performing esterification reactions. Lipases and other esterases are known to catalyze the formation of esters from various alcohols and carboxylic acids. It is plausible that under certain physiological conditions and in the presence of both PHBA and ethanol (a common product of fermentation in plants), non-specific enzymatic activity could lead to the formation of this compound. However, this remains a hypothesis that requires experimental verification.
Conclusion
The natural occurrence of this compound in plants is a topic that warrants further scientific investigation. While its precursor, p-hydroxybenzoic acid, is a common plant metabolite, direct and quantitative evidence for the presence of this compound itself is currently limited in the scientific literature. The analytical methodologies outlined in this guide provide a robust framework for researchers to pursue the detection and quantification of endogenous this compound in various plant species. Future research in this area, focusing on the application of sensitive analytical techniques and the exploration of potential biosynthetic enzymes, will be crucial in definitively answering the question of the natural origin of this widely used compound.
The Endocrine-Disrupting Potential of Ethylparaben: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethylparaben (ethyl p-hydroxybenzoate), a widely utilized preservative in pharmaceuticals, cosmetics, and food products, has come under scientific scrutiny for its potential to disrupt the endocrine system. This technical guide provides an in-depth analysis of the endocrine-disrupting properties of this compound, focusing on its estrogenic, anti-androgenic, and thyroid-disrupting activities. This document synthesizes quantitative data from in vitro and in vivo studies, details key experimental methodologies, and visualizes the underlying molecular pathways to offer a comprehensive resource for the scientific community. The evidence presented herein indicates that this compound exhibits weak endocrine-disrupting effects, the biological significance of which warrants careful consideration in the context of human exposure and risk assessment.
Introduction
Parabens are a class of alkyl esters of p-hydroxybenzoic acid extensively used for their bactericidal and fungicidal properties.[1] this compound is a prominent member of this class.[2] While historically considered safe, a growing body of evidence suggests that parabens, including this compound, can interfere with the endocrine system, potentially leading to adverse health outcomes.[3] This guide aims to provide a detailed technical overview of the current scientific understanding of this compound's endocrine-disrupting capabilities.
Estrogenic Activity
This compound is known to exert weak estrogenic activity by mimicking the action of 17β-estradiol.[2] This activity is primarily mediated through its interaction with estrogen receptors (ERs), particularly ERα.
Molecular Mechanism of Estrogenic Action
The estrogenic activity of this compound involves binding to estrogen receptors, which leads to the transcription of estrogen-responsive genes.[4] Molecular docking studies have shown that this compound can fit into the agonist-binding pocket of the human estrogen receptor α (hERα), interacting with key amino acid residues like Glu353 and Arg394 through hydrogen bonds.[5] This interaction, although weaker than that of estradiol, can initiate the downstream signaling cascade.
Quantitative Data on Estrogenic Activity
The estrogenic potency of this compound has been quantified in various in vitro assays. The following table summarizes key findings.
| Assay Type | Cell Line/System | Endpoint | This compound Value | Reference Compound (Value) | Source |
| Receptor Binding | Human ERα | IC50 | Not available | Diethylstilbestrol (Not specified) | [6] |
| Transcriptional Activation | Yeast Estrogen Screen (YES) | EC50 | 1.0 x 10-5 M | 17β-estradiol (Not specified) | [7] |
| Stably Transfected Transcriptional Activation (STTA) | PC10 | 7.57 x 10-6 M | 17β-estradiol (Not specified) | [8] | |
| Stably Transfected Transcriptional Activation (STTA) | PC50 | 2.25 x 10-5 M | 17β-estradiol (Not specified) | [8] | |
| BRET-based ERα Dimerization | PC20 | 3.29 x 10-5 M | 4-hydroxytamoxifen (OHT) (Not specified) | [8] | |
| Cell Proliferation | MCF-7 | EC50 | ~10-5 M | 17β-estradiol (~10-11 M) | [6] |
| Enzyme Inhibition | 17β-HSD2 Inhibition | IC50 | 4.6 ± 0.8 µM | - | [9] |
Experimental Protocols
This assay evaluates the ability of a chemical to bind to and activate the human estrogen receptor α (hERα), leading to the expression of a reporter gene (e.g., luciferase).[10][11]
-
Cell Line: hERα-HeLa-9903 cells, stably transfected with the hERα and a luciferase reporter gene.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach.
-
The medium is replaced with a medium containing various concentrations of this compound or a reference estrogen (e.g., 17β-estradiol). A vehicle control is also included.
-
Plates are incubated for a specified period (e.g., 24 hours).
-
The cells are lysed, and the luciferase activity is measured using a luminometer.
-
-
Data Analysis: The transcriptional activity is expressed as a percentage of the maximal activity induced by the reference estrogen. EC50 and PC10/PC50 values are calculated from the dose-response curve.
This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.[6]
-
Cell Line: MCF-7 human breast adenocarcinoma cells.
-
Procedure:
-
Cells are maintained in a hormone-depleted medium for several days to ensure low basal proliferation.
-
Cells are seeded in multi-well plates and treated with various concentrations of this compound, a positive control (17β-estradiol), and a vehicle control.
-
After a defined incubation period (e.g., 6 days), cell viability/proliferation is assessed using methods such as MTT assay, crystal violet staining, or direct cell counting.
-
-
Data Analysis: The proliferative effect is expressed as a percentage of the maximal proliferation induced by 17β-estradiol. The EC50 value is determined from the concentration-response curve.
Anti-Androgenic Activity
This compound has been shown to possess weak anti-androgenic properties, meaning it can interfere with the action of androgens like testosterone.[2]
Molecular Mechanism of Anti-Androgenic Action
The anti-androgenic effects of this compound are thought to be mediated by its ability to act as an antagonist to the androgen receptor (AR). By binding to the AR, it can prevent the binding of endogenous androgens and inhibit the subsequent transcriptional activation of androgen-responsive genes.
Quantitative Data on Anti-Androgenic Activity
The anti-androgenic potential of this compound has been evaluated in vitro.
| Assay Type | Cell Line/System | Endpoint | This compound Value | Reference Compound (Value) | Source |
| Transcriptional Activation | CHO-K1 (AR-EcoScreen) | Anti-androgenic activity | No effect | Hydroxyflutamide, Cyproterone acetate (Not specified) | [12] |
| Yeast Antiandrogen Screen (YAAS) | EC50 | 6.4 x 10-6 M | Flutamide (Not specified) | [7] |
Experimental Protocol: Androgen Receptor (AR) Reporter Gene Assay
This assay assesses the ability of a chemical to inhibit the transcriptional activity induced by an androgen.
-
Cell Line: A cell line stably transfected with the human androgen receptor and an androgen-responsive reporter gene (e.g., luciferase), such as AR-EcoScreen cells.[12]
-
Procedure:
-
Cells are seeded in 96-well plates.
-
Cells are co-treated with a fixed concentration of a reference androgen (e.g., testosterone or 5α-dihydrotestosterone) and varying concentrations of this compound.
-
Appropriate controls (vehicle, androgen alone, antagonist reference compound) are included.
-
After incubation (e.g., 24 hours), cells are lysed, and reporter gene activity is measured.
-
-
Data Analysis: The inhibitory activity is calculated as the percentage reduction in the androgen-induced response. IC50 values are determined from the concentration-response curve.
Effects on Steroidogenesis
In vitro studies suggest that this compound can interfere with the synthesis of steroid hormones.
Mechanism of Action on Steroidogenesis
The primary in vitro model for assessing effects on steroidogenesis is the H295R cell line, which expresses the key enzymes of the steroidogenic pathway. This compound has been shown to alter the production of steroid hormones in these cells.
Quantitative Data on Steroidogenesis
| Assay Type | Cell Line | Hormone Measured | Effect of this compound | Concentration | Source |
| Steroidogenesis Assay | H295R | Progesterone | Significant increase | 30 µM | [10] |
| H295R | Testosterone | No significant effect | Up to 30 µM | [10] | |
| H295R | Estradiol | No significant effect | Up to 30 µM | [10] |
Experimental Protocol: H295R Steroidogenesis Assay (OECD TG 456)
This in vitro assay is used to identify substances that affect the production of testosterone and estradiol.[13]
-
Cell Line: H295R human adrenocortical carcinoma cells.
-
Procedure:
-
H295R cells are plated in multi-well plates and allowed to acclimate for 24 hours.
-
The culture medium is replaced with fresh medium containing various concentrations of this compound, a vehicle control, and positive/negative controls.
-
After a 48-hour incubation period, the cell culture medium is collected for hormone analysis.
-
Hormone concentrations (progesterone, testosterone, and estradiol) are quantified using methods such as ELISA or LC-MS/MS.
-
Cell viability is assessed to distinguish between specific effects on steroidogenesis and general cytotoxicity.
-
-
Data Analysis: Hormone production in treated wells is compared to the vehicle control. Results are typically expressed as fold change relative to the control.
Thyroid Disruption
Emerging evidence suggests that this compound may interfere with the thyroid hormone system.
Mechanism of Thyroid Disruption
Studies indicate that parabens can affect the hypothalamic-pituitary-thyroid (HPT) axis.[14][15] In vivo studies in zebrafish have shown that exposure to this compound can reduce thyroid hormone levels and alter the expression of genes involved in the HPT axis.[16] Furthermore, in vitro assays suggest that parabens may act as thyroid receptor agonists.[16]
Quantitative Data on Thyroid Disruption
| Assay Type | Model System | Endpoint | Effect of this compound | Concentration | Source |
| In Vivo | Zebrafish larvae | Thyroid hormone levels (T3, T4) | Reduced | 3.32 - 16.61 mg/L | |
| In Vitro | GH3 cell proliferation assay | Thyroid receptor agonistic activity | Exhibited agonistic activity | Not specified | [16] |
| Epidemiological | Human males | TSH, TSH/T4, TSH/FreeT4 ratio | Decreased | Associated with 1% increase in urinary this compound | [10] |
| Epidemiological | Human female minors | TSH ratios | Increased | Associated with 1% increase in urinary this compound | [10] |
Experimental Protocol: In Vivo Zebrafish Assay for Thyroid Disruption
Zebrafish are a common model for assessing the effects of chemicals on the endocrine system, including the thyroid axis.[16]
-
Model Organism: Zebrafish (Danio rerio) embryos/larvae.
-
Procedure:
-
Fertilized zebrafish embryos are exposed to a range of this compound concentrations in the water.
-
Developmental endpoints such as hatching rate, survival, and morphology are monitored.
-
At specific time points, larvae are collected for analysis.
-
Whole-body thyroid hormone (T3 and T4) levels are measured using techniques like ELISA or LC-MS/MS.
-
Gene expression analysis of key genes in the HPT axis (e.g., tshβ, trα) can be performed using qPCR.
-
-
Data Analysis: Hormone levels and gene expression in exposed groups are compared to a control group.
Conclusion
The available scientific evidence indicates that this compound possesses weak endocrine-disrupting properties. It can act as a weak estrogen, an anti-androgen, and can potentially interfere with steroidogenesis and thyroid function. While the potency of these effects is significantly lower than that of endogenous hormones, the ubiquitous and continuous nature of human exposure to this compound from multiple sources necessitates a thorough evaluation of its potential health risks. This technical guide provides a foundation for researchers and drug development professionals to understand the mechanisms of this compound's endocrine activity, the methodologies to assess it, and the quantitative data that informs risk assessment. Further research is warranted to fully elucidate the implications of low-dose, long-term exposure to this compound, particularly in sensitive populations.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. Screening for androgen agonists using autonomously bioluminescent HEK293 reporter cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The estrogenicity of mthis compound and this compound at doses close to the acceptable daily intake in immature Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction [mdpi.com]
- 7. Potential antiandrogenic effects of parabens and benzophenone-type UV-filters by inhibition of 3α-hydroxysteroid dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interference of Paraben Compounds with Estrogen Metabolism by Inhibition of 17β-Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Environmental Endocrinology: Parabens Hazardous Effects on HPT Axis[v1] | Preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds-Impact of Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Environmental Endocrinology: Parabens Hazardous Effects on Hypothalamic–Pituitary–Thyroid Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Thyroid Endocrine Disruption Effects of Parabens Using In Vivo, In Vitro, and In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Phytoestrogenic Activity of Ethylparaben: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethylparaben (ethyl 4-hydroxybenzoate), a member of the paraben family, is widely utilized as an antimicrobial preservative in cosmetics, pharmaceuticals, and food products.[1][2] While effective in preventing microbial contamination, its structural similarity to estrogen has raised concerns regarding its potential as an endocrine-disrupting chemical (EDC). This document provides a comprehensive technical overview of the phytoestrogenic activity of this compound, summarizing quantitative data, detailing experimental protocols for its assessment, and visualizing the key signaling pathways involved. The evidence collectively classifies this compound as a xenoestrogen, a compound that mimics estrogen, albeit with significantly lower potency than the endogenous hormone 17β-estradiol.[3][4] Its activity stems from direct interaction with estrogen receptors, modulation of estrogen metabolism, and activation of other signaling cascades.
Mechanisms of Estrogenic Action
This compound exerts its estrogenic effects through several mechanisms:
-
Direct Estrogen Receptor (ER) Binding: this compound can bind directly to estrogen receptors, ERα and ERβ.[5][6] This binding initiates a conformational change in the receptor, leading to its dimerization and subsequent translocation to the nucleus. The receptor dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[7] However, the binding affinity of this compound for these receptors is substantially lower than that of 17β-estradiol.[5] The estrogenic potency of parabens generally increases with the length of their alkyl side chain, making this compound less potent than propylparaben and butylparaben.[3][8]
-
Inhibition of Estrogen-Metabolizing Enzymes: Beyond direct receptor interaction, this compound can indirectly increase estrogenic activity by inhibiting enzymes responsible for estrogen inactivation. It has been shown to inhibit 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme that converts the potent estrogen, 17β-estradiol (E2), into the less active estrone (E1).[9] By inhibiting this inactivation pathway, this compound can lead to higher local concentrations of active E2, resulting in a pro-estrogenic effect.[9]
-
Activation of Other Signaling Pathways: Research indicates that this compound can influence cellular processes through pathways other than classical ER signaling. For instance, it has been demonstrated to induce subconjunctival fibrosis by promoting extracellular matrix gene expression in conjunctival fibroblasts via the Wnt/β-catenin signaling pathway.[10][11] In human placental cells, this compound has been shown to induce apoptosis through the Caspase-3 pathway.[12]
Quantitative Data on Estrogenic Activity
The estrogenic potency of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key data points from the literature.
Table 1: Summary of In Vitro Estrogenic Activity of this compound
| Assay Type | Cell Line / System | Endpoint | Result | Reference |
| ERα Dimerization (BRET) | HEK293 | PC₂₀ (Concentration for 20% activity) | 3.29 × 10⁻⁵ M | [13] |
| Stably Transfected Transcriptional Activation (STTA) | ERα-HeLa9903 | PC₁₀ (Concentration for 10% activity) | 7.57 × 10⁻⁶ M | [13] |
| 17β-HSD2 Inhibition | Cell-free enzymatic assay | IC₅₀ (Half maximal inhibitory concentration) | 4.6 ± 0.8 µM | [9] |
| ER Binding Affinity | Human ERα and ERβ | Relative Binding Affinity (RBA) vs. Estradiol | Weak; lower affinity than propyl- and butylparaben | [5][6] |
| Yeast Two-Hybrid Assay | Saccharomyces cerevisiae | Relative Estrogenic Activity vs. E2 | <0.0013% | [14] |
| Cell Proliferation | MCF-7 (human breast cancer cells) | Proliferative Concentration | 10⁵ to 10⁷-fold higher than 17β-estradiol | [6] |
| Cytotoxicity | BeWo (human placental cells) | IC₅₀ (Cell Viability) | 0.9 mM (24h), 0.6 mM (48h) | [15] |
Table 2: Summary of In Vivo Estrogenic Activity of this compound
| Animal Model | Assay Type | Dose | Key Finding | Reference |
| Rainbow Trout (sexually immature) | Vitellogenin Induction | 100 - 300 mg/kg (injection) | Induced vitellogenin production; ~60-fold weaker than propyl- and butylparaben. | [4][16] |
| Rats (immature) | Uterotrophic Assay | Doses near Acceptable Daily Intake (ADI) | Demonstrated uterotrophic activity and up-regulation of estrogen-responsive genes. | [17] |
| Mice (immature/ovariectomized) | Uterotrophic Assay | High doses (subcutaneous) | Induced estrogenic effects with a potency 1,000 to 100,000-fold less than 17β-estradiol. | [4] |
Signaling Pathways and Experimental Workflows
Visual representations of the key molecular pathways and experimental procedures are provided below using Graphviz (DOT language).
Caption: Classical estrogen receptor (ER) signaling pathway activated by this compound.
Caption: Indirect estrogenic effect of this compound via inhibition of 17β-HSD2.
Caption: this compound-induced Wnt/β-catenin signaling in conjunctival fibroblasts.
Detailed Experimental Protocols
Yeast Two-Hybrid (Y2H) Assay for Estrogenic Activity
This assay assesses the ability of a test chemical to induce the interaction between an estrogen receptor and a coactivator protein.
-
Principle: The assay utilizes genetically modified yeast (Saccharomyces cerevisiae) expressing two hybrid proteins.[18] The "bait" protein consists of the ER ligand-binding domain (LBD) fused to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). The "prey" protein consists of a transcriptional coactivator (e.g., TIF2) fused to the activation domain (AD) of the transcription factor.[18][19] In the presence of an estrogenic ligand like this compound, the ER-LBD binds the ligand, changes conformation, and interacts with the coactivator. This brings the DBD and AD into proximity, reconstituting a functional transcription factor, which then drives the expression of a reporter gene (e.g., lacZ, encoding β-galactosidase).[19]
-
Methodology:
-
Yeast Strain: Use S. cerevisiae (e.g., Y190 strain) co-transformed with two expression plasmids: one for the bait (pGBT9-ERLBD) and one for the prey (pGAAD424-TIF2).[18]
-
Culture Preparation: Pre-incubate the yeast cells overnight at 30°C in a selective medium lacking tryptophan and leucine to ensure the retention of both plasmids.[18]
-
Exposure: Dilute the overnight culture into fresh medium and dispense into a 96-well plate. Add this compound at various concentrations (typically dissolved in DMSO) to the wells. Include 17β-estradiol as a positive control and DMSO as a vehicle control.
-
Incubation: Incubate the plate at 30°C for several hours to allow for ligand binding and reporter gene expression.
-
β-Galactosidase Assay: Lyse the yeast cells. Add a substrate for β-galactosidase, such as chlorophenol red-β-D-galactopyranoside (CPRG).[20]
-
Quantification: Measure the colorimetric change (absorbance) using a microplate reader. The intensity of the color is proportional to the enzyme activity, which reflects the estrogenic potency of the test compound.
-
Caption: Experimental workflow for the Yeast Two-Hybrid (Y2H) assay.
MCF-7 Cell Proliferation (E-SCREEN) Assay
This assay measures the estrogen-dependent proliferation of human breast cancer cells.
-
Principle: The MCF-7 cell line is estrogen-responsive, expressing both ERα and ERβ.[6] When cultured in a medium stripped of estrogens, their proliferation rate is low. The addition of estrogenic compounds stimulates their growth in a dose-dependent manner. This proliferative effect can be blocked by an anti-estrogen, confirming its ER-mediated pathway.[6][21]
-
Methodology:
-
Cell Culture: Culture MCF-7 cells in a standard medium (e.g., DMEM) supplemented with fetal bovine serum (FBS). Prior to the assay, switch the cells to a phenol red-free medium with charcoal-stripped FBS for several days to deprive them of exogenous estrogens.
-
Seeding: Plate the hormone-deprived cells into 96-well plates and allow them to attach.
-
Treatment: Replace the medium with fresh estrogen-free medium containing various concentrations of this compound. Include a positive control (17β-estradiol), a vehicle control (DMSO), and a negative control (an anti-estrogen like ICI 182,780) to confirm ER-dependency.[6]
-
Incubation: Incubate the cells for a period of 6-7 days to allow for cell proliferation.
-
Quantification of Proliferation: Measure cell viability/proliferation using a suitable method, such as the MTS assay. Add the MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well.[22] The reagent is bioreduced by viable cells into a colored formazan product.
-
Data Analysis: Measure the absorbance at 490 nm. The amount of formazan produced is directly proportional to the number of living cells in the culture. Calculate the proliferative effect relative to the controls.
-
Caption: Experimental workflow for the MCF-7 cell proliferation (E-SCREEN) assay.
Vitellogenin (VTG) Induction Assay in Fish
This in vivo assay is a sensitive biomarker for exposure to environmental estrogens in fish.
-
Principle: Vitellogenin is an egg-yolk precursor protein normally synthesized by female oviparous (egg-laying) vertebrates in response to endogenous estrogen.[23] Males and immature females have the VTG gene but do not typically express it at high levels. Exposure to estrogenic compounds induces the synthesis of VTG in these animals, making it a reliable and sensitive biomarker of estrogenic activity.[23][24]
-
Methodology:
-
Animal Model: Use sexually immature or male fish (e.g., rainbow trout, zebrafish, or common carp).[4][23][25]
-
Exposure: Administer this compound to the fish, typically through intraperitoneal injection, dietary intake, or static exposure in the water.[4][23] Include a positive control group (treated with 17β-estradiol) and a vehicle control group.
-
Sample Collection: After a defined exposure period (e.g., 7-14 days), anesthetize the fish and collect blood plasma or tissue homogenates (e.g., liver or muscle).[23]
-
VTG Quantification: Measure the concentration of VTG in the collected samples using an enzyme-linked immunosorbent assay (ELISA).
-
ELISA Protocol:
-
Coat microtiter plates with a capture antibody specific to the fish species' VTG.
-
Add diluted plasma/tissue samples and VTG standards to the wells.
-
Add a second, enzyme-conjugated antibody (e.g., HRP-conjugated) that also binds to VTG.[23]
-
Add a chromogenic substrate. The resulting color development is proportional to the amount of VTG present.
-
Measure absorbance with a plate reader and calculate VTG concentrations based on the standard curve.[26]
-
-
Conclusion
The available scientific evidence robustly demonstrates that this compound possesses weak estrogenic activity. This activity is mediated through direct, low-affinity binding to estrogen receptors and indirect mechanisms such as the inhibition of estrogen-inactivating enzymes. While its potency is several orders of magnitude lower than that of 17β-estradiol, the widespread and cumulative human exposure from its use in consumer products, food, and pharmaceuticals warrants continued research and safety assessment.[2][3][17] Furthermore, studies highlighting its effects on other cellular pathways, such as Wnt/β-catenin signaling and apoptosis, suggest that its biological impact may extend beyond simple estrogenicity.[10][12] This technical guide provides a foundational understanding of this compound's phytoestrogenic profile for professionals engaged in toxicology, drug development, and regulatory science.
References
- 1. This compound | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound | Rupa Health [rupahealth.com]
- 4. researchgate.net [researchgate.net]
- 5. Potential estrogenic effect(s) of parabens at the prepubertal stage of a postnatal female rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ER-dependent estrogenic activity of parabens assessed by proliferation of human breast cancer MCF-7 cells and expression of ERalpha and PR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.longwood.edu [digitalcommons.longwood.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. Interference of Paraben Compounds with Estrogen Metabolism by Inhibition of 17β-Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces subconjunctival fibrosis via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces subconjunctival fibrosis via the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Preservatives Ethyl-, Propyl- and Butylparaben are Oestrogenic in an in vivo Fish Assay (2000) | K.L. Pedersen | 105 Citations [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ableweb.org [ableweb.org]
- 20. carltonlab.com [carltonlab.com]
- 21. researchgate.net [researchgate.net]
- 22. This compound induces apoptotic cell death in human placenta BeWo cells via the Caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. Studying paraben-induced estrogen receptor- and steroid hormone-related endocrine disruption effects via multi-level approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. utoronto.scholaris.ca [utoronto.scholaris.ca]
Ethylparaben's role as a plant metabolite
An In-depth Technical Guide on Ethylparaben's Role as a Plant Metabolite
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (ethyl 4-hydroxybenzoate) is formally recognized as a plant metabolite, possessing antifungal and antimicrobial properties. However, its widespread use as a synthetic preservative in cosmetics, pharmaceuticals, and food products has led to its ubiquitous presence in the environment, often confounding the study of its natural origin. This technical guide provides a comprehensive overview of this compound's role as a putative natural compound in plants. It addresses the significant challenges in confirming its natural occurrence, details its biosynthetic pathway from primary metabolites, outlines rigorous experimental protocols for its detection and quantification in plant matrices, and explores its potential, though currently unconfirmed, role in plant signaling pathways. This document synthesizes the current, sparse scientific evidence to provide a foundational resource for researchers in phytochemistry, pharmacology, and drug development.
Natural Occurrence and Quantitative Data
The classification of this compound as a plant metabolite implies it is endogenously produced by plants. While its precursor, p-hydroxybenzoic acid (pHBA), is common in the plant kingdom, the natural occurrence of its ethyl ester is poorly documented and subject to debate. Many claims of its presence in fruits and vegetables lack rigorous, peer-reviewed quantitative evidence and may stem from analytical confusion with other phenolic compounds or, more likely, contamination from its extensive use as a preservative.
A pivotal study by He et al. (2003) on Andrographis paniculata, a plant where parabens were reported, highlights this issue. Upon analyzing authenticated, pharmacopoeial-grade plant materials using highly sensitive HPLC-tandem mass spectrometry (LC-MS-MS), researchers did not detect this compound[1][2]. Conversely, they did find significant levels in commercial extracts, suggesting the compound was an additive or introduced during processing[1][2]. This finding underscores the critical need for careful sample sourcing and sophisticated analytical methods when investigating the natural status of this compound.
Table 1: Quantitative Analysis of this compound in Andrographis paniculata
| Sample Type | Matrix | Method | This compound Concentration (% w/w) | Reference |
| Authenticated Plant Material | Dried Plant Powder | LC-MS-MS | Not Detected (<5 ppb) | [1][2] |
| Commercial Product | Processed Extract | HPLC-PDA | 0.112% | [1][2] |
This table illustrates the discrepancy between authenticated natural samples and commercial products, which are likely fortified with synthetic parabens.
Biosynthesis of this compound in Plants
The biosynthesis of this compound in plants is not fully elucidated, particularly the final esterification step. However, the pathway to its direct precursor, p-hydroxybenzoic acid (pHBA), is well-established and proceeds from the shikimate pathway. One documented route involves the non-oxidative cleavage of p-coumaroyl-CoA, a key intermediate in phenylpropanoid metabolism.
The proposed biosynthetic pathway is as follows:
-
L-Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL).
-
Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H).
-
Activation to p-Coumaroyl-CoA: p-Coumaric acid is activated to its coenzyme A thioester by 4-coumarate-CoA ligase (4CL).
-
Formation of p-Hydroxybenzoyl-CoA: In a key step, p-coumaroyl-CoA is cleaved to form p-hydroxybenzoyl-CoA and acetyl-CoA[3].
-
Hydrolysis to pHBA: The thioester is hydrolyzed to yield free p-hydroxybenzoic acid.
-
Esterification to this compound: In the final, hypothetical step, pHBA is esterified with ethanol. The specific plant enzyme (an alcohol acyltransferase) responsible for this reaction has not been definitively identified.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. p-Hydroxybenzoic acid alkyl esters in Andrographis paniculata herbs, commercial extracts, and formulated products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of p-Hydroxybenzoate from p-Coumarate and p-Coumaroyl-Coenzyme A in Cell-Free Extracts of Lithospermum erythrorhizon Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Ethylparaben via Esterification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethylparaben, a widely used antimicrobial preservative in the pharmaceutical, cosmetic, and food industries.[1][2][3] The primary focus of this document is the synthesis of this compound through the Fischer esterification of p-hydroxybenzoic acid and ethanol. This guide details the underlying reaction mechanism, various experimental protocols with different catalytic systems, and quantitative data to facilitate reproducible and optimized synthesis.
Reaction Overview: Fischer Esterification
This compound (ethyl 4-hydroxybenzoate) is synthesized by the esterification of p-hydroxybenzoic acid with ethanol.[1][2][4] This reaction is a classic example of Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water.[5][6][7][8] The reaction is reversible, and therefore, an excess of the alcohol is typically used to drive the equilibrium towards the formation of the ester product.[6][9][10]
The overall chemical equation for the synthesis of this compound is as follows:
HO-C₆H₄-COOH + CH₃CH₂OH ⇌ HO-C₆H₄-COOCH₂CH₃ + H₂O (p-Hydroxybenzoic Acid + Ethanol ⇌ this compound + Water)
Reaction Mechanism
The Fischer esterification of p-hydroxybenzoic acid proceeds through a series of protonation and deprotonation steps, which are all in equilibrium.[6][9] The acid catalyst plays a crucial role in protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[8][10][11]
The mechanism can be summarized in the following steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of p-hydroxybenzoic acid, making the carbonyl carbon more electrophilic.[6][8]
-
Nucleophilic attack: The lone pair of electrons on the oxygen atom of ethanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[8][10]
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[6][9]
-
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[6][9]
-
Deprotonation: The protonated ester is deprotonated to yield the final this compound product and regenerate the acid catalyst.[6]
Quantitative Data Summary
The following table summarizes quantitative data from various reported methods for the synthesis of this compound, highlighting the differences in catalysts, reaction conditions, and yields.
| Catalyst | Reactant Mole Ratio (Ethanol:Acid) | Reaction Time (hours) | Reaction Temperature (°C) | Yield (%) | Reference |
| Sulfuric Acid (H₂SO₄) | Excess Ethanol | 2 | Reflux | 95 | [12] |
| Neodymium Sesquioxide (Nd₂O₃) | Not Specified | 4 | Reflux | Not Specified | [13] |
| Sodium Hydrogen Sulfate (NaHSO₄) | 3:1 - 5:1 | 1 - 2.5 | Microwave Irradiation | 90.1 - 92.6 | [14] |
| Modified Metal Oxide Solid Superacid | Excess Ethanol | 3 - 4 | 75 - 85 | Not Specified | [15] |
| (NH₄)₆[MnMo₉O₃₂]·8H₂O | 4:1 | 2 | Not Specified | 96.3 | [16] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using different catalytic systems are provided below.
Protocol 1: Synthesis using Sulfuric Acid Catalyst
This protocol is a classic Fischer esterification method utilizing a strong mineral acid as the catalyst.[12]
-
Apparatus: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator, and crystallization dish.
-
Reagents:
-
p-Hydroxybenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of p-hydroxybenzoic acid in anhydrous ethanol in a round-bottom flask, slowly and cautiously add concentrated sulfuric acid.
-
The mixture is heated to reflux with stirring for 2 hours.
-
After cooling, the excess ethanol is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in ethyl acetate and transferred to a separatory funnel.
-
The organic layer is washed with a saturated solution of NaHCO₃, followed by a saturated solution of NaCl.
-
The organic phase is dried over anhydrous Na₂SO₄ or MgSO₄ and filtered.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture.
-
Protocol 2: Synthesis using Neodymium Sesquioxide Catalyst
This method employs a solid, reusable catalyst, which is presented as a greener alternative to corrosive mineral acids.[13]
-
Apparatus: Three-necked flask equipped with a stirrer, thermometer, and reflux condenser, heating mantle, filtration apparatus.
-
Reagents:
-
p-Hydroxybenzoic acid
-
Absolute ethanol
-
Neodymium sesquioxide (Nd₂O₃)
-
Cold water
-
-
Procedure:
-
Add p-hydroxybenzoic acid, absolute ethanol, and neodymium sesquioxide to the three-necked flask.
-
Heat the mixture to reflux and maintain for 4 hours with stirring.
-
At the end of the reaction, filter the hot reaction solution to recover the catalyst.
-
Distill the filtrate to remove excess ethanol.
-
Pour the residue into cold water to precipitate the this compound.
-
Once precipitation is complete, collect the solid by suction filtration and dry to obtain the crude product.
-
Recrystallize the crude product from ethanol to obtain the finished this compound.
-
Protocol 3: Microwave-Assisted Synthesis using Sodium Hydrogen Sulfate
This protocol utilizes microwave irradiation to accelerate the reaction, with sodium hydrogen sulfate acting as a less corrosive acid catalyst.[14]
-
Apparatus: Three-mouth flask, electromagnetic stirrer, microwave oven, water separator, distillation apparatus, beaker.
-
Reagents:
-
p-Hydroxybenzoic acid
-
Ethanol
-
Sodium hydrogen sulfate (NaHSO₄)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Distilled water
-
-
Procedure:
-
In a three-mouth flask, add p-hydroxybenzoic acid, ethanol, and sodium hydrogen sulfate. Mix thoroughly and add an electromagnetic stir bar.
-
Place the flask in a microwave oven and begin stirring and heating. During the reaction, remove the water formed from the water separator.
-
After 1 to 2.5 hours, stop the microwave irradiation.
-
Pour the reaction liquid into a clean flask and remove excess ethanol by steam distillation.
-
Cool the residual liquid to induce crystallization.
-
Wash the obtained crystals with a 10% sodium carbonate solution until the pH is between 7.5 and 8.0.
-
Perform suction filtration and wash the filter cake with distilled water to obtain white this compound.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis, workup, and purification of this compound.
Conclusion
The synthesis of this compound via Fischer esterification of p-hydroxybenzoic acid and ethanol is a well-established and versatile process. While traditional methods using strong mineral acids like sulfuric acid are effective, modern approaches are exploring the use of solid acid catalysts and microwave assistance to improve the environmental footprint, simplify catalyst recovery, and potentially increase reaction efficiency. The choice of catalyst and reaction conditions can be tailored based on the desired scale, available equipment, and environmental considerations. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field to successfully synthesize and purify this compound for various applications.
References
- 1. ETHYL PARABEN - Ataman Kimya [atamanchemicals.com]
- 2. This compound | 120-47-8 [chemicalbook.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. Page loading... [guidechem.com]
- 5. iajpr.com [iajpr.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Esters [4college.co.uk]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. cerritos.edu [cerritos.edu]
- 11. researchgate.net [researchgate.net]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. CN104725233A - Preparation method of this compound - Google Patents [patents.google.com]
- 14. CN106397193A - Preparation method of ethyl paraben - Google Patents [patents.google.com]
- 15. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Antimicrobial Mechanisms Involving Cell Membrane Disruption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic strategies that circumvent conventional resistance mechanisms. One promising avenue lies in the development of agents that target the bacterial cell membrane, a fundamental structure essential for microbial survival. Unlike traditional antibiotics that often have specific intracellular targets susceptible to mutational resistance, membrane-disrupting agents physically compromise the integrity of the cell envelope, leading to rapid bactericidal activity and a lower propensity for resistance development.
This technical guide provides an in-depth exploration of the core antimicrobial mechanisms involving cell membrane disruption. We will delve into the modes of action of various membrane-active agents, including antimicrobial peptides (AMPs), small molecules, and nanoparticles. Furthermore, this guide offers detailed experimental protocols for key assays to evaluate membrane disruption and presents a compilation of quantitative data to facilitate comparative analysis. Visualizations of key pathways and workflows are provided to enhance understanding.
Core Mechanisms of Cell Membrane Disruption
The primary mechanism by which many antimicrobial agents exert their bactericidal effect is through the perturbation and subsequent disruption of the bacterial cell membrane. This process is largely driven by the physicochemical properties of the antimicrobial agent and the unique composition of bacterial membranes, which are typically rich in anionic phospholipids, making them a selective target for cationic molecules.[1] Several models have been proposed to describe the mechanisms of membrane disruption, particularly for antimicrobial peptides.
Barrel-Stave Model
In the barrel-stave model, antimicrobial peptides first bind to the surface of the bacterial membrane. Once a threshold concentration is reached, the peptides insert into the lipid bilayer, orienting themselves perpendicular to the membrane plane. These inserted peptides then aggregate to form a transmembrane pore or channel. The hydrophobic regions of the peptides align with the lipid core of the membrane, while their hydrophilic regions face inward, creating a water-filled channel through which cytoplasmic contents can leak out, leading to cell death.[2]
Toroidal Pore Model
Similar to the barrel-stave model, the toroidal pore model begins with the binding of antimicrobial peptides to the membrane surface. However, in this model, the inserted peptides induce a curvature in the lipid monolayer, causing the lipid head groups to bend inward and line the pore along with the peptides. This results in a "toroidal" or doughnut-shaped pore where the hydrophobic regions of the peptides interact with the lipid core, and the hydrophilic regions of both the peptides and the lipid headgroups form the pore's interior. This model results in a more significant disruption of the membrane structure compared to the barrel-stave model.[2]
Carpet Model (Detergent-like Mechanism)
In the carpet model, antimicrobial peptides accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. This electrostatic interaction with the anionic bacterial membrane is a key initial step. Once a critical concentration is reached, the peptides cause a detergent-like disruption of the membrane, leading to the formation of micelles and the complete disintegration of the lipid bilayer. This catastrophic event results in rapid cell lysis.[2]
Other Mechanisms
Beyond these classical models, other disruptive mechanisms have been described:
-
Lipid Clustering: Some antimicrobial agents can induce the clustering of specific lipid types within the membrane, leading to defects in membrane structure and function.
-
Inhibition of Cell Wall Synthesis: Certain agents can interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, which indirectly compromises the structural integrity of the cell envelope.[1]
-
Nanoparticle-Mediated Disruption: Antimicrobial nanoparticles can disrupt bacterial membranes through various mechanisms, including the generation of reactive oxygen species (ROS) that cause lipid peroxidation, direct physical damage from the nanoparticle's structure, and the release of toxic ions.[3][4]
-
Small Molecule Intercalation: Certain small molecules can intercalate into the lipid bilayer, altering its fluidity and permeability, which can lead to membrane dysfunction and cell death.[5][6]
Data Presentation: Quantitative Analysis of Membrane-Disrupting Antimicrobials
The following tables summarize quantitative data for various classes of antimicrobial agents that function through cell membrane disruption. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
Table 1: Antimicrobial Peptides (AMPs)
| Peptide | Target Organism | MIC (µM) | Physicochemical Properties | Reference(s) |
| Melittin | E. coli | 2-4 | Cationic, Amphipathic α-helix | [7] |
| Magainin 2 | E. coli | 1-2 | Cationic, Amphipathic α-helix | [8] |
| LL-37 | E. coli | 2-4 | Cationic, Amphipathic α-helix | [2] |
| Defensin | E. coli | 1.73 | Cationic, β-sheet | [9] |
| CIDEM-501 | Multidrug-resistant pathogens | 2-4 | Cationic, β-sheet | [1] |
| 2K4L | A. baumannii | 1.56 | Cationic | [10] |
Table 2: Antimicrobial Small Molecules
| Molecule | Target Organism | MIC (µM) | Mechanism of Action | Reference(s) |
| JD1 | S. Typhimurium | 77 | Disrupts membrane fluidity and barrier function | [11] |
| D66 | S. aureus | 43-93 | Increases membrane fluidity, disrupts membrane voltage | [12] |
| 1-geranylindole | M. tuberculosis | 3.5 | Membrane perturbation | [2] |
| Indole compound 74a | M. tuberculosis | 8 | Membrane depolarization and permeabilization | [2] |
| Cationic Xanthone Amphiphiles | Various Bacteria | >50 | Antifungal, increased hydrophobicity | [12] |
| Tetradecanoyl analogues | Various Bacteria | 3-10 | Membrane targeting | [12] |
Table 3: Antimicrobial Nanoparticles
| Nanoparticle | Target Organism | MIC (µg/mL) | Mechanism of Action | Reference(s) |
| Silver (AgNPs) | E. coli | 190 | Membrane damage, ROS generation | [13] |
| Silver (AgNPs) | S. aureus | 190 | Membrane damage, ROS generation | [13] |
| Silver (AgNPs) | E. coli | 30 | Membrane rupture, ROS generation | [14] |
| Zinc Oxide (ZnO) | P. aeruginosa | 27 | Membrane disruption | [12] |
| Titanium Dioxide (TiO2) | E. coli | 36 | Membrane disruption | [12] |
| Magnesium Oxide (MgO) | S. aureus | 27 | Membrane disruption | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize antimicrobial-induced cell membrane disruption.
Membrane Potential Assay (using DiSC₃(5))
This assay measures changes in the bacterial cytoplasmic membrane potential using the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)). This cationic dye accumulates in hyperpolarized membranes, leading to self-quenching of its fluorescence. Membrane depolarization causes the release of the dye into the medium, resulting in an increase in fluorescence.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with appropriate filters (e.g., excitation ~622 nm, emission ~670 nm)
-
DiSC₃(5) stock solution (e.g., 1 mM in DMSO)
-
Buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2)
-
Antimicrobial agent of interest
-
Positive control for depolarization (e.g., Gramicidin or Valinomycin)
Procedure:
-
Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Harvest cells by centrifugation and wash twice with buffer.
-
Resuspend the cell pellet in buffer to a final OD₆₀₀ of 0.05-0.1.
-
Add DiSC₃(5) to the cell suspension to a final concentration of 1-2 µM.
-
Incubate in the dark at room temperature for 30-60 minutes to allow for dye uptake and fluorescence quenching.
-
Transfer 100 µL of the cell-dye suspension to each well of the 96-well plate.
-
Measure the baseline fluorescence for 2-5 minutes.
-
Add the antimicrobial agent at various concentrations to the respective wells. Include a vehicle control (e.g., water or DMSO) and a positive control for depolarization.
-
Immediately begin monitoring the fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes).
-
Data is typically normalized to the initial fluorescence and expressed as a percentage of the fluorescence signal from the positive control.
Outer Membrane Permeability Assay (NPN Uptake)
This assay assesses the integrity of the bacterial outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN). NPN fluoresces weakly in aqueous environments but exhibits a significant increase in fluorescence upon partitioning into the hydrophobic interior of a damaged outer membrane.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader (excitation ~350 nm, emission ~420 nm)
-
NPN stock solution (e.g., 500 µM in acetone or ethanol)
-
Buffer (e.g., 5 mM HEPES, pH 7.2)
-
Antimicrobial agent of interest
-
Positive control for outer membrane permeabilization (e.g., Polymyxin B)
Procedure:
-
Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Harvest cells by centrifugation and wash once with buffer.
-
Resuspend the cell pellet in buffer to a final OD₆₀₀ of 0.5.
-
Add NPN to the cell suspension to a final concentration of 10 µM.
-
Incubate in the dark at room temperature for 30 minutes.
-
Transfer 100 µL of the cell-NPN suspension to each well of the 96-well plate.
-
Measure the baseline fluorescence.
-
Add the antimicrobial agent at various concentrations to the respective wells. Include a vehicle control and a positive control.
-
Immediately begin monitoring the fluorescence intensity over time.
-
The increase in fluorescence is indicative of outer membrane permeabilization.
Inner Membrane Permeability Assay (Propidium Iodide Uptake)
This assay determines the integrity of the bacterial inner (cytoplasmic) membrane using the fluorescent dye propidium iodide (PI). PI is a DNA intercalating agent that cannot cross the intact inner membrane of viable cells. When the inner membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
Flow cytometer or fluorescence plate reader (excitation ~535 nm, emission ~617 nm)
-
Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Buffer (e.g., PBS)
-
Antimicrobial agent of interest
-
Positive control for inner membrane permeabilization (e.g., ethanol 70%)
Procedure (for Flow Cytometry):
-
Grow bacteria to mid-log phase.
-
Harvest cells by centrifugation and wash with PBS.
-
Resuspend the cell pellet in PBS to a concentration of approximately 10⁶ cells/mL.
-
Add the antimicrobial agent at desired concentrations to the cell suspension and incubate for a specific time.
-
Add PI to a final concentration of 1-10 µg/mL.
-
Incubate in the dark at room temperature for 5-15 minutes.
-
Analyze the samples using a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., PE-Texas Red).
-
The percentage of PI-positive cells represents the population with compromised inner membranes.
Bacterial Lipidomics Workflow for Antimicrobial Treatment
Lipidomics is the large-scale study of the complete lipid profile of a cell or organism. Analyzing changes in the bacterial lipidome upon treatment with an antimicrobial agent can provide valuable insights into the mechanism of action and bacterial response.[3][14]
1. Sample Preparation:
- Grow bacterial cultures to mid-log phase.
- Treat the cultures with the antimicrobial agent at a sub-lethal concentration for a defined period. Include an untreated control.
- Rapidly harvest the cells by centrifugation at a low temperature to quench metabolic activity.
- Wash the cell pellet with a cold buffer (e.g., PBS) to remove residual media and antimicrobial agent.
- Immediately freeze the cell pellet in liquid nitrogen and store at -80°C until lipid extraction.
2. Lipid Extraction (Bligh-Dyer Method):
- Resuspend the frozen cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).
- Disrupt the cells using a method such as sonication or bead beating on ice.
- Convert the single-phase mixture to a two-phase system by adding chloroform and water to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v).
- Centrifuge to separate the phases. The lower organic phase contains the lipids.
- Carefully collect the lower organic phase.
- Dry the lipid extract under a stream of nitrogen gas.
- Resuspend the dried lipid film in an appropriate solvent for LC-MS analysis (e.g., methanol or isopropanol).
3. LC-MS/MS Analysis:
- Separate the lipid species using liquid chromatography (LC), often with a C18 or HILIC column.
- Detect and identify the lipids using tandem mass spectrometry (MS/MS). The fragmentation patterns generated in MS/MS are used to identify the specific lipid structures.
- Quantify the relative abundance of each lipid species by comparing the peak areas of the treated and untreated samples.
4. Data Analysis:
- Process the raw LC-MS data using specialized software to identify and quantify lipids.
- Perform statistical analysis to identify significant changes in the lipid profiles between the treated and control groups.
- Interpret the changes in the context of bacterial membrane composition and the known effects of the antimicrobial agent.
Visualizations
The following diagrams illustrate the key mechanisms of membrane disruption and a typical experimental workflow.
Caption: Mechanisms of antimicrobial peptide-mediated membrane disruption.
References
- 1. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Lipidomic Analysis of Bacteria by Thin-Layer Chromatography and Liquid Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. WO2018112165A1 - Methods for lipid extraction and identification of microbes using same via mass spectrometry - Google Patents [patents.google.com]
- 5. litfl.com [litfl.com]
- 6. Recent advances in the mass spectrometric profiling of bacterial lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global profiling of gut microbiota-associated lipid metabolites in antibiotic-treated mice by LC-MS/MS-based analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]
- 9. Bacterial Lipidomics Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. Unlocking the power of membrane biophysics: enhancing the study of antimicrobial peptides activity and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Molecular formula and weight of ethylparaben
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethylparaben, a widely used antimicrobial preservative in the pharmaceutical, cosmetic, and food industries. This document details its chemical and physical properties, provides experimental protocols for its synthesis and analysis, and illustrates a key manufacturing process.
Core Chemical Identity
This compound, the ethyl ester of p-hydroxybenzoic acid, is a member of the paraben family.[1] Its chemical structure confers effective antimicrobial properties against a broad spectrum of fungi and yeasts.[2]
Physicochemical Properties
The following table summarizes the key quantitative properties of this compound, crucial for formulation and development.
| Property | Value | Citations |
| Melting Point | 114-117 °C | [2][7] |
| Boiling Point | 297-298 °C | [2][7] |
| Solubility in Water | Very slightly soluble | [2] |
| Solubility in Ethanol | Freely soluble | [2] |
| Solubility in Methanol | Freely soluble | [2] |
| Solubility in DMSO | 33 mg/mL | [4][8] |
Experimental Protocols
This section outlines detailed methodologies for the synthesis and analysis of this compound, providing a foundation for laboratory application.
This protocol describes the synthesis of this compound through the esterification of p-hydroxybenzoic acid with ethanol.[2][7]
Materials:
-
p-hydroxybenzoic acid
-
Catalyst (e.g., sulfuric acid, sodium hydrogen sulfate, or neodymium sesquioxide)[9][10]
-
Three-necked flask
-
Stirrer, thermometer, and reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Distillation apparatus
-
Crystallization vessel (beaker)
-
10% Sodium carbonate solution[10]
-
Distilled water
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add p-hydroxybenzoic acid, absolute ethanol, and the selected catalyst.[9] The molar ratio of p-hydroxybenzoic acid to ethanol is typically in the range of 1:3 to 1:5.[10]
-
Heating and Reflux: Heat the mixture and maintain it at reflux for approximately 4 hours, ensuring continuous stirring.[9] For microwave-assisted synthesis, the reaction time can be reduced to 1-2.5 hours.[10]
-
Catalyst Recovery: Upon completion of the reaction, filter the hot solution to recover the catalyst for potential reuse.[9]
-
Ethanol Removal: Distill the filtrate to remove excess ethanol.[9][10]
-
Precipitation and Filtration: Pour the residual liquid into cold water to induce the precipitation of crude this compound.[9] Collect the solid product by suction filtration.
-
Washing and Neutralization: Wash the collected crystals with a 10% sodium carbonate solution until the pH of the filtrate is between 7.5 and 8.0. Subsequently, wash the filter cake with distilled water.[10]
-
Recrystallization and Drying: Purify the crude product by recrystallization from ethanol to obtain the finished this compound product. Dry the purified crystals.[9]
This protocol provides a method for the quantitative analysis of this compound in various samples.[11]
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., Amaze C18 SPF, 4.6x150 mm, 3 µm, 100 Å)[11]
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
This compound reference standard
-
Sample containing this compound
Chromatographic Conditions:
-
Mobile Phase: 30% Acetonitrile with 0.1% Trifluoroacetic acid in water[11]
-
Flow Rate: 1.0 mL/min[11]
-
Detection Wavelength: 235 nm[11]
-
Injection Volume: 3 µL[11]
-
Column Temperature: Ambient
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard at a known concentration (e.g., 0.1-0.1 mg/mL) in the mobile phase.[11] Generate a calibration curve by preparing a series of dilutions from the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by integrating the peak area and comparing it against the calibration curve.
Visualization of Synthesis Workflow
The following diagram illustrates the key stages in the industrial preparation of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 120-47-8 [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. abmole.com [abmole.com]
- 5. This compound | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. エチルパラベン - 4-ヒドロキシ安息香酸エチル, エチルパラベン [sigmaaldrich.com]
- 7. Page loading... [wap.guidechem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. CN104725233A - Preparation method of this compound - Google Patents [patents.google.com]
- 10. CN106397193A - Preparation method of ethyl paraben - Google Patents [patents.google.com]
- 11. helixchrom.com [helixchrom.com]
Methodological & Application
Application Note: Quantification of Ethylparaben in Pharmaceutical Formulations by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction Ethylparaben (ethyl 4-hydroxybenzoate) is an ester of p-hydroxybenzoic acid widely used as an antimicrobial preservative in pharmaceutical products, cosmetics, and foods to prevent contamination and extend shelf life.[1][2][3] The accurate determination of its concentration is crucial for ensuring product quality, safety, and compliance with regulatory standards.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful, reliable, and widely adopted technique for the precise quantification of this compound in various pharmaceutical matrices.[1][4]
This application note provides a detailed protocol for a robust and validated Reversed-Phase HPLC (RP-HPLC) method for the quantification of this compound in liquid pharmaceutical formulations.
Principle of the Method The method is based on reversed-phase chromatography, where the separation of analytes is achieved based on their hydrophobic interactions with a non-polar stationary phase (typically C8 or C18) and a polar mobile phase. This compound, being a moderately non-polar compound, is retained on the column and then eluted by the mobile phase. The concentration of this compound is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from reference standards of known concentrations. Detection is performed using a UV spectrophotometer at a wavelength where this compound exhibits significant absorbance, commonly around 254 nm or 258 nm.[5][6]
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic data acquisition and processing software.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator for degassing mobile phase.
-
Vortex mixer.
-
-
Chemicals and Reagents:
-
This compound Reference Standard (USP grade or equivalent).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Methanol (HPLC grade).
-
-
Chromatographic Column:
Preparation of Solutions
-
Mobile Phase Preparation (Acetonitrile:Water, 40:60 v/v):
-
Measure 400 mL of HPLC-grade acetonitrile.
-
Measure 600 mL of HPLC-grade water.
-
Combine the two solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase for 15-20 minutes using a sonicator or an online degasser before use. Note: The ratio of organic solvent to water may need to be optimized depending on the specific column and system to achieve optimal separation.[1]
-
-
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard.
-
Transfer the standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with the mobile phase. Mix well.
-
-
Working Standard Solutions (for Calibration Curve):
-
Prepare a series of at least five working standard solutions by serially diluting the Standard Stock Solution with the mobile phase.
-
A suggested concentration range is 1.0 µg/mL, 5.0 µg/mL, 10.0 µg/mL, 15.0 µg/mL, and 25.0 µg/mL.
-
-
Sample Preparation (for a Liquid Oral Solution):
-
Accurately transfer a volume of the pharmaceutical product (e.g., 4 mL of syrup) expected to contain a known amount of this compound into a 100 mL volumetric flask.[7]
-
Dilute to volume with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm nylon or PVDF syringe filter to remove any particulate matter before injection into the HPLC system.[4][7] Note: The dilution factor should be adjusted to ensure the final concentration of this compound falls within the linear range of the calibration curve.
-
Chromatographic Analysis Workflow
The overall workflow for the analysis is depicted below.
Caption: Workflow for HPLC Quantification of this compound.
Data Presentation
Chromatographic Conditions and System Suitability
The following tables summarize the recommended chromatographic conditions and the system suitability parameters required to ensure the validity of the analytical run.
Table 1: Recommended HPLC Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 10 µL[4] |
| Column Temperature | 30 °C[7] |
| Detection Wavelength | 254 nm[5][7] |
| Run Time | ~10 minutes[2][5] |
Table 2: System Suitability Test (SST) Parameters System suitability is performed by making at least five replicate injections of a working standard solution.[8] The results must meet the acceptance criteria before any samples are analyzed.[8]
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0[9] | Ensures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000[8][9] | Measures column efficiency. |
| Repeatability (%RSD) | ≤ 2.0% for peak area and retention time[2] | Confirms system precision. |
| Resolution (Rs) | > 1.5 between this compound and any adjacent peak[6] | Ensures separation from other components. |
Method Validation Summary
The described method should be fully validated according to ICH guidelines.[5] The following table presents typical performance characteristics for a validated HPLC method for this compound.
Table 3: Typical Method Validation Data
| Validation Parameter | Typical Result |
|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.999[8] |
| Range | 1 - 25 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0%[5] |
| Precision (%RSD) | |
| - Repeatability (Intra-day) | < 2.0%[2] |
| - Intermediate Precision (Inter-day) | < 2.0%[6] |
| Limit of Detection (LOD) | ~0.1 µg/mL[10] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL[3] |
| Specificity | No interference from placebo or degradants.[6] |
Conclusion The RP-HPLC method detailed in this application note is simple, precise, accurate, and specific for the quantification of this compound in pharmaceutical formulations. The protocol, including sample preparation, chromatographic conditions, and system suitability requirements, provides a robust framework for routine quality control analysis and stability testing in a regulated laboratory environment. The method can be readily implemented to ensure that pharmaceutical products meet the required specifications for preservative content.
References
- 1. helixchrom.com [helixchrom.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. researchgate.net [researchgate.net]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. academic.oup.com [academic.oup.com]
- 6. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Mthis compound, this compound and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. repository.ipb.ac.id [repository.ipb.ac.id]
Application Note: Quantitative Analysis of Ethylparaben in Pharmaceutical and Cosmetic Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a detailed protocol for the determination and quantification of ethylparaben in pharmaceutical and cosmetic formulations using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a widely used antimicrobial preservative, and its accurate quantification is crucial for quality control and safety assessment.[1] The described methodology, which includes a straightforward liquid-liquid extraction for sample preparation and a robust GC-MS method, is suitable for routine analysis in quality control and research laboratories.
Introduction
Parabens, the alkyl esters of p-hydroxybenzoic acid, are extensively used as preservatives in a wide range of products, including pharmaceuticals, cosmetics, and food, due to their antibacterial and antifungal properties.[1][2] this compound (ethyl 4-hydroxybenzoate) is a common member of this class of compounds.[1] Concerns regarding the potential endocrine-disrupting effects of parabens have led to regulatory limits on their concentrations in consumer products, necessitating sensitive and reliable analytical methods for their monitoring.[1]
Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of semi-volatile compounds like this compound. This application note details a validated GC-MS method that can be readily implemented for the simultaneous analysis of this compound and other common parabens.[1][3]
Experimental Protocols
The following protocols are based on established methods for the analysis of parabens in diverse sample matrices.[1][2][3]
Reagents and Materials
-
Solvents: Methanol (HPLC grade), Acetone (GC grade), n-Hexane (GC grade)
-
Standards: this compound certified reference material (CRM)
-
Reagents: Sodium chloride (NaCl), Hydrochloric acid (HCl)
-
Derivatizing Agent (Optional): N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for analysis of complex biological matrices.[2][4]
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound CRM and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions for calibration by diluting the stock solution with methanol to achieve the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).[1]
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general procedure for creams, gels, and liquid formulations.[1]
-
Sample Weighing: Accurately weigh approximately 1.0 g of the homogenized sample into a 15 mL centrifuge tube.
-
Solvent Addition: Add 5 mL of methanol to the tube.
-
Extraction: Vortex the mixture for 2 minutes, followed by sonication for 15 minutes to ensure complete extraction of the analyte.[3]
-
pH Adjustment (Optional but Recommended): To minimize interference from other ingredients, adjust the pH of the solution to 2 using HCl and saturate with NaCl.[1]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.[5]
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial.
-
Injection: The sample is now ready for injection into the GC-MS system. A 1 µL injection volume is typically used.
Note: For complex biological matrices like tissue, an extraction with an acetone:n-hexane mixture (1:1 v/v) followed by derivatization with MSTFA may be required to improve volatility and chromatographic performance.[2][4]
GC-MS Instrumental Conditions
The following conditions are a representative example. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| GC Column | BP-5 capillary column (or equivalent 5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector | Splitless mode, 1 µL injection volume |
| Injector Temperature | 250 °C |
| Oven Program | - Initial Temperature: 100 °C, hold for 1 min- Ramp 1: 20 °C/min to 180 °C- Ramp 2: 30 °C/min to 300 °C, hold for 2 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions for this compound | Quantifier: 121 m/zQualifiers: 166 (Molecular Ion), 93, 65 m/z |
Quantitative Data Summary
The performance of the GC-MS method for this compound analysis has been validated in several studies. The following table summarizes typical quantitative results.
| Parameter | Value | Matrix | Reference |
| Retention Time (min) | ~5.20 | Cosmetics/Pharmaceuticals | [1] |
| Limit of Detection (LOD) | 1.3 µg/L | Beverages | [6] |
| Limit of Detection (LOD) | 1.05 ng/g | Human Breast Tissue | [2][4] |
| Limit of Quantification (LOQ) | Not specified, typically 3x LOD | - | - |
| Linearity (R²) | > 0.995 | Personal Care Products | [3] |
| Recovery (%) | 97 - 107% | Personal Care Products | [3] |
| Recovery (%) | 96 ± 4.4% | Human Breast Tissue | [2][4] |
Workflow and Pathway Visualization
The overall experimental workflow for the GC-MS analysis of this compound is illustrated below.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The GC-MS method detailed in this application note is a reliable and robust approach for the quantitative analysis of this compound in pharmaceutical and cosmetic products. The simple liquid-liquid extraction procedure is effective for a variety of sample matrices, and the use of Selected Ion Monitoring (SIM) in the mass spectrometer provides excellent sensitivity and selectivity. This method is well-suited for quality control laboratories that need to ensure compliance with regulatory limits for parabens in consumer goods.
References
- 1. rjstonline.com [rjstonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid determination of parabens in personal care products by stable isotope GC-MS/MS with dynamic selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC-MS method for the determination of paraben preservatives in the human breast cancerous tissue [hero.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. DLLME Combined with GC-MS for the Determination of Mthis compound, this compound, Propylparaben and Butylparaben in Beverage Samples [agris.fao.org]
Application Notes and Protocols: Use of Ethylparaben as a Preservative in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining the sterility of cell culture media is paramount for reliable and reproducible experimental outcomes. Microbial contamination can lead to significant loss of time, resources, and valuable cell lines. While antibiotics are commonly used, they can mask low-level contamination and may have off-target effects on cells. Chemical preservatives offer an alternative for preventing microbial growth in stock solutions and media, particularly for long-term storage.
Ethylparaben (Ethyl 4-hydroxybenzoate) is a member of the paraben family of preservatives, known for its broad-spectrum antimicrobial activity against fungi and gram-positive bacteria.[1][2] Its use in pharmaceuticals and cosmetics is well-established, and it has been explored in the context of cell biology, primarily for its toxicological and endocrine-disrupting effects.[1][3] These application notes provide a comprehensive overview of the use of this compound as a preservative in cell culture media, including its efficacy, potential cytotoxic effects, and impact on key cellular signaling pathways. Detailed protocols are provided to enable researchers to validate its use for their specific applications.
Antimicrobial Efficacy of this compound
This compound exerts its antimicrobial effect by disrupting microbial cell membrane functions.[2] Its efficacy is concentration-dependent and can be influenced by the pH of the medium, with greater activity at lower pH.[4] It is often used in combination with other parabens to achieve a synergistic effect.[5]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Common Contaminants
| Microorganism | MIC (%) | MIC (mM) |
| Bacillus subtilis | 0.1 | 6.02 |
| Saccharomyces cerevisiae | 0.04 | 2.41 |
| Candida albicans | 0.05 | 3.01 |
| Aspergillus brasiliensis (niger) | 0.05 | 3.01 |
Data compiled from various sources, demonstrating the concentration required to inhibit microbial growth.[6]
Cytotoxicity of this compound in Cell Culture
A critical consideration for using any preservative in cell culture media is its potential cytotoxicity to the cells being cultured. This compound has been shown to induce dose- and time-dependent cytotoxicity in various cell lines. The cytotoxic effects are often characterized by changes in cell morphology, such as cell shrinkage and rounding, and a decrease in cell viability.[3][7]
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | Incubation Time (h) | IC50 / EC50 |
| BeWo (Human Placental) | MTS | 24 | 0.9 mM |
| BeWo (Human Placental) | MTS | 48 | 0.6 mM |
| HepaRG (Human Hepatic) | Not specified | Not specified | 3867 µM (3.87 mM) |
| Caco-2 (Human Colon) | Not specified | Not specified | 417.4 µM (0.42 mM) |
| RTL-W1 (Fish Liver) | Not specified | Not specified | 39.1 µM (0.04 mM) |
IC50/EC50 values represent the concentration at which 50% of cell viability is inhibited. Data compiled from multiple studies.[3][7][8][9]
Effects on Cellular Signaling Pathways
Beyond general cytotoxicity, this compound can influence specific cellular signaling pathways, which is a crucial consideration for its use in experimental settings where such pathways are under investigation.
Induction of Apoptosis via the Caspase-3 Pathway
This compound has been demonstrated to induce apoptosis in human placental BeWo cells. This process is mediated through the activation of Caspase-3, a key executioner caspase in the apoptotic cascade.[3] this compound treatment leads to an increase in the levels of cleaved (active) Caspase-3.[3] This can be accompanied by cell cycle arrest at the sub-G1 phase and a reduction in the expression of Cyclin D1.[3]
Caption: this compound-induced Caspase-3 mediated apoptosis.
Activation of the Wnt/β-catenin Signaling Pathway
In some cell types, such as conjunctival fibroblasts, this compound has been shown to activate the Wnt/β-catenin signaling pathway.[10] This activation can lead to the accumulation and nuclear translocation of β-catenin, promoting the expression of target genes involved in processes like extracellular matrix production.[10]
Caption: Activation of Wnt/β-catenin signaling by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the suitability of this compound as a preservative for a specific cell culture application.
Protocol for Preparation of this compound Stock Solution
This compound has low solubility in water but is soluble in organic solvents like ethanol and DMSO.[11]
-
Materials:
-
This compound powder (CAS No: 120-47-8)
-
Ethanol (100%, sterile) or DMSO
-
Sterile, light-protected storage vials
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile ethanol or DMSO to create a concentrated stock solution (e.g., 100 mM or ~16.6 mg/mL).
-
Gently warm and vortex if necessary to ensure complete dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected vial.
-
Store the stock solution at -20°C.
-
Protocol for Preservative Efficacy Testing of Cell Culture Media (Adapted from USP <51>)
This protocol is designed to validate the antimicrobial effectiveness of this compound in your specific cell culture medium.
Caption: Workflow for Preservative Efficacy Testing.
-
Materials:
-
Cell culture medium to be tested
-
This compound stock solution
-
Cultures of Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404)[12]
-
Sterile saline
-
Appropriate agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile containers
-
-
Procedure:
-
Prepare the cell culture medium with the desired final concentration of this compound (e.g., 0.01% - 0.1%). Also, prepare a control batch of media without this compound.
-
Prepare standardized inoculums of each test microorganism to a concentration of approximately 1 x 10⁸ CFU/mL in sterile saline.[13]
-
In separate sterile containers, inoculate the this compound-containing medium and the control medium with each microorganism to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL. The volume of the inoculum should not exceed 1% of the volume of the medium.[14][15]
-
Determine the initial microbial concentration (Day 0) in each container by serial dilution and plate counting.
-
Incubate the inoculated containers at 20-25°C for 28 days.[16]
-
At specified intervals (e.g., 7, 14, and 28 days), withdraw samples from each container and determine the number of viable microorganisms by plate count.[16]
-
Calculate the log reduction in microbial concentration at each time point compared to the initial concentration.[13]
-
-
Acceptance Criteria (based on USP <51> for topical products):
-
Bacteria: Not less than a 2.0 log reduction from the initial count by day 14, and no increase from the day 14 count at day 28.
-
Yeast and Mold: No increase from the initial count at 14 and 28 days.[17]
-
Protocol for Cytotoxicity Assessment (MTS Assay)
This protocol determines the effect of this compound on cell viability.
Caption: Workflow for MTS Cytotoxicity Assay.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTS reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the wells.
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Protocol for Western Blot Analysis of Cleaved Caspase-3 and β-catenin
-
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-cleaved Caspase-3, rabbit anti-β-catenin)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse cell pellets in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[18]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[18]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[18]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Considerations and Limitations
-
Cell Line Specificity: The cytotoxic effects of this compound can vary significantly between cell lines. It is crucial to validate the chosen concentration for each specific cell line.
-
Interaction with Media Components: The potential for this compound to interact with media components such as amino acids and proteins exists, which could alter its efficacy or the nutritional properties of the medium.[16] Long-term stability and interaction studies in specific complex media like DMEM/F12 are not extensively documented and should be a consideration for further validation.
-
Leaching from Plastics: While not specific to this compound, researchers should be aware that chemicals can leach from plastic cell culture ware, potentially confounding experimental results.[19][20]
-
Off-Target Effects: As demonstrated, this compound can influence cellular signaling pathways. Researchers must consider whether these effects could interfere with their specific experimental questions.
Conclusion
This compound can be an effective preservative for preventing microbial contamination in cell culture reagents. However, its use requires careful consideration and validation due to its potential cytotoxicity and effects on cellular signaling. The protocols provided in these application notes offer a framework for researchers to determine a safe and effective concentration of this compound for their specific cell culture systems, ensuring the integrity and reproducibility of their research.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces apoptotic cell death in human placenta BeWo cells via the Caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 5. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A versatile flow-based assay for immunocyte-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. The effects of co-exposure to methyl paraben and dibutyl phthalate on cell line derived from human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces subconjunctival fibrosis via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound | Rupa Health [rupahealth.com]
- 13. guideline-sop.com [guideline-sop.com]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 15. PRESERVATIVE EFFICACY TEST (ANTIMICROBIAL EFFECTIVENESS TEST) – PharmaGuideHub [pharmaguidehub.com]
- 16. Preservative Efficacy Test | Pharmaguideline [pharmaguideline.com]
- 17. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 18. Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dulbecco's Modified Eagle Medium F12 (DMEM F12) | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Morphological and cytoskeleton changes in cells after EMT - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Ethylparaben as an Antifungal Agent in Microbiological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylparaben (ethyl 4-hydroxybenzoate) is an ethyl ester of p-hydroxybenzoic acid, belonging to the paraben class of chemicals.[1] It presents as a white crystalline powder and is widely utilized as an antimicrobial preservative in a variety of products, including pharmaceuticals, cosmetics, and food, due to its efficacy against fungi and bacteria.[2][3] In microbiological research, this compound serves as a valuable tool for its fungistatic and fungicidal properties, making it an effective agent for preventing fungal contamination in experiments, as a reference compound in antifungal screening, and for studying fungal physiology and resistance mechanisms.[2]
These application notes provide comprehensive data and detailed protocols for the effective use of this compound as an antifungal agent in a research setting.
Mechanism of Antifungal Action
The antifungal activity of this compound, like other parabens, is attributed to multiple effects on the fungal cell. The primary mechanisms include disruption of mitochondrial function and damage to the cell membrane integrity.
-
Mitochondrial Dysfunction: this compound is understood to interfere with the mitochondrial respiratory chain. Specifically, it has been shown to inhibit mitochondrial complex II (succinate dehydrogenase), which disrupts the electron transport chain, leading to a decrease in oxygen consumption and subsequent reduction in cellular ATP production.[4] This energy depletion is detrimental to fungal growth and viability.
-
Membrane Damage: Parabens can disrupt the structure of the fungal cell membrane. This action compromises the membrane's role as a selective barrier, leading to the leakage of essential intracellular components, such as nucleotides and ions.[1] This loss of cellular contents contributes significantly to the fungicidal effect.
Caption: Proposed antifungal mechanism of this compound.
Quantitative Antifungal Activity
This compound exhibits a broad spectrum of activity against yeasts and molds.[2] The Minimum Inhibitory Concentration (MIC) is a key measure of its efficacy. The activity of parabens generally increases with the length of the alkyl chain, though this also decreases water solubility.[5]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Select Fungi
| Fungal Species | Type | MIC (%) | MIC (µg/mL) | Reference |
| Candida albicans | Yeast | 0.07 | 700 | [6] |
| Aspergillus niger | Mold | Data not available | Data not available | |
| Saccharomyces cerevisiae | Yeast | Data not available | Data not available | |
| Cryptococcus uniguttulatus | Yeast | Inhibited | Inhibited | [7] |
| Rhodotorula mucilaginosa | Yeast | Inhibited | Inhibited | [7] |
*Note: Growth was reported as completely inhibited, but a specific MIC value was not provided in the cited study. Further research is needed to establish precise MIC values for a wider range of fungal species.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the standards established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing.[8][9]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolate (e.g., Candida albicans)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile saline or water
-
Spectrophotometer or plate reader (optional)
-
Hemocytometer or McFarland standards
-
Incubator (35°C for Candida spp.)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mg/mL (1%) stock solution of this compound by dissolving 100 mg of this compound powder in 10 mL of DMSO.
-
Ensure complete dissolution. This stock solution can be stored at -20°C.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Harvest fungal colonies and suspend them in sterile saline.
-
Adjust the suspension to a cell density of 1 x 10⁶ to 5 x 10⁶ cells/mL using a hemocytometer or by adjusting the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1 x 10³ to 5 x 10³ cells/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of RPMI 1640 medium to wells 2 through 12 in a 96-well plate.
-
Create a starting concentration by adding 2 µL of the 10 mg/mL this compound stock to 98 µL of RPMI 1640 in a separate tube. Mix well. This creates a 200 µg/mL working solution.
-
Add 200 µL of this working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
This will create a concentration range from 100 µg/mL down to 0.195 µg/mL.
-
Well 11 serves as the growth control (no this compound).
-
Well 12 serves as the sterility control (medium only, no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11. This will halve the drug concentration in each well, resulting in a final test range of 50 µg/mL to 0.098 µg/mL.
-
Add 100 µL of sterile RPMI 1640 medium to well 12.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading and Interpretation:
-
The MIC is defined as the lowest concentration of this compound at which there is a significant inhibition (typically ≥50% reduction) of growth compared to the growth control well (well 11).[10]
-
Results can be read visually or with a plate reader at 530 nm. The sterility control (well 12) should show no growth.
-
Caption: Workflow for determining the MIC of this compound.
Applications in Research
-
Preservative in Culture Media: this compound can be added to bacteriological media to inhibit the growth of contaminating fungi, thereby creating a selective environment for bacterial isolation.
-
Reference Compound: In high-throughput screening for novel antifungal drugs, this compound can be used as a positive control or a reference compound to compare the efficacy of new chemical entities.
-
Study of Fungal Resistance: this compound can be used to induce and study the mechanisms of drug resistance in fungi, particularly those related to membrane transport and mitochondrial function.
-
Synergy Studies: Its antifungal effect can be evaluated in combination with other compounds to identify synergistic interactions that could lead to more potent antifungal formulations.[1]
References
- 1. Enhancement of paraben-fungicidal activity by sulforaphane, a cruciferous vegetable-derived isothiocyanate, via membrane structural damage in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. Fungistatic activity of mthis compound and propylparaben - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of alkyl parabens on plant pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ETHYL PARABEN - Ataman Kimya [atamanchemicals.com]
- 7. Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 10. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Ethylparaben: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the spectroscopic analysis of ethylparaben (Ethyl 4-hydroxybenzoate), a widely used preservative in pharmaceuticals, cosmetics, and food products. The following sections outline the principles and methodologies for the characterization and quantification of this compound using Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for the quantitative analysis of this compound, particularly in quality control settings. This compound exhibits strong absorbance in the UV region, making it readily detectable.[1][2]
Quantitative Data
| Parameter | Value | Solvent | Reference |
| λmax (Maximum Absorbance Wavelength) | ~229 nm - 258 nm | Ethanol/Methanol | [3] |
| Molar Absorptivity (ε) | Dependent on solvent and pH | - | - |
| Linearity Range | Typically 2-10 µg/mL | Methanol | [4] |
Experimental Protocol: Quantitative Analysis of this compound
Objective: To determine the concentration of this compound in a solution using a calibration curve method.
Materials:
-
This compound reference standard
-
Methanol (spectroscopic grade)
-
Volumetric flasks (100 mL, 10 mL)
-
Pipettes
-
Quartz cuvettes (1 cm path length)
-
Double beam UV-Vis spectrophotometer
Procedure:
-
Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol.
-
-
Preparation of Working Standard Solutions:
-
From the stock solution, prepare a series of dilutions (e.g., 2, 4, 6, 8, 10 µg/mL) in 10 mL volumetric flasks using methanol as the diluent.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan the UV range from 400 nm to 200 nm.
-
Use methanol as the blank to zero the instrument.
-
Measure the absorbance of each working standard solution at the λmax of this compound (approximately 258 nm).
-
-
Calibration Curve Construction:
-
Plot a graph of absorbance versus concentration (µg/mL).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
-
Sample Analysis:
-
Prepare the sample solution in methanol, ensuring the concentration falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at the same λmax.
-
Determine the concentration of this compound in the sample using the equation from the calibration curve.
-
Workflow for UV-Vis Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for the identification and structural elucidation of this compound by identifying its functional groups.
Quantitative Data: Characteristic FT-IR Peaks
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600-3100 (broad) | O-H stretch | Phenolic hydroxyl group |
| 3100-3000 | C-H stretch | Aromatic ring |
| 2980-2850 | C-H stretch | Alkyl (ethyl) group |
| 1730-1680 | C=O stretch | Ester carbonyl |
| 1615-1580 | C=C stretch | Aromatic ring |
| 1280-1200 | C-O stretch | Ester |
| 1170-1100 | C-O stretch | Phenolic hydroxyl group |
Experimental Protocol: FT-IR Analysis of Solid this compound
Objective: To obtain the infrared spectrum of solid this compound.
Method 1: KBr Pellet Method
Materials:
-
This compound sample
-
Potassium bromide (KBr), IR grade, desiccated
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Grind 1-2 mg of the this compound sample to a fine powder in an agate mortar.
-
Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.
-
Transfer the mixture to a pellet die.
-
Press the mixture under high pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample compartment.
Method 2: Attenuated Total Reflectance (ATR)
Materials:
-
This compound sample
-
FT-IR spectrometer with an ATR accessory
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the FT-IR spectrum.
FT-IR Sample Preparation Workflow
References
Application Note: Protocol for Dissolving Ethylparaben for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction Ethylparaben (ethyl 4-hydroxybenzoate) is an alkyl ester of p-hydroxybenzoic acid widely used as an antimicrobial preservative in cosmetics, pharmaceuticals, and food products.[1][2] In toxicological and pharmacological research, in vitro assays are crucial for evaluating its biological effects, such as its potential as an endocrine disruptor.[3] this compound exhibits weak estrogenic and anti-androgenic effects in vitro.[4] A significant challenge in studying this compound is its low solubility in aqueous solutions, which necessitates the use of organic solvents for the preparation of stock solutions. This protocol provides a detailed methodology for dissolving this compound for use in cell-based assays, with a focus on maintaining compound stability and minimizing solvent-induced cytotoxicity.
Data Presentation: Solubility of this compound
Proper solvent selection is critical for the successful application of this compound in in vitro experiments. This compound is readily soluble in polar organic solvents and oils but has limited solubility in water.[1][5] The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility ( g/100g at 25°C) | Notes |
| Water | Low / Poor | Solubility increases significantly with temperature.[1] |
| Ethanol | 115[6] | A 32% (w/v) solution can be readily prepared.[1] |
| Dimethyl Sulfoxide (DMSO) | High | Considered a universal solvent for dissolving poorly water-soluble compounds for in vitro screening.[7] |
| Methanol | 115[6] | - |
| Propylene Glycol | Soluble[5] | - |
| Acetone | Soluble[8] | - |
Experimental Protocol: Preparation of this compound Solutions
This protocol details the steps for preparing a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO) and subsequent dilution to working concentrations in cell culture medium.
1. Solvent Selection and Considerations
-
DMSO is the recommended solvent due to its high solvating power for a wide range of compounds and its miscibility with aqueous cell culture media.[7]
-
Cytotoxicity: High concentrations of DMSO can be toxic to mammalian cells.[7] It is crucial to determine the maximum tolerable DMSO concentration for the specific cell line used. Generally, the final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), with concentrations of 0.1% or lower being safest for many cell lines.[7][9] DMSO concentrations above 1% have been shown to reduce cell viability in a dose-dependent manner.[7][10]
-
Vehicle Control: A vehicle control (cell culture medium containing the same final concentration of DMSO as the test samples) must be included in all experiments to account for any effects of the solvent on the assay readout.
-
Ethanol can also be used as a solvent. However, ethanol can have direct effects on cells, including inducing apoptosis and altering cell morphology, even at low concentrations.[11][12] If ethanol is used, its final concentration should be kept to a minimum (e.g., <0.1%), and appropriate vehicle controls are essential.
2. Materials
-
This compound powder (CAS No: 120-47-8)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Appropriate cell culture medium (e.g., DMEM)
-
Cell line of interest
3. Stock Solution Preparation (100 mM in DMSO)
-
Calculation: Determine the mass of this compound required. The molecular weight of this compound is 166.17 g/mol .
-
Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Example for 1 mL of 100 mM stock: Mass = 0.1 mol/L x 0.001 L x 166.17 g/mol = 0.0166 g = 16.6 mg
-
-
Weighing: Accurately weigh 16.6 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of cell culture grade DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. A brief warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Store the 100 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
4. Working Solution Preparation
Working solutions are prepared by diluting the high-concentration stock solution directly into the cell culture medium. It is recommended to perform serial dilutions to achieve the desired final concentrations.
-
Example for an assay with a final volume of 1 mL and a final DMSO concentration of 0.1%:
-
Intermediate Dilution: Prepare a 100X intermediate stock solution from your 100 mM primary stock. For a final concentration of 100 µM, you would need a 10 mM intermediate stock. Dilute the 100 mM stock 1:10 in DMSO to get a 10 mM intermediate stock.
-
Final Dilution: Add 10 µL of the 10 mM intermediate stock solution to 990 µL of cell culture medium. This results in a final this compound concentration of 100 µM and a final DMSO concentration of 0.1%.
-
Vehicle Control: Add 10 µL of DMSO to 990 µL of cell culture medium to create the 0.1% DMSO vehicle control.
-
-
Concentration Range: The effective concentration of this compound can vary significantly depending on the cell type and assay. For estrogenic activity, effects have been observed in the low micromolar range (e.g., 10-30 µM).[13][14] For cytotoxicity studies in placental cells, an IC50 of approximately 0.6-0.9 mM has been reported.[15] It is advisable to perform a dose-response experiment covering a broad range of concentrations (e.g., 0.1 µM to 1 mM) to determine the optimal range for your specific model.
Visualization: Estrogenic Signaling Pathway of this compound
This compound is known to exert weak estrogenic effects by interacting with the estrogen receptor (ER).[16][17] This activity is a key mechanism of its action as an endocrine disruptor. The diagram below illustrates the simplified signaling pathway.[3][17]
Caption: Estrogenic signaling pathway activated by this compound.
References
- 1. ETHYL PARABEN - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. Studying paraben-induced estrogen receptor- and steroid hormone-related endocrine disruption effects via multi-level approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. cir-safety.org [cir-safety.org]
- 6. This compound | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. btsjournals.com [btsjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Dual effect of ethanol on cell death in primary culture of human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ethanol induces morphological and dynamic changes on in vivo and in vitro neural crest cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.dongguk.edu [pure.dongguk.edu]
- 14. Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound induces apoptotic cell death in human placenta BeWo cells via the Caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive assessment of estrogenic activities of parabens by in silico approach and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ethylparaben in Topical Pharmaceutical Formulations
1.0 Introduction
Ethylparaben (Ethyl 4-hydroxybenzoate) is an ester of p-hydroxybenzoic acid widely employed as an antimicrobial preservative in topical pharmaceutical formulations, cosmetics, and food products.[1][2] Its primary function is to prevent the growth of harmful microorganisms, such as bacteria, yeasts, and molds, thereby ensuring the stability, safety, and shelf-life of the product.[3][4] this compound is effective over a broad pH range (4-8) and can be used alone or in combination with other parabens or antimicrobial agents to achieve a wider spectrum of activity.[2][5] These notes provide detailed data, protocols, and mechanistic insights for researchers, scientists, and drug development professionals working with this compound.
2.0 Physicochemical and Antimicrobial Properties
This compound is a white, crystalline powder with established preservative properties.[3] Its efficacy is particularly pronounced against yeasts and molds.[1] The antimicrobial activity of parabens generally increases with the length of the alkyl chain (butyl > propyl > ethyl > methyl), while aqueous solubility decreases.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₉H₁₀O₃ | [6] |
| Molar Mass | 166.176 g·mol⁻¹ | [6] |
| Melting Point | 115 to 118 °C | [6] |
| Boiling Point | 297 to 298 °C | [6] |
| Appearance | White, or almost white crystalline powder | [2] |
| pH Range of Activity | 4 - 8 |[5] |
Application Data and Quantitative Analysis
The concentration of this compound in a formulation is critical to its efficacy and safety. It is often used in combination with other parabens to leverage synergistic effects.[2]
Table 2: Recommended Usage and Regulatory Concentrations
| Parameter | Concentration (% w/w) | Jurisdiction/Source | Reference |
|---|---|---|---|
| Typical Use Concentration | 0.1 - 0.3% | Formulation Practice | [2] |
| Maximum (Single Paraben) | Up to 0.4% | EU / CIR | [7][8][9] |
| Maximum (Mixture) | Up to 0.8% | EU / CIR |[7][8][9] |
Table 3: In Vitro Skin Permeation Data for Parabens Data from a study using an oil-in-water cream formulation on human cadaver epidermis and hairless mouse skin mounted on Franz diffusion cells.
| Paraben | Skin Model | Permeability Coefficient (Kp; cm/h x 10⁻⁴) | Reference |
|---|---|---|---|
| Mthis compound | Human Epidermis | 0.74 ± 0.19 to 0.91 ± 0.44 | [10] |
| Hairless Mouse | 1.41 ± 0.12 to 1.66 ± 0.21 | [10] | |
| Propylparaben | Human Epidermis | 0.54 ± 0.14 to 0.91 ± 0.22 | [10] |
| Hairless Mouse | 1.52 ± 0.13 to 1.76 ± 0.39 | [10] | |
| Butylparaben | Human Epidermis | 0.37 ± 0.15 to 0.56 ± 0.32 | [10] |
| Hairless Mouse | 1.17 ± 0.15 to 1.27 ± 0.20 | [10] |
Note: Skin penetration of parabens is generally observed to be inversely related to the ester chain length.[7][11]
Signaling Pathway Interactions
Recent studies have explored the interaction of this compound with cellular signaling pathways, which is relevant for assessing its biological impact beyond its preservative function.
4.1 Wnt/β-catenin Signaling Pathway
In ocular research, this compound has been shown to induce subconjunctival fibrosis by promoting the generation of extracellular matrix (ECM) in conjunctival fibroblasts. This process is mediated through the activation of the Wnt/β-catenin signaling pathway.[12][13]
4.2 Potential for Estrogenic Effects
Parabens are known to be weak estrogen receptor binders. One hypothesized mechanism for their estrogenic effects in skin is the inhibition of estrogen sulfotransferases (SULTs). These enzymes inactivate estrogens; their inhibition by parabens can lead to higher local concentrations of active estrogens.[14]
Experimental Protocols
5.1 Protocol: Antimicrobial Effectiveness Test (AET)
This protocol is a generalized procedure to evaluate the performance of this compound as a preservative in a topical formulation, based on compendial methods (e.g., USP <51>).
Objective: To determine if the formulation is adequately protected against microbial contamination.
Materials:
-
Test formulation containing this compound.
-
Control formulation (without preservative).
-
Challenge microorganisms (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404).
-
Appropriate sterile culture media (e.g., Tryptic Soy Broth/Agar, Sabouraud Dextrose Agar).
-
Sterile saline solution (0.9% NaCl).
-
Sterile containers for formulation samples.
-
Incubators set at appropriate temperatures (30-35°C for bacteria, 20-25°C for fungi).
Methodology:
-
Preparation of Inoculum: Culture each microorganism separately in its optimal medium to achieve a target concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
Inoculation: Inoculate separate containers of the test formulation with a small volume (0.5% to 1.0% of the product volume) of each standardized microbial culture to achieve an initial concentration of 1 x 10⁵ to 1 x 10⁶ CFU/g.
-
Incubation: Store the inoculated containers at a specified temperature (e.g., 22.5 ± 2.5 °C) and protect them from light.
-
Sampling and Enumeration: At specified time intervals (e.g., 0, 7, 14, and 28 days), withdraw a sample from each container. Perform serial dilutions and use plate count methods to determine the concentration of viable microorganisms.
-
Evaluation: Compare the log reduction in microbial concentration at each time point against the acceptance criteria defined by pharmacopeias for topical products.
5.2 Protocol: In Vitro Skin Permeation Study
This protocol outlines a method to quantify the permeation of this compound through a skin membrane using a Franz diffusion cell.
Objective: To measure the rate and extent of this compound absorption from a topical formulation through a skin model.
Materials:
-
Franz-type diffusion cells.
-
Excised skin membrane (e.g., human cadaver, porcine ear skin).[11]
-
Test formulation containing a known concentration of this compound.
-
Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer like ethanol, if necessary).[15]
-
High-Performance Liquid Chromatography (HPLC) system for quantification.
-
Water bath/circulator to maintain temperature at 32°C.
Methodology:
-
Skin Membrane Preparation: Thaw and cut the excised skin to a size suitable for the Franz cell. Mount the skin between the donor and receptor chambers of the cell, with the stratum corneum facing the donor chamber.
-
Cell Assembly: Fill the receptor chamber with pre-warmed, de-gassed receptor fluid. Ensure no air bubbles are trapped beneath the skin. Place the cells in a water bath set to maintain the skin surface at 32°C.
-
Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation evenly onto the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect the entire volume of the receptor fluid and replace it with fresh, pre-warmed fluid.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) over time. Determine key parameters such as the steady-state flux (Jss) and the permeability coefficient (Kp).
Formulation and Safety Considerations
-
Solubility: this compound has low aqueous solubility, which can be increased by heating the water or by dissolving it in the oil phase or other solvents within the formulation.[2]
-
Incompatibilities: The antimicrobial efficacy of parabens can be reduced in the presence of nonionic surfactants due to micellization.[1] They can also be absorbed by certain materials like yellow iron oxide and aluminum silicate. Discoloration may occur in the presence of iron.[1]
-
Safety Profile: this compound is generally recognized as safe for use in topical products at approved concentrations.[8] Systemic adverse reactions are rare, though it has been associated with hypersensitivity reactions, particularly when applied to damaged skin.[1][7][16] The WHO has established an acceptable daily intake for methyl, ethyl, and propylparabens at up to 10 mg/kg of body weight.[1] Concerns about potential endocrine-disrupting effects exist, but regulatory bodies like the CIR Expert Panel have concluded they are safe in cosmetics at current practices of use and concentration.[16][17]
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. ETHYL PARABEN - Ataman Kimya [atamanchemicals.com]
- 3. specialchem.com [specialchem.com]
- 4. lesielle.com [lesielle.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. ETHYL PARABEN - Ataman Kimya [atamanchemicals.com]
- 7. Final amended report on the safety assessment of Mthis compound, this compound, Propylparaben, Isopropylparaben, Butylparaben, Isobutylparaben, and Benzylparaben as used in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medications as a Source of Paraben Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prodstoragehoeringspo.blob.core.windows.net [prodstoragehoeringspo.blob.core.windows.net]
- 10. cir-safety.org [cir-safety.org]
- 11. sure.sunderland.ac.uk [sure.sunderland.ac.uk]
- 12. This compound induces subconjunctival fibrosis via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces subconjunctival fibrosis via the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 16. This compound | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. ewg.org [ewg.org]
Application Notes and Protocols for the Analytical Detection of Ethylparaben in Cosmetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of ethylparaben in cosmetic products. The protocols focus on two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound (ethyl 4-hydroxybenzoate) is a widely used preservative in cosmetic and pharmaceutical products due to its effective antimicrobial and antifungal properties.[1][2] Regulatory bodies in various regions, including the European Union, have set concentration limits for its use in cosmetics to ensure consumer safety.[3] Therefore, accurate and reliable analytical methods are crucial for monitoring this compound levels in these products to ensure compliance and product safety.
This document outlines validated protocols for sample preparation and analysis, along with quantitative data to aid in method selection and implementation.
Analytical Workflow Overview
The general workflow for analyzing this compound in cosmetic samples involves several key stages, from sample receipt to final data reporting.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a robust and widely used technique for the analysis of parabens in cosmetic formulations.[4][5][6] It offers excellent reproducibility and sensitivity, particularly when coupled with UV or fluorescence detectors.
Protocol 1: Reversed-Phase HPLC with UV Detection
This protocol is suitable for the routine analysis of this compound in a variety of cosmetic matrices.
1. Sample Preparation: Ultrasonic Extraction [7]
-
Weigh approximately 0.10 g of the cosmetic sample into a 15 mL centrifuge tube.
-
Add 10 mL of a suitable solvent such as methanol or a methanol-acetonitrile mixture (1:1, v/v).[7][8]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath and sonicate for 10-15 minutes to facilitate extraction.[7][8]
-
Centrifuge the sample at 800g for 5 minutes.[8]
-
Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.[8]
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).[9]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A common mobile phase is a 45% aqueous o-phosphoric acid solution (0.08%) and 55% methanol/water mixture (90:10 v/v).[10]
-
Flow Rate: 0.8 mL/min.[9]
-
Detection: UV detector at 254 nm.[9]
-
Injection Volume: 5 µL.[9]
3. Calibration Prepare a series of standard solutions of this compound in the mobile phase or extraction solvent at concentrations ranging from 0.50 to 10.00 µg/mL.[10] Plot the peak area against the concentration to generate a calibration curve.
Protocol 2: HPLC with Fluorescence Detection
For enhanced sensitivity and selectivity, fluorescence detection can be employed.[3][10]
1. Sample Preparation For clear, liquid samples like tonics or micellar waters, a simple dilution step may be sufficient.[3] For other matrices, follow the ultrasonic extraction protocol described above.
2. Chromatographic Conditions [3][10]
-
Column: C18 analytical column (e.g., 2.1 mm x 150 mm, 3 µm).[10]
-
Mobile Phase: Methanol-water gradient.[3]
-
Detection: Fluorescence detector with excitation wavelength set to 254 nm and emission wavelength at 310 nm.[3][10]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high specificity and is an excellent confirmatory technique. While some methods require derivatization, direct analysis is also possible.[2]
Protocol 3: GC-MS Analysis after Liquid-Liquid Extraction
This protocol is suitable for a wide range of cosmetic products, including creams, lotions, and oils.[2]
1. Sample Preparation: Liquid-Liquid Extraction [2]
-
Weigh a portion of the cosmetic sample.
-
Perform a liquid-liquid extraction using a suitable organic solvent.
-
Optimize extraction parameters such as pH; a pH of 2 is often effective in minimizing interferences.[2]
-
Column: BP-5 or HP-5 MS capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2][11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]
-
Injector Temperature: 220-280 °C.[2]
-
Oven Temperature Program: Start at 70 °C for 1 min, ramp to 200 °C at 10 °C/min, hold for 1 min, then ramp to 300 °C at 50 °C/min.[11]
-
MS Transfer Line Temperature: 280-330 °C.[2]
-
Ion Source Temperature: 180-220 °C.[2]
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 121).[11]
Decision Logic for Technique Selection
The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, such as the need for routine screening versus confirmatory identification.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described analytical methods for this compound detection.
Table 1: HPLC Method Performance
| Parameter | HPLC-UV | HPLC-FLD | Reference(s) |
| Linear Range (µg/mL) | 0.01 - 0.03 mg/mL (Assay range) | 0.50 - 10.00 | [6][10] |
| Limit of Detection (LOD) (µg/mL) | Not Specified | 0.29 - 0.32 | [10] |
| Limit of Quantitation (LOQ) (µg/mL) | Not Specified | 0.88 - 0.97 | [3][10] |
| Recovery (%) | >98% | 96.36 - 110.96 | [6][7] |
| Relative Standard Deviation (RSD) (%) | <2% | 0.3 - 6.6 | [6][7] |
Table 2: GC-MS Method Performance
| Parameter | GC-MS | Reference(s) |
| Linearity (R²) | > 0.993 | [2] |
| Limit of Detection (LOD) (µg/L) | 0.01 - 0.2 (with microextraction) | [11] |
| Recovery (%) | 85 - 108 | [12] |
| Relative Standard Deviation (RSD) (%) | 4.2 - 8.8 | [12] |
Conclusion
Both HPLC and GC-MS are powerful techniques for the determination of this compound in cosmetic products. The choice of method will depend on the specific analytical needs, including required sensitivity, selectivity, and whether the analysis is for routine quality control or confirmatory purposes. The protocols and data presented here provide a solid foundation for establishing reliable and accurate testing of this compound in a variety of cosmetic matrices. Method validation according to ICH guidelines is recommended before implementation in a quality control laboratory.[5][6][13]
References
- 1. HPLC Analysis of Paraben Preservatives on Newcrom AH Column | SIELC Technologies [sielc.com]
- 2. rjstonline.com [rjstonline.com]
- 3. Determination of parabens in cosmetic products using high performance liquid chromatography with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. helixchrom.com [helixchrom.com]
- 5. Development and validation of a single RP-HPLC assay method for analysis of bulk raw material batches of four parabens that are widely used as preservatives in pharmaceutical and cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. METHODS AND OBJECTS OF CHEMICAL ANALYSIS [moca.net.ua]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Simultaneous determination of seven phthalates and four parabens in cosmetic products using HPLC-DAD and GC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Ethylparaben as a Food Preservative: Application Notes and Protocols for Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylparaben, the ethyl ester of p-hydroxybenzoic acid, is a widely utilized antimicrobial preservative in food, cosmetic, and pharmaceutical products. Its efficacy in inhibiting the growth of yeasts and molds has established its role in extending the shelf life of various consumer goods. However, recent research has brought attention to its potential endocrine-disrupting properties, prompting further investigation into its safety and biological effects. These application notes provide a comprehensive overview of the use of this compound in research models, detailing its antimicrobial properties and its effects as a potential endocrine disruptor. The included protocols offer standardized methods for evaluating its efficacy and toxicity.
Data Presentation
Antimicrobial Efficacy of this compound and Its Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its derivatives against various microorganisms, providing a comparative view of their antimicrobial potency.
| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |
| This compound derivative (3g) | Staphylococcus aureus | ATCC 29213 | 2 | [1] |
| This compound hydrazide-hydrazone derivatives | Various bacteria and fungi | Multiple strains | 2-256 | [1] |
Toxicological Data for this compound in Animal Models
This table presents key toxicological endpoints for this compound from studies in rodent and zebrafish models, offering insights into its safety profile.
| Model Organism | Study Type | Dosage | Key Findings | NOAEL/LC50 | Reference |
| Wistar Rat | Repeated-dose toxicity, DART | Up to 1000 mg/kg bw/day | No adverse effects observed | 1000 mg/kg bw/day | [2] |
| Zebrafish (Danio rerio) | Acute toxicity (96 hpf) | 5, 10, 20, 30 mg/L | Developmental abnormalities, teratological effects | LC50: 20.86 mg/L | [3] |
| Zebrafish (Danio rerio) | Behavioral study | 50, 500, 5000 µg/L | Increased anxiety-like behavior at 5000 µg/L | - | [3] |
| Mouse | Reproductive toxicity (oral) | 1600 mg/kg | Impaired embryo implantation | - |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the procedure for determining the MIC of this compound against a specific microorganism.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Sterile Mueller-Hinton Broth (MHB) or other suitable broth
-
Microbial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with sterile broth to achieve a range of test concentrations.
-
Inoculum Preparation: Dilute the microbial culture in broth to a standardized concentration (e.g., 1 x 10^5 CFU/mL), verified by spectrophotometry.
-
Inoculation: Add a standardized volume of the inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Protocol 2: In Vitro Estrogenic Activity Assessment using MCF-7 Cell Proliferation Assay
This protocol describes a method to evaluate the potential estrogenic activity of this compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[4][5][6][7][8]
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Charcoal-stripped FBS
-
This compound
-
17β-estradiol (positive control)
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Culture: Maintain MCF-7 cells in standard culture conditions. For the assay, switch to a medium containing charcoal-stripped FBS to remove endogenous estrogens.
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound and 17β-estradiol (as a positive control). Include a vehicle control (solvent used to dissolve this compound).
-
Incubation: Incubate the cells for a specified period (e.g., 6 days), replacing the media with fresh treatment solutions every 2 days.
-
Cell Proliferation Measurement: At the end of the incubation period, add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the cell proliferation relative to the vehicle control.
Protocol 3: In Vitro Anti-Androgenic Activity Assessment using Androgen Receptor (AR) Transcriptional Activation Assay
This protocol details a method to assess the potential of this compound to inhibit androgen receptor-mediated gene transcription.[9][10][11]
Materials:
-
A suitable cell line co-transfected with an androgen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive element.
-
Cell culture medium
-
This compound
-
Testosterone or another AR agonist (e.g., R1881)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Seeding: Culture and seed the cells into 96-well plates.
-
Treatment: Treat the cells with a fixed concentration of an AR agonist (e.g., testosterone) in the presence of increasing concentrations of this compound. Include controls for the AR agonist alone and a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Determine the inhibition of AR-mediated transcription by calculating the reduction in luciferase activity in the presence of this compound compared to the agonist-only control.
Protocol 4: Zebrafish Embryo Toxicity Assay
This protocol provides a method for evaluating the developmental toxicity of this compound using a zebrafish embryo model.[3][12][13][14][15]
Materials:
-
Fertilized zebrafish embryos
-
Embryo medium (e.g., E3 medium)
-
This compound
-
24-well plates
-
Stereomicroscope
Procedure:
-
Exposure Solutions: Prepare a range of this compound concentrations in embryo medium.
-
Embryo Exposure: Place a specific number of healthy, fertilized zebrafish embryos into each well of a 24-well plate containing the different this compound concentrations. Include a control group with embryo medium only.
-
Incubation: Incubate the plates at 28.5°C.
-
Endpoint Evaluation: Observe the embryos under a stereomicroscope at regular intervals (e.g., 24, 48, 72, and 96 hours post-fertilization). Record lethal endpoints (coagulation, lack of somite formation, non-detachment of the tail, and lack of heartbeat) and sublethal endpoints (pericardial edema, yolk sac edema, spinal curvature, and hatching rate).
-
Data Analysis: Calculate the LC50 (lethal concentration 50%) and document the incidence and severity of developmental abnormalities.
Visualizations
Caption: Proposed antimicrobial mechanism of this compound.
Caption: Overview of this compound's endocrine-disrupting pathways.
Caption: General experimental workflow for evaluating this compound.
References
- 1. Investigation of Antimicrobial Activity of Some this compound Hydrazide-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oestrogenic activity of parabens in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. Development and Validation of a Computational Model for Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selecting a minimal set of androgen receptor assays for screening chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Brief guidelines for zebrafish embryotoxicity tests - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brief guidelines for zebrafish embryotoxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular mechanism of this compound on zebrafish embryo cardiotoxicity based on transcriptome analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
In Vitro Effects of Ethylparaben on Human Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive summary of the current understanding of the in vitro effects of ethylparaben on human cells. The following sections detail the cytotoxic, genotoxic, and endocrine-disrupting properties of this compound, supported by quantitative data from various studies. Detailed experimental protocols for key assays are also provided to facilitate the replication and further investigation of these findings.
Data Presentation: Summary of Quantitative Data
The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on human cells.
Table 1: Cytotoxicity of this compound on Human Cell Lines
| Cell Line | Assay | Exposure Time | IC50 Value | Key Findings |
| BeWo (Human Placenta) | MTS Assay | 24 hours | 0.9 mM | This compound significantly decreased cell viability in a dose-dependent manner.[1][2] |
| BeWo (Human Placenta) | MTS Assay | 48 hours | 0.6 mM | Increased exposure time resulted in greater cytotoxicity.[1][2] |
| Human Lymphocytes | Not Specified | 48 hours | Not Specified | Reduced mitotic index with increasing concentrations. |
| Human Sperm | Viability Assay | Not Specified | 8 mg/ml | High concentrations were found to be cytotoxic to sperm.[3] |
Table 2: Genotoxicity and Apoptotic Effects of this compound on Human Cells
| Cell Line | Effect Studied | Concentration | Outcome |
| BeWo (Human Placenta) | Cell Cycle Arrest (Sub-G1) | 1 mM (24 hours) | 12.5% of cells in sub-G1 phase (Control: 4.0%).[1] |
| BeWo (Human Placenta) | Cell Cycle Arrest (Sub-G1) | 1 mM (48 hours) | 26.6% of cells in sub-G1 phase.[1] |
| BeWo (Human Placenta) | Apoptosis (Caspase-3 Activity) | 0.1 - 1 mM (48 hours) | ~2-3 fold increase in Caspase-3 activation compared to 24 hours.[1][4] |
| Human Lymphocytes | Chromosomal Aberrations | 0.10 mg/L | Increased acentric fragments, chromatid breaks, and polyploidy.[5] |
| Human Lymphocytes | Apoptosis | 0.25 and 0.50 mg/L | Increased frequency of apoptosis.[5][6] |
| Human Lymphocytes | DNA Damage (Comet Assay) | 0.25 and 0.50 mg/L | Increased tail intensity, indicating genotoxic potential.[5] |
| L5178Y and TK6 cells | Micronucleus Formation | Not Specified | Significant increase in micronuclei frequency.[7] |
Table 3: Endocrine-Disrupting Effects of this compound on Human Cells
| Cell Line | Effect Studied | Concentration | Outcome |
| MCF-7 (Human Breast Cancer) | Estrogenic Activity | Not Specified | Increased cell proliferation.[8] |
| H295R (Human Adrenocortical Carcinoma) | Steroidogenesis | 30 µM | Significantly increased progesterone production.[9] |
| H295R (Human Adrenocortical Carcinoma) | Steroidogenesis | Up to 30 µM | No significant effect on testosterone or estradiol production.[9] |
| Primary Conjunctival Fibroblasts | Fibrosis (Wnt/β-catenin pathway) | 0.00005% | Promoted expression of FN-1, Col1α1, collagen I, α-SMA, and p-β-catenin.[10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the application notes.
Protocol 1: Cell Viability Assessment using MTS Assay
Objective: To determine the cytotoxic effect of this compound on human cells by measuring cell viability.
Materials:
-
Human cell line of interest (e.g., BeWo cells)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.1, 0.25, 0.5, 1, 5, 10 mM). Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24 and 48 hours).
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the untreated control. Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.
Protocol 2: Analysis of Apoptosis by Measuring Caspase-3 Activity
Objective: To determine if this compound induces apoptosis by measuring the activity of Caspase-3.
Materials:
-
Human cell line of interest (e.g., BeWo cells)
-
Complete cell culture medium
-
This compound stock solution
-
Caspase-3 activity assay kit (e.g., a fluorometric or colorimetric kit)
-
6-well plates
-
Incubator (37°C, 5% CO2)
-
Flow cytometer or microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in Protocol 1.
-
Cell Lysis: After the incubation period, harvest the cells and lyse them according to the instructions of the Caspase-3 activity assay kit.
-
Caspase-3 Assay: Add the cell lysate to a reaction mixture containing the Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric assays).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader. For more detailed analysis, stained cells can be analyzed by flow cytometry.
-
Data Analysis: Quantify the Caspase-3 activity and express it as a fold change relative to the untreated control.
Protocol 3: Assessment of DNA Damage using the Comet Assay
Objective: To evaluate the genotoxic potential of this compound by detecting DNA strand breaks in individual cells.
Materials:
-
Human cell line of interest (e.g., human lymphocytes)
-
Complete cell culture medium
-
This compound stock solution
-
Comet assay kit (including low melting point agarose, lysis solution, alkaline electrophoresis solution)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
-
DNA stain (e.g., SYBR Green, propidium iodide)
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a defined period.
-
Cell Embedding: Mix a small number of treated cells with low melting point agarose and spread the mixture onto a microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis solution to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Data Analysis: Use image analysis software to quantify the amount of DNA in the comet tail (tail intensity or tail moment), which is a measure of DNA damage.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the in vitro effects of this compound.
Caption: this compound-induced apoptosis in human placental cells.
Caption: Workflow for assessing this compound cytotoxicity via MTS assay.
Caption: this compound and the Wnt/β-catenin pathway in fibrosis.
References
- 1. This compound induces apoptotic cell death in human placenta BeWo cells via the Caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Final amended report on the safety assessment of Mthis compound, this compound, Propylparaben, Isopropylparaben, Butylparaben, Isobutylparaben, and Benzylparaben as used in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptotic cell death in human placenta BeWo cells via the Caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Genotoxic risk of ethyl-paraben could be related to telomere shortening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studying paraben-induced estrogen receptor- and steroid hormone-related endocrine disruption effects via multi-level approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound induces subconjunctival fibrosis via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ethylparaben in Ophthalmic Preparations for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylparaben, an ethyl ester of p-hydroxybenzoic acid, is a widely utilized preservative in the pharmaceutical, cosmetic, and food industries due to its antimicrobial properties.[1] In ophthalmic preparations, its primary function is to prevent microbial contamination in multi-dose formulations, thereby ensuring the safety and integrity of the product during use.[2] this compound is effective against a broad spectrum of fungi and gram-positive bacteria.[2][3]
Recent research has also shed light on the biological effects of this compound on ocular tissues. Notably, studies have indicated that this compound can induce subconjunctival fibrosis by activating the Wnt/β-catenin signaling pathway.[1][4] This has raised considerations regarding its long-term use in certain ophthalmic applications and has spurred further investigation into its mechanisms of action.
These application notes provide a comprehensive overview of the use of this compound in ophthalmic research, including its physicochemical properties, antimicrobial activity, and cytotoxicity. Detailed protocols for the preparation of sterile ophthalmic solutions and in vivo experimental designs are also presented to guide researchers in their studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective formulation in ophthalmic preparations.
| Property | Value | Reference |
| Chemical Name | Ethyl 4-hydroxybenzoate | |
| Synonyms | Ethyl parahydroxybenzoate, Nipagin A | |
| Molecular Formula | C₉H₁₀O₃ | |
| Molecular Weight | 166.17 g/mol | |
| Appearance | White crystalline powder | |
| Water Solubility | 885 mg/L at 25°C | |
| pKa | ~8.4 | [5] |
Antimicrobial Activity
Note: The following table includes illustrative data. Researchers should determine the specific MIC values for their strains of interest.
| Microorganism | Antimicrobial Agent | MIC (µg/mL) | Reference |
| Staphylococcus aureus (ATCC 29213) | This compound hydrazide-hydrazone derivative (3g) | 2 | [4] |
| Candida albicans (ATCC 10231) | This compound hydrazide-hydrazone derivative (3b) | 64 | [4] |
Cytotoxicity on Ocular Cells
The potential for preservatives to cause ocular surface toxicity is a critical consideration in the development of ophthalmic formulations. Studies have shown that parabens can be toxic to various ocular cells.[6] While specific IC50 values for this compound on human corneal epithelial cells are not available, data for mthis compound can provide a conservative estimate of its cytotoxic potential.
Note: The following table includes data for mthis compound as a proxy for this compound's cytotoxicity. It is highly recommended to perform specific cytotoxicity assays for this compound on the ocular cell lines relevant to the research.
| Cell Line | Preservative | Concentration (% w/v) | Toxicity (%) | Reference |
| Immortalized Human Corneal Epithelial Cells | Mthis compound | 0.01 | 30 - 76 | |
| Immortalized Human Conjunctival Epithelial Cells | Mthis compound | 0.01 | 30 - 76 |
Signaling Pathway Activation
Research has demonstrated that this compound can induce subconjunctival fibrosis through the activation of the Wnt/β-catenin signaling pathway.[1][4] This pathway plays a crucial role in tissue homeostasis and development, and its aberrant activation can lead to pathological conditions like fibrosis.[4]
Figure 1: Wnt/β-catenin signaling pathway activated by this compound.
Experimental Protocols
Protocol for Preparation of a Sterile 0.1% this compound Ophthalmic Solution
This protocol outlines the steps for preparing a sterile 0.1% (w/v) this compound solution suitable for ophthalmic research. This procedure should be performed in a sterile environment (e.g., a laminar flow hood) using aseptic techniques.
Materials:
-
This compound powder (pharmaceutical grade)
-
Sterile Water for Injection (WFI)
-
Sodium chloride (NaCl)
-
Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)
-
Sterile 0.22 µm syringe filters
-
Sterile ophthalmic dropper bottles
-
Sterile glassware (beakers, graduated cylinders)
-
pH meter
-
Autoclave
Procedure:
-
Calculations:
-
This compound: For 100 mL of a 0.1% solution, weigh 0.1 g of this compound.
-
Tonicity Adjustment: Ophthalmic solutions should be isotonic with tear fluid (equivalent to 0.9% NaCl). The sodium chloride equivalent (E-value) of this compound is approximately 0.18.
-
Contribution of this compound to tonicity = 0.1 g/100 mL * 0.18 = 0.018% NaCl equivalent.
-
Amount of NaCl needed = 0.9% - 0.018% = 0.882 g per 100 mL.
-
-
Buffer Preparation: Prepare a sterile phosphate buffer solution (e.g., pH 7.0-7.4).
-
-
Dissolution:
-
In a sterile beaker, dissolve the calculated amount of this compound in a portion of the sterile WFI. Gentle heating may be required to aid dissolution.
-
Add the calculated amount of NaCl and the prepared phosphate buffer to the solution.
-
Add sterile WFI to bring the solution to the final desired volume (e.g., 100 mL).
-
-
pH Adjustment:
-
Measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to between 7.0 and 7.4 using sterile 0.1 N NaOH or 0.1 N HCl as needed.
-
-
Sterilization:
-
Sterilize the final solution by filtering it through a sterile 0.22 µm syringe filter into a sterile receiving container.
-
-
Packaging:
-
Aseptically transfer the sterile solution into sterile ophthalmic dropper bottles.
-
Seal the bottles and label them appropriately with the contents, concentration, date of preparation, and a "for research use only" statement.
-
Figure 2: Experimental workflow for ophthalmic solution preparation and testing.
In Vivo Protocol for Studying this compound-Induced Subconjunctival Fibrosis in Rats
This protocol is based on a study that investigated the fibrotic effects of this compound on the conjunctiva of rats.[4] All animal procedures must be conducted in accordance with the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research and approved by the relevant institutional animal care and use committee.
Animals:
-
Male Sprague-Dawley rats.
Groups:
-
Experimental Group (n=6): Receives 0.01% this compound in PBS.
-
Control Group (n=6): Receives PBS only.
-
Naive Group (n=6): Receives no treatment.
Procedure:
-
Acclimatization: House the rats in a controlled environment (12-h light/dark cycle, 55±5% humidity, 25±2˚C) with ad libitum access to food and water for at least one week before the experiment.
-
Verification of Ocular Health: Before starting the treatment, examine the ocular surface of each rat to ensure there are no pre-existing illnesses.
-
Topical Administration:
-
Instill 10 µL of the 0.01% this compound solution into the left eye of the rats in the experimental group twice daily.
-
Instill 10 µL of PBS into the left eye of the rats in the control group twice daily.
-
-
Treatment Duration: Continue the treatment for one month.
-
Tissue Collection:
-
At the end of the treatment period, euthanize the rats.
-
Excise the bulbar conjunctival tissues for analysis (e.g., histology, Western blot, RT-qPCR).
-
Analyses:
-
Histology: Use Hematoxylin and Eosin (H&E) staining to assess fibroblast density and collagen deposition.
-
Western Blot: Analyze the expression of extracellular matrix proteins (e.g., fibronectin, collagen I) and key proteins of the Wnt/β-catenin pathway (e.g., β-catenin, p-β-catenin).
-
RT-qPCR: Quantify the mRNA levels of genes involved in fibrosis and the Wnt/β-catenin pathway.
Conclusion
This compound is an effective preservative for use in ophthalmic preparations for research. However, its potential to induce subconjunctival fibrosis via the Wnt/β-catenin signaling pathway necessitates careful consideration of its concentration and the duration of its use in experimental models. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct their studies on the effects of this compound on the ocular system. It is imperative that researchers perform their own validation studies to determine the optimal and safe concentrations of this compound for their specific applications.
References
- 1. Investigation of Antimicrobial Activity of Some this compound Hydrazide-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Antimicrobial Activity of Some this compound Hydrazide-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity of the cosmetic preservatives parabens, phenoxyethanol and chlorphenesin on human meibomian gland epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative toxicity of preservatives on immortalized corneal and conjunctival epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Toxicity of Preservatives on Immortalized Corneal and Conjunctival Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Validated HPLC Analysis of Parabens
This document provides detailed application notes and experimental protocols for the quantitative analysis of common parabens in pharmaceuticals, cosmetics, and food products using High-Performance Liquid Chromatography (HPLC). The methods described are based on validated procedures reported in scientific literature.
Introduction
Parabens, which are esters of p-hydroxybenzoic acid, are widely used as antimicrobial preservatives in a vast range of products including cosmetics, pharmaceuticals, and foods due to their efficacy over a wide pH range, stability, and low cost.[1][2] The most commonly used parabens are methylparaben (MP), this compound (EP), propylparaben (PP), and butylparaben (BP).[3][4] Regulatory bodies have set limits on the concentration of these preservatives in consumer products, making their accurate quantification essential for quality control and consumer safety.[5][6]
High-Performance Liquid Chromatography (HPLC) is an ideal and widely used technique for the separation and analysis of parabens.[4][7] Reversed-phase HPLC, in particular, provides excellent separation based on the hydrophobicity of the different paraben esters.[8]
General Experimental Workflow
The general workflow for the analysis of parabens by HPLC involves several key stages, from sample preparation to data analysis and reporting. The complexity of the sample matrix dictates the specific preparation protocol required.
Caption: General workflow for HPLC analysis of parabens.
Application Note 1: Simultaneous Analysis of Four Parabens in Cosmetics and Pharmaceuticals by RP-HPLC-DAD
This method describes a validated Reversed-Phase (RP) capillary HPLC method with a Diode Array Detector (DAD) for the simultaneous determination of mthis compound (MP), this compound (EP), propylparaben (PP), and butylparaben (BP).[3] The method is fast, with a total run time of under 10 minutes.[3]
Chromatographic Conditions
| Parameter | Specification |
| Column | Agilent Zorbax SB C-18 narrow bore RR[3] |
| Mobile Phase | Acetonitrile: Water (50:50, v/v), isocratic[3] |
| Flow Rate | 150 µL/min[3] |
| Column Temperature | Not specified, ambient assumed. |
| Injection Volume | 1 µL[3] |
| Detector | DAD, quantification at 254 nm[3] |
| Total Run Time | 10 minutes[3] |
Method Validation Summary
The method demonstrates excellent linearity, precision, and sensitivity.[3]
| Parameter | Mthis compound (MP) | This compound (EP) | Propylparaben (PP) | Butylparaben (BP) |
| Linearity Range (µg/mL) | 5 - 1000 | 5 - 1000 | 5 - 1000 | 5 - 1000 |
| Correlation Coefficient (R²) | > 0.997 | > 0.997 | > 0.997 | > 0.997 |
| LOD (µg/mL) | Data not specified | Data not specified | Data not specified | Data not specified |
| LOQ (µg/mL) | Data not specified | Data not specified | Data not specified | Data not specified |
| Intra-day Precision (%RSD) | 0.1 - 3.0[3] | 0.1 - 3.0[3] | 0.1 - 3.0[3] | 0.1 - 3.0[3] |
| Inter-day Precision (%RSD) | < 3.5[3] | < 3.5[3] | < 3.5[3] | < 3.5[3] |
Detailed Experimental Protocol
3.1. Reagents and Standards
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18 MΩ)
-
Reference standards of Mthis compound, this compound, Propylparaben, and Butylparaben.
3.2. Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions by accurately weighing and dissolving each paraben standard in the mobile phase (Acetonitrile:Water 50:50).[3]
-
Working Standards: Prepare a series of eight mixed standard solutions by diluting the stock solutions with the mobile phase to cover the concentration range of 5 µg/mL to 1000 µg/mL.[3]
3.3. Sample Preparation A simplified sample pretreatment procedure is applicable for various matrices.[3]
-
Accurately weigh a representative amount of the sample (e.g., cream, lotion, syrup).
-
Disperse/dissolve the sample in a known volume of methanol or mobile phase.[9]
-
Use ultrasonication for 15 minutes to ensure complete extraction.[10]
-
Centrifuge the sample to separate excipients.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.[10]
3.4. HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 1 µL of each standard solution and sample extract.[3]
-
Monitor the elution at 254 nm.[3]
3.5. Quantification
-
Construct a calibration curve by plotting the peak area of each paraben against its concentration for the standard solutions.
-
Determine the concentration of each paraben in the sample extracts from the calibration curve using linear regression.[3]
Application Note 2: High-Sensitivity Analysis of Six Parabens in Cosmetics by RP-HPLC-Fluorescence Detection
This method provides a sensitive and simple approach for the simultaneous determination of six parabens: methyl (MP), ethyl (EP), propyl (PP), isopropyl (IPP), butyl (BP), and benzyl (BzP) parabens in cosmetic products using HPLC with a Fluorescence Detector (FD).[1]
Chromatographic Conditions
| Parameter | Specification |
| Column | C18 analytical column (2.1 × 150 mm, 3 µm) with a C18 guard column[1] |
| Mobile Phase | Isocratic elution with 45% aqueous o-phosphoric acid (0.08%) and 55% methanol/water mixture (90:10 v/v)[1] |
| Flow Rate | 0.3 mL/min[1] |
| Column Temperature | 40 °C[1] |
| Injection Volume | 5 µL[1] |
| Detector | Fluorescence Detector (FD)[1] |
| Excitation Wavelength | 254 nm[1] |
| Emission Wavelength | 310 nm[1] |
Method Validation Summary
| Parameter | Specification |
| Linearity Range (µg/mL) | 0.50 - 10.00 for all six parabens[1] |
| Correlation Coefficient (r) | > 0.99 for all six parabens[1] |
| LOD Range (µg/mL) | 0.29 - 0.32[1] |
| LOQ Range (µg/mL) | 0.88 - 0.97[1] |
| Precision (%RSD) | Calculated at 0.50, 2.50 and 10.00 µg/mL (specific values not detailed)[1] |
| Accuracy | Calculated at 0.50, 2.50 and 10.00 µg/mL (specific values not detailed)[1] |
Detailed Experimental Protocol
3.1. Reagents and Standards
-
Methanol (HPLC Grade)
-
o-phosphoric acid
-
Deionized Water
-
Reference standards of MP, EP, PP, IPP, BP, and BzP.
3.2. Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of each of the six parabens in methanol.
-
Working Standards: Prepare mixed working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations within the linear range of 0.50 to 10.00 µg/mL.[1]
3.3. Sample Preparation (for Tonics, Micellar Waters) For simple aqueous cosmetics, sample preparation involves only a dilution step.[5]
-
Accurately dilute a known volume of the liquid cosmetic sample with the mobile phase.
-
Ensure the final concentration of parabens falls within the method's linear range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
3.4. HPLC Analysis
-
Set up the HPLC-FD system according to the parameters in the table above.
-
Equilibrate the column for at least 30 minutes.
-
Inject 5 µL of the prepared standards and samples.[1]
-
Identify parabens by comparing their retention times with those of the standards.[1]
3.5. Quantification
-
Perform quantification using the external standard method.[1]
-
Create a 5-point calibration curve for each paraben.[1]
-
Calculate the concentration of parabens in the samples based on the regression analysis of the calibration curves.[1]
Sample Preparation and Method Validation Workflows
Sample Preparation Strategy
The choice of sample preparation technique is critical and depends on the complexity of the sample matrix. Simple matrices may only require dilution, while complex semi-solid or viscous samples necessitate a more rigorous extraction and clean-up procedure like Solid-Phase Extraction (SPE).[2]
Caption: Sample preparation workflow for simple vs. complex matrices.
Key HPLC Method Validation Parameters
Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is reliable, reproducible, and suitable for its intended purpose.[11][12]
References
- 1. moca.net.ua [moca.net.ua]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. ajpaonline.com [ajpaonline.com]
- 4. agilent.com [agilent.com]
- 5. Determination of parabens in cosmetic products using high performance liquid chromatography with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. phytojournal.com [phytojournal.com]
- 7. Development of an HPLC–MS/MS method for the simultaneous analysis of six kinds of parabens in food - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. atlantis-press.com [atlantis-press.com]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
Application Notes: Ethylparaben in Postharvest Treatment of Fruits
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Postharvest fungal diseases are a primary cause of significant economic losses in the fruit industry. Pathogens such as Penicillium digitatum (green mold) and Penicillium italicum (blue mold) are particularly devastating to citrus fruits during storage and transport.[1] While synthetic fungicides like imazalil are commonly used, concerns over chemical residues and the development of resistant fungal strains necessitate the exploration of safer, alternative treatments.[2] this compound (ethyl 4-hydroxybenzoate), and its more soluble salt form, sodium this compound (SEP), have emerged as promising antifungal agents for postharvest applications.[1][3] Parabens are effective against a broad spectrum of molds and yeasts and are used as preservatives in food, cosmetics, and pharmaceuticals.[4][5][6] This document provides a summary of the application of this compound for the postharvest treatment of fruits, focusing on citrus.
2. Mechanism of Antifungal Action
The precise antifungal mechanism of parabens is believed to be multifaceted. The primary mode of action involves the disruption of fungal cell membrane integrity and function. It is thought that parabens interfere with membrane transport processes and inhibit mitochondrial functions.[1] This disruption can lead to the leakage of essential intracellular components, ultimately inhibiting fungal growth and spore germination.[7][8] Studies on other parabens suggest they may also inhibit the synthesis of DNA and RNA and key cellular enzymes.[4]
Caption: Proposed mechanism of this compound's antifungal activity.
3. Quantitative Data Summary
Research has demonstrated the efficacy of sodium this compound (SEP), often in aqueous solutions, against common postharvest molds on citrus fruits. The effectiveness can be influenced by concentration, temperature, fruit variety, and combination with other fungicides.
Table 1: Efficacy of Sodium this compound (SEP) against Penicillium Molds on Citrus Data extracted from studies by Moscoso-Ramírez et al.[1][9]
| Fruit Cultivar | Pathogen | Treatment | Incubation | Disease Incidence Reduction (%) |
| 'Valencia' Orange | P. digitatum (Green Mold) | 80 mM SEP, 20°C, 60s | 7 days at 20°C | Up to 57-73% |
| 'Lanelate' Orange | P. italicum (Blue Mold) | 80 mM SEP, 20°C, 60s | 7 days at 20°C | Up to 57-73% |
| 'Clemenules' Mandarin | Green & Blue Mold | 80 mM SEP, 20°C, 60s | 7 days at 20°C | Less effective than on oranges |
| 'Nadorcott' Mandarin | Green & Blue Mold | 80 mM SEP, 20°C, 60s | 7 days at 20°C | Less effective than on oranges |
| 'Ortanique' Mandarin | Green & Blue Mold | 80 mM SEP, 20°C, 60s | 7 days at 20°C | Less effective than on oranges |
Table 2: Synergistic Effect of SEP in Combination with Imazalil (IMZ) Data from a study on 'Valencia' oranges.[1]
| Treatment | Storage Conditions | Green Mold Reduction (%) | Blue Mold Reduction (%) |
| 80 mM SEP | 8 weeks at 5°C + 7 days at 20°C | - | - |
| 25 µL L⁻¹ IMZ | 8 weeks at 5°C + 7 days at 20°C | - | - |
| 80 mM SEP + 25 µL L⁻¹ IMZ | 8 weeks at 5°C + 7 days at 20°C | 93-96% | 39-55% |
4. Experimental Protocols
4.1. Protocol for Evaluating Curative Antifungal Activity
This protocol assesses the ability of SEP to control an existing fungal infection.
Caption: Standard workflow for assessing the curative effect of this compound.
Methodology:
-
Fungal Inoculum Preparation: Prepare a suspension of P. digitatum or P. italicum conidia in sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80) to a final concentration of 1 x 10⁵ conidia/mL.
-
Fruit Preparation: Select mature, uniform, and defect-free fruits (e.g., 'Valencia' oranges). Surface-disinfect the fruits by immersion in a dilute sodium hypochlorite solution, rinse with sterile water, and allow them to air dry.
-
Inoculation: Create a uniform wound (e.g., 2 mm deep) on the equatorial side of each fruit using a sterile stainless steel rod. Pipette a small volume (e.g., 10 µL) of the fungal inoculum into the wound.
-
Pre-Treatment Incubation: Place the inoculated fruits in a controlled environment at 20°C and 90% Relative Humidity (RH) for 24 hours to allow the infection to establish.
-
Treatment Solution Preparation: Prepare an 80 mM aqueous solution of Sodium this compound (SEP).
-
Application: Immerse the inoculated fruits in the SEP solution for 60 seconds with gentle agitation. A control group should be dipped in water.
-
Post-Treatment Incubation & Assessment: Air dry the fruits and place them back into the controlled environment (20°C, 90% RH). Evaluate the incidence (% of infected fruits) and severity (lesion diameter) of the mold after 7 days. For cold storage simulation, store fruits at 5°C for up to 8 weeks, followed by a 7-day shelf-life period at 20°C before assessment.[1]
4.2. Protocol for Evaluating Preventive Antifungal Activity
This protocol assesses the ability of SEP to protect the fruit from a subsequent fungal challenge.
Methodology:
-
Fruit and Treatment Solution Preparation: Prepare fruit and the 80 mM SEP solution as described in steps 2 and 5 of the curative protocol.
-
Application: Dip the healthy, unwounded fruits in the SEP solution for 60 seconds.
-
Drying: Allow fruits to air dry completely.
-
Inoculation: After 24 hours, wound and inoculate the treated fruits as described in step 3 of the curative protocol.[1]
-
Incubation and Assessment: Incubate the fruits and assess disease development as described in step 7 of the curative protocol.[1]
Sodium this compound demonstrates significant curative and preventive antifungal activity against major postharvest pathogens of citrus, particularly green and blue molds.[1] Its effectiveness is most pronounced on oranges and can be synergistically enhanced when combined with very low doses of conventional fungicides like imazalil.[1][9] This suggests that SEP could be a valuable component of an integrated pest management (IPM) strategy, potentially reducing the reliance on traditional, more scrutinized chemical treatments.
Further research is warranted to:
-
Optimize treatment parameters (concentration, temperature, duration) for a wider range of fruits.
-
Investigate the efficacy of this compound against other postharvest pathogens.
-
Evaluate potential impacts on fruit quality parameters (e.g., firmness, soluble solids, acidity).
-
Conduct residue analysis to ensure compliance with food safety regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ejournals.eu [ejournals.eu]
- 5. This compound | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The GRAS Salts of Na2SiO3 and EDTA-Na2 Control Citrus Postharvest Pathogens by Disrupting the Cell Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Ethylparaben: A Reference Standard for Analytical Excellence in Research and Development
Application Note & Protocol
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of ethylparaben's application as a reference standard in analytical chemistry. It includes detailed physicochemical data, standardized experimental protocols for common analytical techniques, and visual representations of experimental workflows. These resources are intended to support researchers, scientists, and drug development professionals in achieving accurate and reproducible analytical results.
Introduction
This compound (ethyl 4-hydroxybenzoate) is a member of the paraben family, widely utilized as a preservative in pharmaceuticals, cosmetics, and food products due to its effective antimicrobial properties against fungi and bacteria.[1][2][3] Its well-defined chemical properties and stability make it an ideal certified reference material for qualitative and quantitative analysis in various analytical applications. As a reference standard, this compound is crucial for method development, validation, and routine quality control, ensuring the safety and efficacy of consumer products.[4]
Physicochemical Properties
Accurate analytical method development relies on a thorough understanding of the reference standard's physicochemical properties. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₀O₃ | [2] |
| Molar Mass | 166.17 g/mol | [2][5] |
| Melting Point | 115 to 118 °C | [2] |
| Boiling Point | 297 to 298 °C | [2] |
| Appearance | White crystalline powder or colorless crystals | [1][6] |
| Solubility | Very slightly soluble in water; freely soluble in ethanol, methanol, and acetone. | [3][6][7] |
| UV Maximum Absorbance (λmax) | ~256 nm | |
| Octanol/Water Partition Coefficient (logP) | 2.40 | [2] |
Experimental Protocols
The following sections detail standardized protocols for the analysis of this compound using common analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of parabens in various matrices.[1][8]
Objective: To determine the concentration of this compound in a given sample using a reference standard.
Materials:
-
This compound Reference Standard
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphoric acid or other suitable buffer
-
Sample for analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C8 or C18 analytical column (e.g., Lichrosorb C8, 150 x 4.6 mm, 5 µm)[4][9]
Protocol:
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound Reference Standard.
-
Dissolve in a suitable solvent (e.g., methanol or the mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[10]
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh or measure the sample.
-
Extract the parabens using a suitable solvent (e.g., methanol) and procedure, such as solid-supported liquid-liquid extraction for complex matrices like cosmetics.[10]
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile, tetrahydrofuran, and water (e.g., 21:13:66, v/v/v) or a gradient of acetonitrile and water.[4]
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 40 °C[11]
-
Detection Wavelength: 258 nm[4] or 254 nm with an emission wavelength of 310 nm for fluorescence detection.[11][12]
-
Injection Volume: 10-20 µL
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
-
Experimental Workflow for HPLC Analysis
Caption: Workflow for this compound Quantification using HPLC.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry offers a simple and rapid method for the quantification of this compound in non-complex samples.[13]
Objective: To determine the concentration of this compound in a clear liquid sample.
Materials:
-
This compound Reference Standard
-
Methanol or other suitable UV-transparent solvent
-
Sample for analysis
Instrumentation:
-
UV-Visible Spectrophotometer
Protocol:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound Reference Standard in methanol (e.g., 100 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Dilute the liquid sample with methanol to a concentration expected to be within the range of the calibration standards.
-
-
Analysis:
-
Set the spectrophotometer to scan the UV region to determine the λmax of this compound (approximately 256 nm).
-
Measure the absorbance of the blank (methanol), calibration standards, and the sample solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of this compound in the sample by using its absorbance and the calibration curve.
-
Logical Relationship for UV-Vis Quantification
References
- 1. helixchrom.com [helixchrom.com]
- 2. ETHYL PARABEN - Ataman Kimya [atamanchemicals.com]
- 3. ETHYL PARABEN - Ataman Kimya [atamanchemicals.com]
- 4. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Mthis compound, this compound and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. This compound | 120-47-8 [chemicalbook.com]
- 8. agilent.com [agilent.com]
- 9. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Mthis compound, this compound and Propylparaben in a Pharmaceutical Gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. moca.net.ua [moca.net.ua]
- 12. moca.net.ua [moca.net.ua]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ethylparaben Solubility Challenges in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low water solubility of ethylparaben in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound's low water solubility is attributed to its chemical structure, which includes a hydrophobic ethyl group. This group limits its ability to form favorable interactions with polar water molecules.[1]
Q2: What is the typical concentration range for this compound in formulations?
A2: In most cosmetic and pharmaceutical formulations, this compound is used at very low concentrations, typically ranging from 0.1% to 0.3%.[2][3]
Q3: How does temperature affect the water solubility of this compound?
A3: The solubility of this compound in water significantly increases with a rise in temperature.[2][3] For instance, its solubility is 0.06% (w/w) at 10°C, which increases to 0.86% at 80°C and 1.7% at 100°C.[2]
Q4: Can pH be adjusted to improve this compound solubility?
A4: As a weak acid, the solubility of this compound can be influenced by pH.[1] In more alkaline conditions (pH 8 or above), it is subject to rapid hydrolysis, which can affect its stability.[4] Aqueous solutions are most stable in the pH range of 3-6.[5]
Troubleshooting Guide: Common Solubility Issues
| Issue | Potential Cause | Troubleshooting Steps |
| This compound precipitates out of aqueous solution upon cooling. | The concentration of this compound exceeds its solubility limit at the lower temperature. | 1. Re-dissolve with heat: Gently heat the solution while stirring to redissolve the precipitate.[6] 2. Use a co-solvent: Add a water-miscible organic solvent (e.g., ethanol, propylene glycol) to the solution to increase solubility. 3. Prepare a concentrated stock: Dissolve this compound in a suitable organic solvent at a high concentration first, then add it to the aqueous phase.[2] |
| Difficulty dissolving this compound directly in the aqueous phase. | Low water solubility at room temperature. | 1. Increase Temperature: Heat the water to 60-100°C before adding the this compound to create a concentrate. Ensure the final concentration does not exceed its solubility at ambient temperature when added to the full formulation.[2][3] 2. Utilize an organic solvent: Dissolve the this compound in a polar organic solvent like ethanol or propylene glycol before adding it to the water.[2][3] |
| Inconsistent results in experiments involving this compound. | Potential degradation or interaction with other formulation components. | 1. Check pH: Ensure the pH of your solution is within the stable range for this compound (pH 4-8).[2] 2. Avoid Incompatibilities: Be aware that this compound can be discolored by iron and its antimicrobial properties can be reduced by nonionic surfactants.[4][5] |
Quantitative Data: this compound Solubility
The following tables summarize the solubility of this compound in water at various temperatures and in different organic solvents.
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Solubility (% w/w) |
| 10 | 0.06[2] |
| 25 | 0.11[2] |
| 80 | 0.86[2] |
| 100 | 1.7[2] |
Table 2: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility ( g/100g ) |
| Acetone | 84[7] |
| Methanol | 115[7] |
| Ethanol | 70[7] |
| Propylene Glycol | 25[7] |
| Glycerol | 0.5[2] |
| Peanut Oil | 1[7] |
| DMSO | 33 mg/mL[8] |
Experimental Protocols
Here are detailed methodologies for preparing this compound solutions using different techniques.
Protocol 1: Dissolution in Water Using Heat
-
Objective: To prepare an aqueous solution of this compound.
-
Materials: this compound powder, deionized water, heat-resistant beaker, magnetic stirrer with hotplate.
-
Procedure:
-
Measure the required amount of deionized water into the beaker.
-
Heat the water to 60-100°C while stirring.[3]
-
Slowly add the pre-weighed this compound powder to the heated water.
-
Continue stirring until the this compound is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Caution: Ensure the final concentration does not exceed the solubility of this compound at room temperature to prevent precipitation upon cooling.[3]
-
Protocol 2: Using a Co-solvent (Ethanol)
-
Objective: To prepare an aqueous solution of this compound using a co-solvent.
-
Materials: this compound powder, ethanol, deionized water, volumetric flasks, magnetic stirrer.
-
Procedure:
-
Weigh the desired amount of this compound.
-
Dissolve the this compound in a small volume of ethanol. A highly concentrated solution can be made, for example, 32% in ethanol.[2]
-
Once fully dissolved, add this concentrate to the deionized water while stirring.
-
Continue stirring until a homogenous solution is formed.
-
Protocol 3: Formation of a Cyclodextrin Inclusion Complex
-
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with β-cyclodextrin.
-
Materials: this compound, β-cyclodextrin, deionized water, magnetic stirrer, freeze-dryer (optional).
-
Procedure:
-
Prepare an aqueous solution of β-cyclodextrin.
-
Slowly add this compound to the β-cyclodextrin solution while stirring continuously.
-
Continue stirring for several hours or overnight to allow for complex formation.
-
The resulting solution containing the water-soluble inclusion complex can be used directly, or the complex can be isolated by freeze-drying.[9]
-
Visualizations
Diagram 1: Decision Workflow for Solubilizing this compound
A decision-making workflow for selecting an appropriate method to dissolve this compound.
Diagram 2: Signaling Pathway for Enhanced Solubility via Cyclodextrin Complexation
A diagram illustrating the formation of a water-soluble inclusion complex between this compound and β-cyclodextrin.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. ETHYL PARABEN - Ataman Kimya [atamanchemicals.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. This compound | 120-47-8 [chemicalbook.com]
- 5. This compound CAS#: 120-47-8 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Characterization of an inclusion complex of ethyl benzoate with hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ethylparaben Stability in High pH Aqueous Solutions
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of ethylparaben in high pH aqueous environments.
Frequently Asked Questions (FAQs)
Q1: Why is the antimicrobial efficacy of my this compound solution decreasing in a high pH formulation?
Aqueous solutions of this compound are most stable in a pH range of 3 to 6, where they can remain stable for up to four years at room temperature with less than 10% decomposition.[1][2] However, at a pH of 8 or above, this compound is subject to rapid hydrolysis.[1][2] This chemical degradation reduces the concentration of the active this compound, thereby decreasing its antimicrobial effectiveness. The rate of this hydrolysis is significantly influenced by both pH and temperature.[3]
Q2: What is the chemical process causing this compound degradation at high pH?
At high pH, this compound undergoes base-catalyzed hydrolysis. The ester bond is attacked by hydroxide ions (OH-), leading to its cleavage. This reaction breaks down this compound into p-hydroxybenzoic acid (PHBA) and ethanol.[4][5] Under certain aerobic conditions, the resulting p-hydroxybenzoic acid can further degrade into phenol through decarboxylation.[4]
The hydrolysis pathway is visualized below:
Q3: How quickly does this compound degrade at different pH values?
The degradation rate of this compound is highly dependent on the pH of the solution. While stable for years in acidic to neutral conditions, its decomposition accelerates significantly in alkaline environments.
Table 1: Stability of this compound in Aqueous Solutions at Room Temperature
| pH Range | Stability Overview | Decomposition Rate |
| 3–6 | Highly Stable | Less than 10% decomposition for up to approximately 4 years.[1][2] |
| ≥ 8 | Unstable | Subject to rapid hydrolysis, with 10% or more degradation occurring after about 60 days.[1][2] |
Note: Increased temperatures will accelerate the rate of hydrolysis at any given pH.[6]
Troubleshooting Guide
Q4: My formulation has become cloudy and a precipitate has formed. Is this due to this compound degradation?
Precipitation in a high pH formulation can be due to several factors. While this compound itself is susceptible to hydrolysis, its degradation products could also be involved. The primary degradation product, p-hydroxybenzoic acid, has different solubility characteristics than the parent this compound. Additionally, changes in pH can affect the solubility of other excipients in your formulation, leading to precipitation.[7] It is also important to note that the solubility of parabens, including this compound, is generally lower at higher pH values.[6]
Troubleshooting Steps:
-
Verify pH: Confirm the pH of your solution. Drifts to a more alkaline pH can trigger both hydrolysis and solubility issues.[7]
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate to identify its composition.
-
Assess this compound Concentration: Use an analytical method like HPLC to determine the current concentration of this compound in the solution phase. A significant decrease from the initial concentration indicates degradation.
Q5: How can I prevent the degradation of this compound in my aqueous formulation?
Preventing degradation primarily involves controlling the pH of the formulation.
-
Buffering: The most effective method is to maintain the pH of the solution between 3 and 6 using a suitable buffering system.[1][2]
-
Temperature Control: Store the formulation in a cool place. High temperatures accelerate hydrolysis, especially in alkaline conditions.[6]
-
Alternative Preservatives: If a high pH is essential for your formulation, consider using a preservative system that is stable in alkaline conditions or a combination of preservatives that may allow for a lower concentration of this compound.
-
Solvent System: this compound is readily soluble in polar organic solvents. If your formulation permits, incorporating a co-solvent could be an option.[1]
Experimental Protocols
Q6: What is a standard experimental method to quantify this compound and its primary degradation product, p-hydroxybenzoic acid?
High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable and widely used method for the simultaneous determination of this compound and its degradation products.[8][9]
Objective: To quantify the concentration of this compound and p-hydroxybenzoic acid in an aqueous solution to assess stability.
Methodology: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
C8 or C18 analytical column (e.g., Lichrosorb C8, 150x4.6 mm, 5 µm).[9]
-
-
Reagents and Materials:
-
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile, tetrahydrofuran, and water (e.g., 21:13:66, v/v/v), adjusted to pH 3.0 with formic acid.[9] Isocratic elution is often sufficient.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection Wavelength: 258 nm.[9]
-
Injection Volume: 10 µL.[9]
-
-
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations for both this compound and p-hydroxybenzoic acid in the mobile phase to create a calibration curve.
-
Sample Preparation: Dilute the experimental samples with the mobile phase to fall within the concentration range of the calibration curve. Filter the samples through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the peaks for this compound and p-hydroxybenzoic acid based on their retention times compared to the standards. Quantify their concentrations using the peak areas and the calibration curve.
-
The workflow for this stability analysis is outlined below:
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. ETHYL PARABEN - Ataman Kimya [atamanchemicals.com]
- 3. Volume 25 No 9 page 34 [library.scconline.org]
- 4. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. frontrowag.com [frontrowag.com]
- 8. helixchrom.com [helixchrom.com]
- 9. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Mthis compound, this compound and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ethylparaben Concentration for Effective Preservation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethylparaben as a preservative.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for this compound?
A1: The typical effective concentration of this compound ranges from 0.1% to 0.3%.[1] However, in some cosmetic and personal care formulations, concentrations as low as 0.01% or as high as 0.8% may be used.[2] The final concentration should be optimized based on the specific formulation and the results of preservative efficacy testing.
Q2: What is the antimicrobial spectrum of this compound?
A2: this compound has a broad spectrum of antimicrobial activity, but it is most effective against yeasts and molds.[1] While it does inhibit the growth of both Gram-positive and Gram-negative bacteria, higher concentrations may be required for effective preservation against certain bacterial species.
Q3: How does pH affect the efficacy of this compound?
A3: this compound is more active in acidic conditions.[1] Its efficacy is generally optimal over a pH range of 4 to 8. As the pH increases, the preservative activity of this compound may decrease.
Q4: Can this compound be used in combination with other preservatives?
A4: Yes, this compound is often used in combination with other parabens, such as mthis compound and propylparaben. These combinations can have a synergistic effect, providing a broader spectrum of antimicrobial activity at lower individual concentrations.[2]
Q5: Are there any known incompatibilities with this compound?
A5: The antimicrobial efficacy of this compound can be reduced in the presence of nonionic surfactants due to micellar binding. Certain materials, such as some plastics, may also absorb this compound, potentially lowering its effective concentration in the formulation.
Troubleshooting Guide
Problem 1: My product preserved with this compound shows microbial growth, particularly mold or yeast.
-
Possible Cause 1: Sub-optimal Concentration. The concentration of this compound may be too low for your specific formulation.
-
Solution: Determine the Minimum Inhibitory Concentration (MIC) for relevant microorganisms in your product matrix. Consider a concentration-ranging study to find the optimal level.
-
-
Possible Cause 2: Unfavorable pH. The pH of your formulation may be too high (alkaline), reducing the efficacy of the this compound.
-
Solution: Measure the pH of your product. If it is above 8, consider adjusting it to a more acidic or neutral pH, if compatible with your formulation's stability.
-
-
Possible Cause 3: Interaction with Formulation Components. Nonionic surfactants or other excipients in your formulation may be inactivating the this compound.
-
Solution: Review your formulation for the presence of high concentrations of nonionic surfactants. Consider using an alternative surfactant or increasing the concentration of this compound after conducting appropriate efficacy tests.
-
-
Possible Cause 4: High Water Activity. Products with high water activity are more susceptible to microbial growth.
-
Solution: If possible for your product type, consider formulation strategies to reduce water activity.
-
Problem 2: I am having difficulty dissolving this compound in my aqueous formulation.
-
Possible Cause: Low Aqueous Solubility. this compound has limited solubility in water.
-
Solution 1: Dissolve in a Co-solvent. Dissolve the this compound in a suitable co-solvent like propylene glycol, ethanol, or glycerin before adding it to the aqueous phase.
-
Solution 2: Utilize Heat. The solubility of this compound in water increases with temperature. You can heat a portion of the water phase to dissolve the this compound and then add it to the rest of the formulation, ensuring it remains in solution upon cooling.
-
Solution 3: Incorporate into the Oil Phase. In emulsion systems, this compound can be dissolved in the oil phase before emulsification.
-
Problem 3: Preservative efficacy testing (e.g., USP <51>) is failing for my this compound-preserved product.
-
Possible Cause 1: Inadequate Concentration or Bioavailability. The concentration of "free" (unbound) this compound may be insufficient to inhibit the challenge microorganisms.
-
Solution: Re-evaluate the concentration of this compound. Consider the potential for binding to other formulation components or packaging materials.
-
-
Possible Cause 2: Resistant Microbial Strains. The challenge organisms may be particularly resistant to this compound.
-
Solution: Ensure proper handling and culture of challenge organisms as per pharmacopeial guidelines. Consider incorporating a synergistic preservative to broaden the antimicrobial spectrum.
-
-
Possible Cause 3: Improper Neutralization in Efficacy Testing. The neutralizing agent used in the test may not be effectively inactivating the this compound, leading to false-negative results.
-
Solution: Validate your neutralization method as part of the preservative efficacy testing protocol to ensure accurate recovery of microorganisms.
-
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Common Microorganisms
| Microorganism | Type | MIC (%) |
| Pseudomonas aeruginosa | Gram-Negative Bacteria | 0.10 |
| Escherichia coli | Gram-Negative Bacteria | 0.05 |
| Klebsiella aerogenes | Gram-Negative Bacteria | 0.05 |
| Klebsiella pneumoniae | Gram-Negative Bacteria | 0.05 |
| Serratia marcescens | Gram-Negative Bacteria | 0.05 |
| Proteus vulgaris | Gram-Negative Bacteria | 0.06 |
| Salmonella enteritidis | Gram-Negative Bacteria | 0.05 |
| Salmonella typhi | Gram-Negative Bacteria | 0.10 |
| Staphylococcus aureus | Gram-Positive Bacteria | 0.07 |
| Streptococcus haemolyticus | Gram-Positive Bacteria | 0.06 |
| Bacillus cereus | Gram-Positive Bacteria | 0.025 |
| Bacillus subtilis | Gram-Positive Bacteria | 0.10 |
| Lactobacillus buchneri | Gram-Positive Bacteria | 0.06 |
Data compiled from publicly available sources.[1] MIC values can vary based on the test method and specific strain.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines a general procedure for determining the MIC of this compound.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a specific amount of this compound powder.
-
Dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
-
Preparation of Microtiter Plates:
-
Add a specific volume of sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast) to each well of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the this compound stock solution across the wells of the plate to create a range of concentrations.
-
-
Inoculation:
-
Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Dilute the inoculum to the final desired concentration (e.g., 5 x 10^5 CFU/mL).
-
Add a specific volume of the diluted inoculum to each well of the microtiter plate.
-
Include positive controls (medium with inoculum, no this compound) and negative controls (medium only).
-
-
Incubation:
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity (microbial growth).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Protocol 2: Antimicrobial Effectiveness Test (AET) based on USP <51>
This protocol provides a summary of the steps involved in performing an AET.
-
Preparation of Challenge Microorganisms:
-
Inoculation of the Product:
-
Incubation and Sampling:
-
Enumeration of Surviving Microorganisms:
-
Serially dilute the samples in a validated neutralizing broth to inactivate the this compound.
-
Plate the dilutions onto appropriate agar media (e.g., Soybean-Casein Digest Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates and count the number of colony-forming units (CFUs).
-
-
Interpretation of Results:
-
Calculate the log reduction in viable microorganisms from the initial inoculum count for each time point.
-
Compare the log reductions to the acceptance criteria specified in USP <51> for the appropriate product category.[5]
-
Mandatory Visualizations
Caption: Workflow for MIC Determination.
Caption: Troubleshooting Preservation Failure.
References
Ethylparaben hydrolysis and its degradation products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the hydrolysis of ethylparaben and its degradation products.
Frequently Asked Questions (FAQs)
What is this compound hydrolysis?
This compound is the ethyl ester of p-hydroxybenzoic acid.[1][2] Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of this compound, hydrolysis involves the cleavage of the ester bond, resulting in the formation of its two constituent parts: p-hydroxybenzoic acid and ethanol.[1][3] This reaction can be catalyzed by acids, bases, or specific enzymes.[4]
What are the primary degradation products of this compound hydrolysis?
The primary degradation products of this compound hydrolysis are p-hydroxybenzoic acid (PHBA) and ethanol .[1][3] Under certain conditions, particularly in the presence of microorganisms, p-hydroxybenzoic acid can be further degraded to phenol.[5]
What factors influence the rate of this compound hydrolysis?
Several factors can significantly impact the rate of this compound hydrolysis:
-
pH: This is the most critical factor. This compound is relatively stable in acidic to neutral aqueous solutions (pH 3-6).[4] However, the hydrolysis rate increases significantly in alkaline conditions (pH 8 and above).[4] The reaction is subject to general base catalysis.[6]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Aqueous solutions of this compound can be sterilized by autoclaving at pH 3-6 without significant decomposition.[4]
-
Presence of Catalysts: Strong acids and weak alkalis can catalyze the hydrolysis reaction.[4] Additionally, certain enzymes produced by microorganisms can efficiently hydrolyze parabens.[5]
-
Formulation Components: The presence of other substances, such as nonionic surfactants, can reduce the antimicrobial effectiveness of this compound through micellization, though their direct impact on hydrolysis rate is complex.[4]
What analytical techniques are used to monitor this compound and its degradation products?
The most common and reliable methods for the simultaneous determination of this compound and its primary degradation product, p-hydroxybenzoic acid, are chromatographic techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used method, often employing a reversed-phase column (like C18) with UV detection.[7][8] HPLC methods are valued for their simplicity, selectivity, and suitability for routine quality control and stability testing.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used for the analysis of parabens, sometimes requiring a derivatization step to make the compounds more volatile.[9]
-
Thin-Layer Chromatography (TLC): TLC provides a simpler, cost-effective, though less quantitative, method for separating and identifying parabens and their degradation products.[10]
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis of this compound
This protocol describes a standard procedure for inducing and monitoring the base-catalyzed hydrolysis of this compound in a controlled laboratory setting.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent like methanol or ethanol.
-
Prepare a buffer solution at the desired alkaline pH (e.g., pH 9 or 10) using a suitable buffer system (e.g., borate buffer).
-
-
Initiation of Hydrolysis:
-
In a temperature-controlled vessel (e.g., a water bath set to 50°C), add a known volume of the buffer solution.
-
Spike the buffer with a small volume of the this compound stock solution to achieve the desired initial concentration (e.g., 50 mg/L). Ensure the solvent from the stock solution is less than 1% of the total volume to minimize co-solvent effects.
-
Start a timer immediately upon addition of the this compound.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis reaction in the aliquot by adding a small amount of acid (e.g., 1M HCl) to lower the pH to the acidic range (pH 3-4). This step is crucial to stop the reaction and ensure the sample composition is stable until analysis.
-
-
Sample Preparation for Analysis:
-
Filter the quenched samples through a 0.45 µm syringe filter to remove any particulates.
-
Transfer the filtered samples to HPLC vials for analysis.
-
-
Analysis:
-
Analyze the samples using a validated HPLC method (see Protocol 2) to quantify the concentration of remaining this compound and the formed p-hydroxybenzoic acid.
-
Protocol 2: HPLC Analysis of this compound and p-Hydroxybenzoic Acid
This protocol provides a general method for the quantification of this compound and p-hydroxybenzoic acid.[7][8]
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of a buffer (e.g., potassium phosphate) and an organic solvent (e.g., methanol or acetonitrile). A common ratio is around 50:50 (v/v).[7]
-
Flow Rate: Typically 1.0 mL/min.
-
Column: Spherisorb C18 or equivalent (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Injection Volume: 10-20 µL.
-
-
Standard Preparation:
-
Prepare a series of calibration standards containing known concentrations of both this compound and p-hydroxybenzoic acid in the mobile phase.
-
The concentration range should bracket the expected concentrations in the experimental samples.
-
-
Analysis and Quantification:
-
Inject the standards to generate a calibration curve for each compound.
-
Inject the prepared samples from the hydrolysis experiment.
-
Identify and quantify the peaks for this compound and p-hydroxybenzoic acid based on their retention times and the calibration curves.
-
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Premature Degradation of this compound Standard | The stock solution was prepared in an unstable matrix. The solution was stored improperly (e.g., at high temperature or pH). | Prepare stock solutions in a stable solvent like pure methanol or ethanol. Store stock solutions in a cool, dark place. For aqueous working standards, use a buffered solution with a pH between 4 and 6.[4] |
| Incomplete or Slow Hydrolysis | The pH of the reaction mixture is too low. The reaction temperature is too low. Insufficient catalyst concentration. | Verify the pH of your reaction buffer. For base-catalyzed hydrolysis, ensure the pH is above 8.[4] Increase the reaction temperature in controlled increments (e.g., 10°C). Increase the concentration of the base catalyst. |
| Low or No Detection of p-Hydroxybenzoic Acid (PHBA) | The hydrolysis reaction did not proceed as expected. PHBA degraded further. Analytical method lacks sensitivity for PHBA. | Confirm this compound degradation first. Check for unexpected peaks. In some biological systems, PHBA can be decarboxylated to phenol.[5] Optimize your HPLC method (e.g., check detection wavelength, mobile phase composition) to ensure it is suitable for detecting PHBA. |
| Variable or Irreproducible Results | Inconsistent pH control during the experiment. Temperature fluctuations. Inaccurate sample quenching. | Use a reliable buffer system and calibrate your pH meter before use. Ensure your water bath or heating block maintains a stable temperature. Quench the reaction immediately and consistently for all time points to prevent the reaction from continuing post-sampling. |
| Unexpected Peaks in Chromatogram | Impurities in the starting material or reagents. Side reactions or further degradation of PHBA. Contamination from lab equipment. | Run a blank (reagents without this compound) to identify system peaks or reagent impurities. Consider the possibility of further degradation products, such as phenol, especially if using microbial systems.[5] Ensure all glassware and equipment are thoroughly cleaned. |
Quantitative Data Summary
The stability of this compound is highly dependent on the pH of the solution. The following table summarizes its stability profile based on available literature.
| pH Range | Stability Profile | Approximate Half-Life at Room Temperature |
| 3 - 6 | Stable | > 4 years (less than 10% decomposition)[4] |
| ~7 | Moderately Stable | Months |
| ≥ 8 | Unstable (Rapid Hydrolysis) | ~60 days for 10% decomposition[4] |
Note: Half-life values are approximate and can be significantly influenced by temperature and the specific buffer system used.
Visualizations
This compound Hydrolysis Reaction
References
- 1. ETHYL PARABEN - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. ETHYL PARABEN - Ataman Kimya [atamanchemicals.com]
- 5. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of Degradation of the Parabens | Semantic Scholar [semanticscholar.org]
- 7. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. ajrconline.org [ajrconline.org]
Technical Support Center: Ethylparaben-Nonionic Surfactant Interactions in Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with formulations containing ethylparaben and nonionic surfactants.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and testing of products containing this compound and nonionic surfactants.
| Problem | Potential Cause | Recommended Action |
| Reduced Antimicrobial Efficacy of this compound | Micellar Encapsulation: Nonionic surfactants form micelles that can entrap this compound, reducing its free concentration in the aqueous phase where it is active against microbes.[1][2][3] | - Quantify the interaction: Determine the binding constant or partition coefficient to understand the extent of encapsulation. - Optimize surfactant concentration: Use the lowest effective concentration of the nonionic surfactant. - Select an alternative surfactant: Consider a nonionic surfactant with a lower binding affinity for this compound. - Increase this compound concentration: This should be done cautiously, considering regulatory limits and potential for skin sensitization.[4] - Use a preservative blend: Combine this compound with other preservatives that are less affected by nonionic surfactants. |
| Inconsistent Product Stability | Surfactant Degradation: Some nonionic surfactants can degrade over time, altering the formulation's properties and the interaction with this compound. | - Assess surfactant stability: Conduct long-term stability studies under relevant storage conditions. - Choose a more stable surfactant: Select a nonionic surfactant with a better stability profile for your formulation. |
| Phase Separation or Cloudiness | Temperature Effects: The solubility and micellization of nonionic surfactants can be temperature-dependent, affecting their interaction with this compound and the overall stability of the formulation.[5][6] | - Evaluate temperature sensitivity: Assess the formulation's stability at different temperatures. - Optimize the formulation: Adjust the concentrations of components to ensure stability across the desired temperature range. |
| Unexpected Analytical Results for this compound Concentration | Interference from Surfactant: The presence of nonionic surfactants can interfere with analytical methods for quantifying this compound, such as UV-Vis spectrophotometry.[7] | - Method validation: Validate your analytical method in the presence of the specific nonionic surfactant used in your formulation. - Sample preparation: Employ extraction techniques to separate this compound from the surfactant before analysis. - Use a different analytical technique: Consider methods like HPLC that can separate this compound from interfering excipients.[8] |
Frequently Asked Questions (FAQs)
Q1: How do nonionic surfactants reduce the effectiveness of this compound?
A1: Nonionic surfactants, above their critical micelle concentration (CMC), form spherical structures called micelles. The hydrophobic core of these micelles can entrap or "encapsulate" this compound molecules, which are also hydrophobic. This interaction reduces the concentration of free this compound in the aqueous phase of the formulation. Since only the free form of the preservative is effective against microorganisms, this encapsulation leads to a decrease in its antimicrobial activity.[1][2][3]
Q2: Which nonionic surfactants are known to have a strong interaction with this compound?
A2: Polysorbates (e.g., Polysorbate 80) and polyethoxylated castor oils (e.g., Cremophor EL) are well-documented to interact significantly with parabens, including this compound, leading to a reduction in their preservative efficacy.[9][10] The extent of interaction can vary depending on the specific surfactant and the formulation matrix.
Q3: How can I determine the extent of interaction between this compound and a nonionic surfactant in my formulation?
A3: Several experimental techniques can be used to quantify this interaction. Equilibrium dialysis is a classic method to determine the binding constant.[1] Spectroscopic and chromatographic methods can also be employed to measure the amount of free versus micelle-bound this compound. Determining the micelle-water partition coefficient (Pm/w) is another way to quantify the distribution of this compound between the micellar and aqueous phases.[11][12]
Q4: What is the Critical Micelle Concentration (CMC) and why is it important?
A4: The Critical Micelle Concentration (CMC) is the specific concentration at which surfactant molecules begin to self-assemble into micelles. Below the CMC, the surfactant exists primarily as individual molecules (monomers) and the interaction with this compound is minimal. Above the CMC, micelles form and can encapsulate this compound, reducing its efficacy. Therefore, understanding the CMC of your nonionic surfactant is crucial for formulation development.
Q5: Can I simply increase the concentration of this compound to overcome the interaction with nonionic surfactants?
A5: While increasing the concentration of this compound can compensate for the amount encapsulated by micelles, this approach should be handled with care. Regulatory bodies often have limits on the maximum allowable concentration of parabens in cosmetic and pharmaceutical products.[4][13] Additionally, higher concentrations may increase the risk of skin sensitization or other adverse effects.
Q6: Are there any nonionic surfactants that have a minimal interaction with this compound?
A6: The interaction potential varies among different nonionic surfactants. For instance, one study found that Brij 35 had no significant effect on the permeation of this compound, suggesting a weaker interaction compared to other surfactants like Polysorbate 80.[5][14] It is advisable to screen different nonionic surfactants during formulation development to find one with the desired properties and minimal impact on preservative efficacy.
Data Presentation
The interaction of this compound with nonionic surfactants can be quantified by the micelle-water partition coefficient (Pm/w) and the binding constant (Kb). A higher Pm/w or Kb value indicates a stronger interaction and more significant encapsulation of the preservative.
| Nonionic Surfactant | Interaction Parameter | Typical Value Range | Implication for Formulation |
| Polysorbate 80 (Tween 80) | Binding Constant (Kb) | High | Significant encapsulation of this compound, potentially requiring higher preservative concentrations or alternative strategies.[1] |
| Polyethoxylated Castor Oil (Cremophor EL) | Micelle-Water Partition Coefficient (Pm/w) | High | Strong tendency to solubilize this compound within micelles, reducing its free concentration.[10] |
| Brij Series (e.g., Brij 35) | Micelle-Water Partition Coefficient (Pm/w) | Variable | Interaction strength can vary depending on the specific Brij surfactant; some may have a lower impact on this compound availability.[5][14] |
| Pluronic Series | Micelle-Water Partition Coefficient (Pm/w) | Variable | The interaction is dependent on the specific Pluronic type and temperature, offering some flexibility in formulation design.[15] |
Note: The actual values can vary depending on the experimental conditions (temperature, pH, ionic strength) and the specific formulation.
Experimental Protocols
Determination of this compound-Micelle Binding Constant using Equilibrium Dialysis
Objective: To quantify the binding of this compound to nonionic surfactant micelles.
Methodology:
-
Prepare a series of surfactant solutions: Prepare solutions of the nonionic surfactant in a suitable buffer at various concentrations above its CMC.
-
Prepare this compound solution: Prepare a stock solution of this compound in the same buffer.
-
Set up dialysis cells: Use a dialysis membrane with a molecular weight cutoff that retains the surfactant micelles but allows free passage of this compound molecules.
-
Fill the dialysis cells: Place the surfactant solution on one side of the membrane and the this compound solution on the other side.
-
Equilibrate: Allow the system to reach equilibrium by gentle agitation at a constant temperature.
-
Sample and analyze: After equilibrium, take samples from both sides of the membrane and determine the concentration of this compound using a validated analytical method like UV-Vis spectrophotometry or HPLC.[7][16]
-
Calculate the binding constant: The concentration of bound this compound can be calculated from the difference in concentration between the two chambers. The binding constant can then be determined using appropriate mathematical models, such as the Scatchard plot.
Quantification of this compound in a Surfactant-Containing Formulation by UV-Vis Spectrophotometry
Objective: To determine the total concentration of this compound in a formulation.
Methodology:
-
Determine the wavelength of maximum absorbance (λmax): Scan a solution of pure this compound in a suitable solvent (e.g., methanol or ethanol) to find its λmax, which is typically around 254-258 nm.[17]
-
Prepare a calibration curve: Prepare a series of standard solutions of this compound of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Prepare the sample: Accurately weigh a sample of the formulation and dissolve it in the same solvent used for the standards. The presence of the surfactant may require a dilution step to bring the this compound concentration within the range of the calibration curve.
-
Measure the absorbance: Measure the absorbance of the sample solution at the λmax.
-
Calculate the concentration: Use the calibration curve to determine the concentration of this compound in the sample solution. Account for any dilutions made during sample preparation to calculate the final concentration in the original formulation.
Note: It is crucial to run a blank containing all formulation components except this compound to check for any interference from the surfactant or other excipients at the analytical wavelength.[7]
Determination of Critical Micelle Concentration (CMC) by Conductometry
Objective: To determine the CMC of an ionic-nonionic surfactant mixture (this method is primarily for ionic surfactants but can be adapted for mixtures).
Methodology:
-
Prepare a stock solution: Prepare a concentrated stock solution of the surfactant in deionized water.
-
Set up the conductivity meter: Calibrate the conductivity meter according to the manufacturer's instructions.
-
Titrate the surfactant solution: Place a known volume of deionized water in a beaker with the conductivity probe. Add small, precise volumes of the stock surfactant solution to the water with constant stirring.
-
Record the conductivity: Record the conductivity of the solution after each addition of the surfactant.
-
Plot the data: Plot the conductivity as a function of the surfactant concentration.
-
Determine the CMC: The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity is slower because the micelles have a lower mobility than the free surfactant monomers.
Visualizations
Caption: Mechanism of this compound encapsulation by a nonionic surfactant micelle.
Caption: Experimental workflow for determining the binding constant.
References
- 1. researchgate.net [researchgate.net]
- 2. Partitioning of parabens between phases of submicron emulsions stabilized with egg lecithin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of physicochemical properties of preservative compounds on their distribution into various phases of oil in water submicron emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. safecosmetics.org [safecosmetics.org]
- 5. Surfactant and temperature effects on paraben transport through silicone membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. INTERACTION OF SOME PHARMACEUTICALS WITH MACROMOLECULES. I. EFFECT OF TEMPERATURE ON THE BINDING OF PARABENS AND PHENOLS BY POLYSORBATE 80 AND POLYETHYLENE GLYCOL 4000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of polyols on interaction of paraben preservatives with polysorbate 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Collection of Partition Coefficients in Hexadecyltrimethylammonium Bromide, Sodium Cholate, and Lithium Perfluorooctanesulfonate Micellar Solutions: Experimental Determination and Computational Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Parabens in Cosmetics | FDA [fda.gov]
- 14. pure.hud.ac.uk [pure.hud.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. UV-Vis Spectrum of this compound | SIELC Technologies [sielc.com]
- 17. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Enhancing Ethylparaben's Antimicrobial Efficacy with Co-solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the antimicrobial efficacy of ethylparaben through the use of co-solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of antimicrobial action?
This compound (ethyl 4-hydroxybenzoate) is an ester of p-hydroxybenzoic acid widely used as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties.[1][2] Its mechanism of action is believed to involve the disruption of microbial cell membrane transport processes and the inhibition of DNA and RNA synthesis.[3][4] It is effective against a broad spectrum of fungi (yeasts and molds) and bacteria, particularly Gram-positive bacteria.[1][3][5]
Q2: Why is the solubility of this compound a critical factor in its efficacy?
This compound has low solubility in water, which can limit its effectiveness in aqueous formulations.[1][5][6][7] For an antimicrobial agent to be effective, it must be dissolved in the formulation to interact with microorganisms. If the concentration of this compound exceeds its solubility limit, it may precipitate out of the solution, reducing its bio-availability and antimicrobial activity.
Q3: How do co-solvents enhance the antimicrobial activity of this compound?
Co-solvents are organic solvents used to increase the solubility of poorly soluble substances in aqueous solutions. By increasing the solubility of this compound, co-solvents allow for a higher concentration of the preservative to remain in the solution, which is associated with increased antibacterial activity.[7][8][9] Furthermore, some co-solvents can reduce the partitioning of parabens into the oil phase of an emulsion, increasing their concentration and preservative activity in the aqueous phase where microbial growth is more likely to occur.[8][9]
Q4: What are some common co-solvents used with parabens?
Commonly used co-solvents to improve the solubility and efficacy of parabens include ethanol, propylene glycol, and glycerol.[7][8][9] The effectiveness of a co-solvent in enhancing antimicrobial activity often correlates with its hydrophobicity.[8]
Q5: What is the optimal pH range for this compound's antimicrobial activity?
This compound is effective over a wide pH range, typically between 4 and 8.[4][5][6] However, its efficacy decreases as the pH increases.[5] This is due to the formation of the phenolate anion at higher pH levels, which is less active. Therefore, formulations with a more acidic pH may require a lower concentration of this compound to achieve the desired preservative effect.[6]
Q6: Is there a benefit to using this compound in combination with other parabens?
Yes, combinations of two or more parabens often exhibit synergistic effects, meaning their combined antimicrobial activity is greater than the sum of their individual activities.[1][5][10] This allows for the use of lower total concentrations of preservatives while achieving broad-spectrum protection. A common practice is to combine shorter-chain parabens like mthis compound with longer-chain ones like propylparaben or this compound.[10]
Troubleshooting Guide
Issue 1: I am observing lower-than-expected antimicrobial activity in my formulation.
-
Question: Have you checked the pH of your final formulation?
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Answer: The antimicrobial activity of this compound is pH-dependent and decreases at alkaline pH.[5][6] Ensure the pH of your formulation is within the optimal range of 4-8 for this compound activity. The sodium salts of parabens can be used for their higher water solubility, but they may raise the pH of poorly buffered formulations.[1][5]
-
-
Question: Is the this compound fully dissolved in your formulation?
-
Question: Could other ingredients in my formulation be interfering with the this compound?
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Answer: Physicochemical interactions with other excipients in a formulation can enhance or reduce the efficacy of a preservative.[10][12] Nonionic surfactants, for example, can decrease the antimicrobial efficacy of some preservatives.[12] Review your formulation's components for potential interactions.
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Issue 2: this compound is precipitating out of my aqueous-based formulation.
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Question: What is the concentration of this compound in your formulation?
-
Answer: The concentration may be exceeding its solubility limit in water at your storage temperature. The typical use concentration for this compound is between 0.1% and 0.3%.[6]
-
-
Question: How did you incorporate the this compound into the formulation?
-
Answer: Due to its low water solubility, direct addition to water at ambient temperature may not be effective. Consider one of these methods:
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Dissolving in a co-solvent: First, dissolve the this compound in a suitable organic solvent (e.g., ethanol, propylene glycol) that is part of your formulation before adding it to the aqueous phase.[1]
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Adding to the oil phase: In emulsions, this compound can be dissolved in the oil phase with gentle warming before emulsification.[1]
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Using heated water: The solubility of this compound increases significantly with water temperature. You can prepare a concentrate by dissolving it in water heated to 60-100°C and then adding this to the main formulation, ensuring the final concentration does not exceed its solubility at ambient temperatures.[1]
-
-
Issue 3: My experimental results for antimicrobial efficacy are inconsistent.
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Question: How are you preparing the microbial inoculum for your tests?
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Question: Are you ensuring complete and uniform mixing of all components?
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Answer: Inadequate mixing can lead to localized areas with low preservative concentrations, resulting in variable microbial growth. Ensure your manufacturing or lab-scale process provides sufficient agitation to create a homogenous mixture.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Water | Very slightly soluble / Poorly soluble[1][5] |
| Ethanol (96%) | Freely soluble[1] |
| Methanol | Freely soluble[1] |
| Acetone | Easily soluble[4] |
| Ether | Easily soluble[4] |
| Oils / Waxes | Freely soluble[6] |
| Glycerol | Slightly soluble[4] |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound in Aqueous Solution
| Microorganism | ATCC Strain | MIC (µg/mL) |
| Aspergillus niger | 10254 | 400 |
| Aspergillus niger | 9642 | 500 |
| Candida albicans | 10231 | 500 |
| Klebsiella pneumoniae | 8308 | 500 |
| Bacillus cereus var. mycoides | 6462 | 1000 |
| Bacillus subtilis | 6633 | 1000 |
| Enterobacter cloacae | 23355 | 1000 |
| Escherichia coli | 8739 | 1000 |
| Escherichia coli | 9637 | 1000 |
| Aerobacter aerogenes | 8308 | 1200 |
Source: Adapted from Pharmaceutial Press, 2003.[5]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines a standard method to determine the MIC of this compound, alone or in combination with co-solvents, against a specific microorganism.
-
Preparation of Stock Solution:
-
Preparation of Microbial Inoculum:
-
Culture the test microorganism (e.g., S. aureus, E. coli, C. albicans) on an appropriate agar medium.
-
Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
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Dilute this suspension to achieve the final desired inoculum concentration (typically ~5 x 10⁵ CFU/mL) in the test wells.
-
-
Serial Dilution:
-
In a 96-well microtiter plate, add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast) to each well.
-
Add a specific volume of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
-
Inoculation:
-
Add 10 µL of the prepared microbial inoculum to each well, including a positive control (broth + inoculum, no this compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the test microorganism (e.g., 35-37°C) for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Protocol 2: Effective Incorporation of this compound into an Aqueous Formulation
This protocol describes a method for incorporating this compound into a water-based system using a co-solvent.
-
Calculate Required Amounts: Determine the final desired concentration of this compound (e.g., 0.2% w/v) and the co-solvent (e.g., 5% w/v propylene glycol) in your total formulation volume.
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Prepare the Preservative Concentrate:
-
In a separate vessel, weigh the required amount of propylene glycol.
-
Add the required amount of this compound powder to the propylene glycol.
-
Mix using a magnetic stirrer or overhead mixer until the this compound is completely dissolved. Gentle warming can be applied if necessary, but ensure the co-solvent is stable at that temperature.
-
-
Combine with Aqueous Phase:
-
While stirring the main aqueous phase of your formulation, slowly add the preservative concentrate.
-
Continue to mix thoroughly to ensure homogenous distribution of the preservative system throughout the formulation.
-
-
Final Formulation Steps:
-
Proceed with adding other formulation components. Monitor the solution for any signs of precipitation as other ingredients are added.
-
Adjust the final pH if necessary, keeping in mind the optimal range for this compound activity.
-
Visualizations
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. specialchem.com [specialchem.com]
- 3. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. phexcom.com [phexcom.com]
- 6. ETHYL PARABEN - Ataman Kimya [atamanchemicals.com]
- 7. Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. CA2497339A1 - Antimicrobial paraben comp0sition - Google Patents [patents.google.com]
- 12. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Parabens as antimicrobial preservatives in creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. qlaboratories.com [qlaboratories.com]
Technical Support Center: Ethylparaben Stability During Autoclaving
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the temperature stability of ethylparaben during autoclaving procedures. Find answers to frequently asked questions and troubleshoot common issues to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable to autoclaving?
A1: Yes, aqueous solutions of this compound are generally stable to autoclaving. Specifically, solutions with a pH in the range of 3 to 6 can be sterilized by autoclaving without significant decomposition.[1]
Q2: What is the primary degradation product of this compound during autoclaving?
A2: The primary degradation pathway for this compound under heat and moisture, particularly at non-optimal pH, is hydrolysis of the ester bond. This results in the formation of p-hydroxybenzoic acid and ethanol.[2][3][4]
Q3: At what pH does this compound become significantly unstable during autoclaving?
A3: this compound's stability decreases as the pH of the solution increases. Appreciable hydrolysis occurs at a pH above 7.[5] Aqueous solutions at pH 8 or above are subject to rapid hydrolysis.[1]
Q4: Are there any other potential degradation products of this compound under thermal stress?
A4: While p-hydroxybenzoic acid is the main product of hydrolysis, under aerobic conditions, further degradation to phenol can occur, though this is more commonly associated with microbial degradation.[4][6] The primary concern during autoclaving is hydrolysis.
Troubleshooting Guide
Issue 1: Precipitation or cloudiness in the this compound solution after autoclaving.
| Potential Cause | Explanation | Recommended Solution |
| Concentration Exceeds Solubility | The solubility of this compound in water is limited and decreases as the solution cools down after autoclaving. If the concentration is near its saturation point at room temperature, it may precipitate upon cooling. | Prepare a more dilute solution if your experimental design allows. Alternatively, you can prepare a concentrated stock solution in a suitable solvent like ethanol and add it to the aqueous medium after both have been sterilized and cooled. Ensure the final concentration does not exceed its solubility in the final formulation. |
| Interaction with Other Components | Certain components in your medium or buffer, such as salts like calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄), can precipitate at the high temperatures and pressures of autoclaving, especially at alkaline pH.[7][8] This can sometimes be mistaken for this compound precipitation. | If possible, prepare and autoclave heat-sensitive or precipitation-prone components separately from the main solution and combine them aseptically after cooling. For instance, calcium and magnesium salts can be filter-sterilized and then added to the autoclaved medium.[7] |
| pH Shift During Autoclaving | The pH of the solution can shift during autoclaving, potentially moving into a range where this compound or other components are less soluble. | Check the pH of your solution both before and after autoclaving to determine if a significant shift has occurred. If so, you may need to use a more robust buffering system. |
| Contaminated Water Source | The use of water with high mineral or salt content can lead to the precipitation of these contaminants during the autoclaving process. | Use high-purity, deionized water for the preparation of your solutions to minimize the risk of contamination-related precipitation.[9] |
Issue 2: Loss of antimicrobial efficacy after autoclaving.
| Potential Cause | Explanation | Recommended Solution |
| Degradation due to High pH | If the pH of your solution is above 7, a significant portion of the this compound may have hydrolyzed to p-hydroxybenzoic acid, which has lower antimicrobial activity. | Adjust the pH of your solution to be within the stable range of 3-6 before autoclaving. Use a suitable buffer to maintain the pH during the process. |
| Inaccurate Initial Concentration | An error in the initial weighing or dissolution of this compound could lead to a lower than expected concentration and, consequently, reduced efficacy. | Double-check all calculations and measurements when preparing your solution. Ensure complete dissolution of the this compound before autoclaving. Heating the water to 60-100°C can aid in dissolving this compound.[1] |
Quantitative Data on this compound Stability
While it is widely reported that this compound is stable to autoclaving at pH 3-6, specific quantitative data at 121°C is limited in publicly available literature. However, based on existing stability studies at other temperatures and pH values, the following trends can be expected.
| pH of Aqueous Solution | Expected Stability at 121°C for 15-20 min | Primary Degradation Product |
| 3.0 - 6.0 | High stability, minimal degradation expected. | p-hydroxybenzoic acid |
| 7.0 | Moderate stability, some degradation may occur. | p-hydroxybenzoic acid |
| ≥ 8.0 | Lower stability, significant degradation is likely. | p-hydroxybenzoic acid |
Experimental Protocols
Protocol 1: Assessment of this compound Stability Post-Autoclaving via HPLC
This protocol outlines a method to quantify the concentration of this compound and its primary degradation product, p-hydroxybenzoic acid, in an aqueous solution after autoclaving.
1. Materials and Reagents:
-
This compound reference standard
-
p-Hydroxybenzoic acid reference standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Potassium phosphate monobasic
-
Orthophosphoric acid or sodium hydroxide for pH adjustment
-
Aqueous solution of this compound (prepared at the desired concentration and pH)
-
Autoclave
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase of potassium phosphate buffer (e.g., 20 mM, pH adjusted to 7.0) and methanol (e.g., 47.5:52.5 v/v).[10] Filter and degas the mobile phase.
-
Standard Solutions: Prepare stock solutions of this compound and p-hydroxybenzoic acid in methanol. From these, prepare a series of calibration standards by diluting with the mobile phase.
-
Sample Preparation: Prepare your aqueous this compound solution at the desired concentration and pH. Take a sample before autoclaving ("pre-autoclave").
3. Autoclaving Procedure:
-
Place your this compound solution in a suitable, sealed container.
-
Autoclave at a standard cycle (e.g., 121°C for 15-20 minutes).
-
Allow the solution to cool to room temperature. This is your "post-autoclave" sample.
4. HPLC Analysis:
-
Set the HPLC system parameters:
-
Column: C18
-
Mobile Phase: As prepared in step 2
-
Flow Rate: e.g., 1.0 mL/min
-
Detection Wavelength: 254 nm[10]
-
Injection Volume: e.g., 20 µL
-
-
Inject the standard solutions to generate a calibration curve for both this compound and p-hydroxybenzoic acid.
-
Inject the "pre-autoclave" and "post-autoclave" samples.
5. Data Analysis:
-
Using the calibration curves, determine the concentration of this compound and p-hydroxybenzoic acid in the "pre-autoclave" and "post-autoclave" samples.
-
Calculate the percentage of this compound degradation using the following formula: % Degradation = [(Initial Conc. - Final Conc.) / Initial Conc.] * 100
Visualizations
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Identifying potential paraben transformation products and evaluating changes in toxicity as a result of transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. consteril.com [consteril.com]
- 10. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ethylparaben Analytical Interference
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding ethylparaben interference in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it present in my samples?
A1: this compound is an ethyl ester of p-hydroxybenzoic acid used extensively as an antimicrobial and antifungal preservative in pharmaceuticals, cosmetics, and food products.[1][2] Its purpose is to extend the shelf life and prevent spoilage of these formulations.[3][4] If you are analyzing such products, the presence of this compound is expected.
Q2: How does this compound typically interfere with analytical assays?
A2: this compound interference can manifest in several ways:
-
Chromatographic Co-elution: In High-Performance Liquid Chromatography (HPLC), this compound may elute at the same time as the analyte of interest or other matrix components, leading to overlapping peaks.[5]
-
Spectral Overlap: this compound exhibits strong UV absorbance, typically with a maximum around 255-258 nm.[6][7] This can interfere with UV/Vis spectrophotometric quantification of other compounds that absorb in a similar wavelength range.[8]
-
Matrix Effects in Mass Spectrometry (MS): In LC-MS/MS analysis, this compound can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[9]
Q3: What are the key physicochemical properties of this compound relevant to analytical troubleshooting?
A3: Understanding this compound's properties is crucial for developing effective separation and detection strategies.
| Property | Value | Significance for Analysis |
| Chemical Formula | C₉H₁₀O₃ | Defines its molecular weight and elemental composition. |
| Molecular Weight | 166.17 g/mol | Essential for mass spectrometry-based methods.[1] |
| UV Absorbance Max (λmax) | ~255-258 nm | Primary wavelength for detection using HPLC-UV.[6][7] |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetonitrile, chloroform. | Guides the selection of appropriate solvents for extraction and mobile phases for chromatography. |
| Nature | Neutral, hydrophobic compound. | Influences its retention behavior in reversed-phase chromatography.[4] |
Troubleshooting Guide for this compound Interference
This section addresses specific experimental issues in a question-and-answer format, providing detailed solutions and protocols.
Q4: My HPLC chromatogram shows a peak that I suspect is this compound interfering with my analyte. How can I confirm this and resolve the peaks?
A4: First, confirm the identity of the interfering peak by injecting an this compound standard under the same chromatographic conditions. If the retention times match, you can proceed with method optimization to resolve the peaks.
A logical workflow can help diagnose and solve the interference issue.
Solution: Adjusting chromatographic parameters is key to achieving separation. A 10% change in the acetonitrile concentration can significantly impact retention time.[10] If isocratic elution is insufficient, a gradient method may be required.[10]
| Parameter | Recommended Action | Expected Outcome |
| Mobile Phase Composition | Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol). | Increases retention time of all hydrophobic compounds, potentially resolving co-eluting peaks.[4] |
| Elution Method | Switch from isocratic to gradient elution. | Improves separation of compounds with different hydrophobicities, especially when peaks are far apart.[10] |
| Column Chemistry | Try a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column). | Alters selectivity by changing the interaction mechanism between analytes and the column. |
| Detection Wavelength | Set the UV detector to 255 nm or 258 nm. | Optimizes the signal for parabens, which may help differentiate them from interferents with different UV spectra.[6][7] |
Q5: I am using a UV spectrophotometer for a bulk quantification assay, but the absorbance readings are inaccurately high. Could this compound be the cause?
A5: Yes. Using a UV/Vis spectrophotometer for quantification in a mixture containing this compound is not recommended.[8] this compound has a strong absorbance in the 200-300 nm range, and its signal will likely overlap with your analyte, leading to artificially inflated results.[8]
Solution:
-
Use a Separation Technique: You must first separate the this compound from your analyte using a chromatographic method like HPLC before quantification.
-
Sample Cleanup: Implement a sample preparation step to remove the this compound before analysis.
Q6: My LC-MS/MS results are inconsistent and show poor reproducibility. How can I determine if this compound is causing matrix effects?
A6: Matrix effects are a common source of interference in LC-MS/MS assays.[9] You can assess this by performing a post-extraction spike experiment. Compare the analyte response in a blank matrix spiked after extraction with the response of the analyte in a clean solvent. A significant difference indicates signal suppression or enhancement.
The analytical workflow highlights potential sources of interference.
Solution: Improve the sample cleanup process to remove this compound and other matrix components before they enter the mass spectrometer. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.[11]
| Technique | Principle | Advantage for Paraben Removal |
| Solid-Phase Extraction (SPE) | Differential partitioning of sample components between a solid sorbent and a liquid phase. | Highly selective and efficient for removing interferents from complex matrices, improving accuracy.[11] |
| Liquid-Liquid Extraction (LLE) | Separation based on the relative solubilities of compounds in two immiscible liquids. | A fundamental technique, but can be less efficient and use more solvent than SPE. |
| Solid-Supported LLE (SLE) | LLE where the aqueous phase is coated on an inert solid support. | Offers better performance and reproducibility compared to traditional LLE. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Removal of this compound
This protocol provides a general method for cleaning up a sample to remove parabens prior to LC-MS/MS analysis. It is based on procedures for extracting analytes from wastewater, which is a complex matrix.[12]
Materials:
-
SPE cartridges (e.g., Oasis HLB, 1 mL)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Sample (pre-centrifuged if it contains solids)
-
SPE vacuum manifold
Procedure:
-
Conditioning: Precondition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of ultrapure water. Do not allow the cartridge to go dry.[12]
-
Loading: Load 1-5 mL of the sample onto the cartridge at a slow, steady flow rate (approx. 1 drop per second).
-
Washing: Wash the cartridge with 3 mL of ultrapure water to remove hydrophilic impurities.[12]
-
Elution: Elute the target analytes (now separated from the more strongly retained parabens) using an appropriate solvent. If this compound itself is the analyte, use a stronger solvent like methanol for elution.[12]
-
Drying: Dry the collected eluate under a gentle stream of nitrogen before reconstituting in the mobile phase for analysis.
Protocol 2: Optimized HPLC-UV Method for Paraben Separation
This method is adapted from a validated procedure for the simultaneous determination of multiple preservatives, including this compound.[6]
Instrumentation & Columns:
-
HPLC system with UV detector
-
C8 analytical column (e.g., Lichrosorb C8, 150x4.6 mm, 5 µm)[6]
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile, Tetrahydrofuran, and Water (21:13:66, v/v/v)[6]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 258 nm[6]
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
Expected Results: This method should provide good separation between mthis compound, this compound, and propylparaben, with no significant interfering peaks from the matrix in a well-prepared sample.[6] The retention times will be approximately 6.1 min for mthis compound, 9.3 min for this compound, and 15.6 min for propylparaben.[6]
Q7: Are there any alternatives to this compound that are less likely to cause analytical interference?
A7: Yes, if reformulating the product is an option, several alternative preservatives can be considered. The choice depends on factors like required antimicrobial effectiveness, pH stability, and compatibility with other ingredients.[13]
-
Phenoxyethanol: A common alternative, though it can also be incompatible with non-ionic surfactants.[14]
-
Sodium Benzoate/Benzoic Acid: Effective at a low pH (3-5).[14]
-
Benzyl Alcohol: Often combined with other preservatives for broad-spectrum activity.[14]
-
Natural Alternatives: Plant-derived compounds like phenolics, terpenoids, and organic acids are being investigated but may require extensive validation.[13]
References
- 1. This compound | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC Analysis of Paraben Preservatives on Newcrom AH Column | SIELC Technologies [sielc.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. helixchrom.com [helixchrom.com]
- 5. Advice on paraben method - Chromatography Forum [chromforum.org]
- 6. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Mthis compound, this compound and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of Isothiazolinones and Parabens in Cosmetic Products Using Solid-Phase Extraction and Ultra-High Performance Liquid Chromatography/Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. myadlm.org [myadlm.org]
- 10. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | An LC-MS/MS method for quantitation of mthis compound, benzophenone, and pharmaceutical compounds from domestic wastewater [frontiersin.org]
- 13. Top 7 Preservatives for Pharmaceutical Shelf Life - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 14. ulprospector.com [ulprospector.com]
Ethylparaben Technical Support Center: pH-Dependent Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the pH-dependent stability and activity of ethylparaben. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of this compound in aqueous solutions?
A1: this compound is most stable in aqueous solutions with a pH range of 4 to 8.[1] Within this range, it remains fully stable and is less prone to degradation.[1] Aqueous solutions of this compound at a pH of 3 to 6 can be sterilized by autoclaving without significant decomposition.[1][2]
Q2: How does pH affect the chemical stability of this compound outside of its optimal range?
A2: Outside of the optimal pH 4-8 range, the stability of this compound decreases, primarily due to hydrolysis. At a pH of 8 or above, this compound is subject to rapid hydrolysis, which breaks down the ester bond.[1][2] This degradation can lead to a loss of preservative efficacy. One study showed that at pH 8 or above, 10% or more of the this compound can hydrolyze after approximately 60 days at room temperature.[1][2]
Q3: What is the pKa of this compound and why is it important?
A3: The pKa of this compound is approximately 8.34.[3] The pKa is the pH at which the compound exists as 50% in its ionized (phenolate) form and 50% in its unionized (phenolic) form. This is crucial because the unionized form is generally considered to be more antimicrobially active. As the pH of a formulation approaches and exceeds the pKa, the concentration of the less active ionized form increases, which can reduce the overall antimicrobial effectiveness.
Q4: How does pH influence the antimicrobial activity of this compound?
A4: The antimicrobial activity of this compound is pH-dependent. Generally, its effectiveness is greater in acidic conditions.[1] This is because at lower pH values, this compound exists predominantly in its more potent unionized form. As the pH increases, especially above its pKa of 8.34, the concentration of the less active ionized form rises, leading to a decrease in antimicrobial efficacy.[4]
Q5: Can this compound be used in alkaline formulations?
A5: While this compound is most stable and active in acidic to neutral conditions, its sodium salt, sodium this compound, is sometimes used in alkaline formulations due to its higher water solubility.[2] However, it's important to note that the stability of the paraben ester bond is compromised at a high pH, which can lead to degradation over time and a potential increase in the formulation's pH.[2] Long-term stability testing is crucial for alkaline formulations containing parabens.
Troubleshooting Guide
Issue 1: Loss of Preservative Efficacy in a Formulation Over Time.
-
Possible Cause: The pH of your formulation may be outside the optimal stability range for this compound (pH 4-8), leading to hydrolysis.
-
Troubleshooting Steps:
-
Measure the pH of your formulation. If it is above 8, this is a likely cause of degradation.
-
Analyze the concentration of this compound. Use a stability-indicating method like HPLC to determine if the concentration has decreased from its initial level.
-
Consider reformulation. If the pH is necessarily high, consider using a combination of preservatives or a different preservative system that is more stable at alkaline pH. If possible, adjust the pH of the formulation to be within the 4-8 range.
-
Issue 2: Precipitation of this compound in an Aqueous Formulation.
-
Possible Cause: this compound has limited water solubility, which can be further affected by the formulation's temperature and the presence of other excipients.
-
Troubleshooting Steps:
-
Check the concentration of this compound. Ensure it does not exceed its solubility limit in water at the storage temperature.
-
Consider using a co-solvent. Propylene glycol, ethanol, or other suitable organic solvents can be used to increase the solubility of this compound.[2]
-
Use the sodium salt. For formulations with a higher pH, sodium this compound can be used due to its greater water solubility.[2] However, be mindful of the potential for pH shifts and long-term stability issues.
-
Issue 3: Inadequate Antimicrobial Protection Despite the Presence of this compound.
-
Possible Cause: The pH of the formulation may be too high, reducing the antimicrobial activity of the this compound. Another possibility is an interaction with other formulation components.
-
Troubleshooting Steps:
-
Verify the pH of your formulation. If the pH is close to or above the pKa of this compound (8.34), a significant portion will be in the less active ionized form.[3]
-
Evaluate for interactions. Nonionic surfactants can encapsulate the this compound in micelles, reducing its availability and antimicrobial activity.[1]
-
Increase the concentration (within approved limits). A higher concentration might be needed to achieve the desired preservative effect at a higher pH, but this must be within regulatory guidelines.
-
Use a combination of parabens. Combining this compound with other parabens like mthis compound or propylparaben can create a synergistic effect and provide broader-spectrum activity.[2]
-
Data Presentation
Table 1: pH-Dependent Stability of this compound
| pH Range | Stability Profile | Key Considerations |
| 3 - 6 | Very Stable | Can be sterilized by autoclaving without decomposition.[1][2] |
| 6 - 8 | Stable | Generally considered the optimal range for stability in formulations.[1] |
| > 8 | Unstable | Subject to rapid hydrolysis, leading to degradation and loss of efficacy.[1][2] |
Table 2: pH-Dependent Antimicrobial Activity of this compound
| pH Range | Antimicrobial Activity | Key Considerations |
| < 7 | More Active | Predominantly in the more potent, unionized form.[1] |
| 7 - 8 | Effective | Still provides good antimicrobial coverage. |
| > 8 | Less Active | A significant portion is in the less potent, ionized form, reducing efficacy.[4] |
Experimental Protocols
Protocol 1: HPLC Method for Stability Testing of this compound
This protocol outlines a general method for determining the concentration of this compound in a formulation to assess its stability.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile phase: A mixture of acetonitrile and water (e.g., 50:50 v/v), adjusted to a slightly acidic pH (e.g., pH 3) with an acid like phosphoric acid.
-
This compound reference standard.
-
Sample formulation containing this compound.
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters.
2. Preparation of Standard Solution:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards of different concentrations.
3. Preparation of Sample Solution:
-
Accurately weigh or measure a known amount of the sample formulation.
-
Dilute the sample with the mobile phase to a final concentration that falls within the range of the calibration standards.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v) at a flow rate of 1.0 mL/min.
-
Detector Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
5. Analysis:
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Create a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Inject the prepared sample solution and record the peak area.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
6. Stability Assessment:
-
Analyze samples stored under different conditions (e.g., temperature, light, and pH) at various time points.
-
A decrease in the concentration of this compound over time indicates degradation.
Protocol 2: Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)
This protocol describes a general procedure to determine the MIC of this compound against a specific microorganism.
1. Materials:
-
This compound stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Sterile growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Microorganism culture in the logarithmic growth phase.
-
Spectrophotometer.
-
Incubator.
2. Procedure:
-
Prepare this compound Dilutions:
-
In the first column of the 96-well plate, add a specific volume of the this compound stock solution to the growth medium to achieve the highest desired concentration.
-
Perform serial two-fold dilutions by transferring a portion of the solution from the first column to the subsequent columns containing fresh growth medium. This will create a range of decreasing concentrations of this compound across the plate.
-
-
Prepare Inoculum:
-
Grow the test microorganism in the appropriate broth until it reaches the logarithmic growth phase.
-
Adjust the turbidity of the culture with sterile broth to match a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Dilute the adjusted inoculum to the final desired concentration for the assay (typically around 5 x 10^5 CFU/mL).
-
-
Inoculation:
-
Add a standardized volume of the diluted inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control well (growth medium with inoculum, no this compound) and a negative control well (growth medium only).
-
-
Incubation:
-
Incubate the microtiter plate at the optimal temperature for the growth of the test microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for a specified period (e.g., 24-48 hours).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (indicating microbial growth).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Optionally, a spectrophotometer can be used to measure the optical density at 600 nm to quantify growth.
-
Visualizations
Caption: pH-dependent equilibrium of this compound.
Caption: Troubleshooting workflow for loss of efficacy.
References
Impact of ionic strength on ethylparaben hydrolysis rate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the impact of ionic strength on the hydrolysis rate of ethylparaben.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of increasing ionic strength on the hydrolysis rate of this compound?
A1: Increasing the ionic strength of the solution is expected to cause a slight increase in the rate of hydrolysis of this compound.[1] This is due to the "primary salt effect," which influences the activity coefficients of the reacting species in the transition state. The hydrolysis of this compound is a reaction between a neutral molecule (this compound) and an ion (hydroxide ion in alkaline hydrolysis).
Q2: What is the general chemical equation for the hydrolysis of this compound?
A2: this compound hydrolyzes to form p-hydroxybenzoic acid and ethanol. This reaction can be catalyzed by acids or bases.[2]
Q3: At what pH range is this compound most stable, and under what conditions does hydrolysis become significant?
A3: Parabens are generally stable over a wide pH range, typically between 4 and 8. Hydrolysis becomes more significant at high pH values (alkaline conditions).[3]
Q4: What analytical technique is suitable for monitoring the rate of this compound hydrolysis?
A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for monitoring the hydrolysis of this compound. It allows for the separation and quantification of the remaining this compound and the appearance of the hydrolysis product, p-hydroxybenzoic acid, over time.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible kinetic data.
-
Possible Cause 1: Temperature fluctuations.
-
Solution: Ensure a constant and accurately controlled temperature throughout the experiment. Use a temperature-controlled water bath or reaction block. Even small variations in temperature can significantly affect the reaction rate.
-
-
Possible Cause 2: Inaccurate pH control.
-
Solution: Verify the pH of your buffer and reaction mixtures at the start and end of each experiment. Ensure the buffer has sufficient capacity to maintain a constant pH, especially if the hydrolysis reaction produces an acidic product.
-
-
Possible Cause 3: Inconsistent mixing.
-
Solution: Standardize your mixing procedure. Ensure that upon addition of reactants, the solution is mixed thoroughly but consistently across all experiments.
-
Issue 2: Broad or tailing peaks in HPLC chromatogram.
-
Possible Cause 1: Poor sample solvent compatibility.
-
Solution: Whenever possible, dissolve and inject your samples in the mobile phase. If a different solvent must be used, ensure it is of a lower eluotropic strength than the mobile phase.
-
-
Possible Cause 2: Column contamination.
-
Solution: Implement a column cleaning protocol. Flush the column with a strong solvent to remove any strongly retained compounds from previous injections.[4]
-
-
Possible Cause 3: Residual silanol interactions.
-
Solution: For basic compounds, tailing can occur due to interactions with residual silanols on the silica-based column. Try reducing the mobile phase pH to minimize these interactions.[4]
-
Issue 3: Drifting retention times in HPLC analysis.
-
Possible Cause 1: Changes in mobile phase composition.
-
Solution: Ensure the mobile phase is prepared accurately and consistently for each run. If using a gradient, ensure the pump is functioning correctly. Degas the mobile phase to prevent bubble formation.[5]
-
-
Possible Cause 2: Temperature variations in the column.
-
Solution: Use a column thermostat to maintain a constant column temperature. Fluctuations in ambient temperature can affect retention times.[6]
-
-
Possible Cause 3: Column aging.
-
Solution: Over time, the stationary phase of the column can degrade. If retention times consistently shift and peak shape deteriorates, it may be time to replace the column.
-
Data Presentation
Table 1: Effect of Ionic Strength on the Pseudo-First-Order Rate Constant (k_obs) for the Alkaline Hydrolysis of this compound
| Ionic Strength (M) | Added Salt | Temperature (°C) | pH | k_obs (s⁻¹) (Hypothetical Data) |
| 0.05 | NaCl | 25 | 9.0 | 1.20 x 10⁻⁵ |
| 0.10 | NaCl | 25 | 9.0 | 1.25 x 10⁻⁵ |
| 0.20 | NaCl | 25 | 9.0 | 1.32 x 10⁻⁵ |
| 0.30 | NaCl | 25 | 9.0 | 1.38 x 10⁻⁵ |
| 0.50 | NaCl | 25 | 9.0 | 1.45 x 10⁻⁵ |
Note: The data in this table is hypothetical and for illustrative purposes, based on the qualitative finding that increasing ionic strength slightly increases the hydrolysis rate.[1]
Experimental Protocols
Protocol: Investigating the Effect of Ionic Strength on this compound Hydrolysis Rate
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like ethanol or methanol.
-
Prepare a series of buffer solutions (e.g., 0.1 M phosphate buffer) at a constant pH (e.g., pH 9.0).
-
For each desired ionic strength, prepare a buffer solution containing the calculated amount of an inert salt (e.g., NaCl). The ionic strength of the solution is calculated using the formula: I = ½ Σcᵢzᵢ², where cᵢ is the molar concentration of ion i and zᵢ is its charge.
-
-
Kinetic Run:
-
Equilibrate the buffer solution with the desired ionic strength to the target temperature (e.g., 25°C) in a temperature-controlled water bath.
-
Initiate the reaction by adding a small, known volume of the this compound stock solution to the temperature-equilibrated buffer to achieve the desired final concentration (e.g., 0.1 mM).
-
Start a stopwatch immediately upon addition and mix the solution thoroughly.
-
-
Sample Collection and Analysis:
-
At regular time intervals (e.g., every 30 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a small amount of acid (e.g., HCl) to lower the pH and stop the hydrolysis.
-
Analyze the quenched samples by HPLC to determine the concentration of this compound remaining.
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration (ln[this compound]) versus time.
-
For a first-order reaction, this plot should yield a straight line. The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.
-
Repeat the experiment for each ionic strength and compare the obtained k_obs values.
-
Visualizations
Caption: Base-catalyzed hydrolysis of this compound.
Caption: Workflow for kinetic analysis of this compound hydrolysis.
References
- 1. Tizra Reader [library.scconline.org]
- 2. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. jetir.org [jetir.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Enhancing ethylparaben fungicidal activity with synergistic compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the fungicidal activity of ethylparaben through synergistic combinations.
Frequently Asked Questions (FAQs)
Q1: Why is there an interest in enhancing the fungicidal activity of this compound?
A1: this compound is a widely used antifungal preservative in various industries, including pharmaceuticals, cosmetics, and food.[1][2][3][4] While effective, there is a growing interest in reducing its concentration in final products due to potential concerns and to combat the emergence of resistant fungal strains. By combining this compound with synergistic compounds, it's possible to achieve a greater antifungal effect at lower concentrations of each agent, potentially reducing side effects and overcoming resistance.
Q2: What types of compounds have shown synergistic antifungal activity with this compound?
A2: Research has shown that the fungicidal activity of parabens, including this compound, can be enhanced by combining them with other parabens or with natural compounds.[5] A notable example is sulforaphane, an isothiocyanate derived from cruciferous vegetables, which has demonstrated a synergistic effect with this compound against various microbes, including the pathogenic yeast Candida albicans.
Q3: What is the proposed mechanism for the synergistic action between this compound and compounds like sulforaphane?
A3: The primary proposed mechanism for the synergy between parabens and compounds like sulforaphane is the disruption of the fungal cell membrane.[5] Sulforaphane appears to increase the ability of parabens to damage the cell membrane, leading to increased permeability and leakage of intracellular components. Eugenol and cinnamaldehyde also exert their antifungal effects by disrupting the cell membrane and inhibiting key cellular processes.[5][6][7][8][9][10][11] When combined with this compound, which also affects membrane integrity, the result is a potentiation of antifungal activity.
Q4: What are the standard methods for evaluating the synergistic activity of antifungal compounds?
A4: The two most common in vitro methods for quantifying antifungal synergy are the checkerboard assay and the time-kill curve analysis.[12][13] The checkerboard assay determines the Fractional Inhibitory Concentration (FIC) index, while the time-kill assay assesses the rate and extent of fungal killing over time when exposed to the combination of agents.
Data Summary: Antifungal Activity of this compound and Synergistic Partners
The following tables summarize the minimum inhibitory concentrations (MICs) of this compound, eugenol, and cinnamaldehyde against common fungal pathogens, as well as reported synergistic or additive interactions.
Table 1: Minimum Inhibitory Concentration (MIC) of Individual Compounds against Candida albicans
| Compound | MIC Range (µg/mL) | Reference(s) |
| This compound | Varies significantly based on strain and conditions. | [1] |
| Eugenol | 256 | [5][8] |
| Cinnamaldehyde | 50.05 - 125 | [14][15][16][17] |
Table 2: Synergistic/Additive Interactions of Potential Partner Compounds
| Combination | Fungal Species | Interaction Type | FIC Index | Reference(s) |
| Cinnamaldehyde + Eugenol | Candida spp. | Additive | 0.625 | [14][17] |
| Sulforaphane + this compound | Saccharomyces cerevisiae, Candida albicans, Aspergillus niger | Synergistic | Not explicitly stated, but significant reduction in MIC reported. | [5] |
Note: Direct quantitative data for the synergistic interaction of this compound with eugenol and cinnamaldehyde is limited in the reviewed literature. The table presents data on the interaction between cinnamaldehyde and eugenol as an example of their potential for combined effects.
Experimental Protocols
Checkerboard Assay Protocol
This method is used to determine the Fractional Inhibitory Concentration (FIC) index of a combination of two antifungal agents.
Materials:
-
96-well microtiter plates
-
Fungal inoculum (adjusted to 0.5 McFarland standard)
-
Growth medium (e.g., RPMI-1640)
-
Stock solutions of this compound and the synergistic compound
-
Multichannel pipette
Procedure:
-
Prepare Drug Dilutions:
-
In a 96-well plate, create serial dilutions of this compound horizontally (e.g., across columns 1-10).
-
Create serial dilutions of the synergistic compound vertically (e.g., down rows A-G).
-
Column 11 should contain dilutions of the synergistic compound alone, and row H should contain dilutions of this compound alone to determine their individual MICs. Column 12 should serve as a growth control (no drugs).
-
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific fungus being tested.
-
Reading Results: Visually or spectrophotometrically determine the lowest concentration of each drug, alone and in combination, that inhibits fungal growth.
-
Calculate FIC Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
Interpretation of FIC Index:
-
Synergy: ≤ 0.5
-
Additive/Indifference: > 0.5 to 4.0
-
Antagonism: > 4.0
Time-Kill Curve Analysis Protocol
This method evaluates the rate of fungal killing by a combination of antifungal agents over time.
Materials:
-
Culture tubes or flasks
-
Fungal inoculum
-
Growth medium
-
Stock solutions of this compound and the synergistic compound
-
Apparatus for serial dilutions and plating (e.g., pipettes, petri dishes with agar)
-
Incubator with shaking capabilities
Procedure:
-
Prepare Test Suspensions: In separate tubes, prepare the following:
-
Fungal inoculum in growth medium (growth control).
-
Inoculum with this compound at a specific concentration (e.g., MIC).
-
Inoculum with the synergistic compound at a specific concentration (e.g., MIC).
-
Inoculum with the combination of this compound and the synergistic compound at the same concentrations.
-
-
Incubation: Incubate all tubes at the appropriate temperature with agitation.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Plating and Colony Counting: Perform serial dilutions of each aliquot and plate them onto agar plates. After incubation, count the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: A < 2-log10 change in CFU/mL.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.
Troubleshooting Guides
Checkerboard Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent MIC values | - Inaccurate pipetting- Improper inoculum density- Contamination | - Calibrate pipettes regularly- Ensure inoculum is standardized to 0.5 McFarland- Use aseptic techniques throughout the procedure |
| Edge effect (erratic growth in outer wells) | - Evaporation from wells | - Use plates with lids- Seal plates with parafilm- Fill outer wells with sterile medium |
| Difficulty in determining the endpoint | - Trailing growth (common with azoles)- Subjective visual reading | - Read plates at a consistent time point- Use a spectrophotometer for objective readings- Define the endpoint clearly (e.g., 80% growth inhibition) |
Time-Kill Curve Analysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No killing observed | - Drug concentrations are too low- Fungal strain is resistant- Inactive drug solutions | - Test a range of concentrations, including multiples of the MIC- Confirm the susceptibility of the strain- Prepare fresh drug solutions for each experiment |
| High variability between replicates | - Inaccurate sampling or dilution- Clumping of fungal cells | - Vortex samples thoroughly before dilution- Ensure accurate and consistent pipetting |
| Rapid regrowth of fungus | - Drug is fungistatic, not fungicidal- Degradation of the antifungal agents over time | - Extend the duration of the assay to observe long-term effects- Consider the stability of the compounds under experimental conditions |
Visualizations
Caption: Workflow for assessing antifungal synergy.
Caption: Proposed synergistic antifungal mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. specialchem.com [specialchem.com]
- 5. Investigation on mechanism of antifungal activity of eugenol against Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cinnamaldehyde and its derivatives, a novel class of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Antifungal activity of cinnamaldehyde against Aspergillus fumigatus involves disruption of the TCA cycle and protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating the Antifungal Potential of Cinnamaldehyde: A Study of its Efficacy against Candida Species - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 11. researchgate.net [researchgate.net]
- 12. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 16. mdpi.com [mdpi.com]
- 17. Antifungal Activity of Natural Compounds vs. Candida spp.: A Mixture of Cinnamaldehyde and Eugenol Shows Promising In Vitro Results - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Ethylparaben via Advanced Oxidation Processes
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the degradation of ethylparaben using Advanced Oxidation Processes (AOPs). This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental work.
Troubleshooting Guide
This section addresses common issues encountered during the experimental degradation of this compound using various AOPs.
| Question/Issue | Possible Causes | Troubleshooting Steps |
| Low this compound Degradation Efficiency in Fenton/Photo-Fenton Processes | 1. Suboptimal pH: The Fenton reaction is highly pH-dependent, with optimal performance typically occurring around pH 3.[1][2][3] At higher pH, iron precipitates as hydroxide, reducing the availability of Fe²⁺ catalyst. At very low pH, the reaction can be inhibited. 2. Inappropriate H₂O₂ Dosage: An insufficient amount of hydrogen peroxide will limit the generation of hydroxyl radicals.[4] Conversely, an excessive concentration can lead to scavenging of hydroxyl radicals by H₂O₂ itself.[3] 3. Incorrect Fe²⁺ Concentration: A low catalyst concentration will result in a slow reaction rate. A very high concentration may not significantly increase the degradation rate and can contribute to secondary pollution.[4] 4. Presence of Scavengers: Components in the water matrix, such as chloride, bicarbonate, and carbonate ions, can act as radical scavengers, reducing the efficiency of the process.[5][6] | 1. Adjust pH: Ensure the initial pH of the solution is adjusted to the optimal range (typically 2.8-3.5) before adding the Fenton reagents.[1][2][3] 2. Optimize H₂O₂ Dose: Perform preliminary experiments with varying H₂O₂ concentrations to determine the optimal dose for your specific this compound concentration.[3] 3. Optimize Fe²⁺ Dose: Evaluate a range of Fe²⁺ concentrations to find the most effective dose.[7] 4. Matrix Characterization: Analyze your water sample for the presence of potential scavengers. If high concentrations are present, consider a pre-treatment step or increasing the oxidant/catalyst dose.[5][6] |
| Inconsistent Results in TiO₂ Photocatalysis | 1. Catalyst Agglomeration: TiO₂ nanoparticles can aggregate in solution, reducing the available surface area for photocatalysis. 2. Suboptimal Catalyst Loading: Too little catalyst will result in insufficient active sites for the reaction. Too much catalyst can increase turbidity, scattering the UV light and reducing its penetration.[8] 3. pH Effects: The surface charge of TiO₂ and the speciation of this compound are pH-dependent, affecting the adsorption and subsequent degradation. 4. Lamp Intensity/Wavelength: The light source may not have the appropriate wavelength or sufficient intensity to activate the TiO₂ catalyst effectively. | 1. Improve Dispersion: Use ultrasonication to disperse the TiO₂ catalyst in the solution before starting the experiment. 2. Optimize Catalyst Loading: Conduct experiments with different TiO₂ concentrations to find the optimal loading for your reactor geometry and this compound concentration.[9] 3. Control pH: Investigate the effect of pH on the degradation rate and select the optimal pH for your system. 4. Verify Light Source: Check the specifications of your UV lamp to ensure it provides the necessary wavelength (typically < 387 nm for TiO₂) and intensity. Monitor the lamp's output over time as it may decrease. |
| Low Degradation Rates in Persulfate Activation | 1. Ineffective Activation: The method of persulfate activation (e.g., heat, UV, transition metal) may not be optimal for the experimental conditions.[10][11] 2. Temperature Effects (for heat activation): The temperature may be too low for efficient thermal activation of persulfate.[10][11] 3. pH Influence: The solution pH can influence the dominant radical species (sulfate vs. hydroxyl radicals) and their reactivity.[11][12] 4. Interference from Water Matrix: Organic matter and certain inorganic ions in the water matrix can consume the generated radicals, competing with this compound.[10][11] | 1. Optimize Activation Method: Compare different activation methods or combinations to enhance radical generation. 2. Adjust Temperature: For heat-activated systems, ensure the temperature is maintained at the optimal level (e.g., 40-60 °C).[10] 3. Investigate pH: Perform experiments at different pH values to determine the optimal condition for this compound degradation.[11][12] 4. Address Matrix Effects: Characterize the water matrix. If significant interference is observed, consider increasing the persulfate dose or implementing a pre-treatment step.[10][11] |
| Formation of More Toxic Byproducts in Ozonation | 1. Incomplete Mineralization: Ozonation may only partially oxidize this compound, leading to the formation of intermediate byproducts that can sometimes be more toxic than the parent compound.[13][14] 2. Reaction with Matrix Components: Ozone can react with other organic and inorganic compounds in the water to form disinfection byproducts. | 1. Optimize Ozone Dose and Contact Time: Increase the ozone dosage or the reaction time to promote complete mineralization of this compound and its byproducts to CO₂ and H₂O.[15] 2. Combine with Other AOPs: Consider using ozone in combination with UV (O₃/UV) or hydrogen peroxide (O₃/H₂O₂) to enhance the generation of highly reactive hydroxyl radicals, which can lead to more complete degradation.[16] 3. Toxicity Assessment: Conduct bioassays to assess the toxicity of the treated water and ensure that the formation of toxic byproducts is minimized.[14] |
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions about the degradation of this compound using AOPs.
1. What are the primary reactive species responsible for this compound degradation in different AOPs?
The primary reactive species depend on the specific AOP. In Fenton and photo-Fenton processes, the hydroxyl radical (•OH) is the main oxidant.[17] In UV/H₂O₂ systems, •OH radicals are also the dominant species.[5] For activated persulfate systems, both sulfate radicals (SO₄•⁻) and hydroxyl radicals can contribute to the degradation, with their relative importance depending on the pH and activation method.[11] During ozonation, degradation can occur through direct reaction with ozone molecules or via reaction with •OH radicals formed from ozone decomposition in water.[13] In TiO₂ photocatalysis, •OH radicals, superoxide radicals (O₂•⁻), and holes (h⁺) are the key reactive species.
2. How does the water matrix affect the degradation of this compound?
The water matrix can have a significant impact on the efficiency of AOPs. Common constituents that can interfere with the degradation process include:
-
Natural Organic Matter (e.g., humic acid): Acts as a scavenger of reactive radicals, competing with this compound and reducing the degradation rate.[5][11]
-
Inorganic Ions: Bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions are well-known scavengers of hydroxyl and sulfate radicals.[5] Chloride (Cl⁻) can also scavenge radicals, although its effect can be complex and may sometimes lead to the formation of less reactive radical species.[5]
3. What are the typical degradation byproducts of this compound in AOPs?
The degradation of this compound proceeds through various reaction pathways, leading to the formation of several transformation byproducts. Common degradation pathways include hydroxylation of the aromatic ring, dealkylation of the ethyl group, and cleavage of the ester bond.[10] This results in the formation of compounds such as p-hydroxybenzoic acid, hydroquinone, and various hydroxylated and oligomeric products.[10][13] In some cases, these byproducts can be more toxic than the original this compound molecule.[10][18]
4. How can I analyze the concentration of this compound and its degradation products during my experiments?
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for quantifying this compound and its degradation byproducts.[5][19] A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and acidified water.[19] Detection is usually performed using a UV detector at a wavelength of around 254 nm.[19] For the identification of unknown degradation products, more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed.[10]
5. What is the typical kinetic model for this compound degradation by AOPs?
The degradation of this compound by various AOPs, including UV/H₂O₂, UV/persulfate, and photo-Fenton-like processes, often follows pseudo-first-order kinetics.[1][2][5] This means that the rate of degradation is directly proportional to the concentration of this compound.
Data on this compound Degradation by Various AOPs
The following table summarizes quantitative data from different studies on the degradation of this compound (EP) using various advanced oxidation processes.
| AOP System | Initial [EP] | Catalyst/Oxidant Dose | pH | Reaction Time (min) | Degradation Efficiency (%) | Pseudo-first-order rate constant (k, min⁻¹) | Reference |
| UV/H₂O₂ | Not specified | 1 mM H₂O₂ | 3 | 90 | 97.0 | 0.0339 | [5][20] |
| UV/Persulfate (PS) | Not specified | 1 mM PS | 6.5 | 90 | 98.1 | 0.0373 | [5][20] |
| Photo-Fenton-like (BiFeO₃) | 5 ppm | 0.25 g/L BiFeO₃, 2 mM H₂O₂ | 3 | Not specified | 97.7 | 0.041 (at 25°C) | [1][2][3] |
| Heat-activated Persulfate | 500-1500 µg/L | 400-500 mg/L Sodium Persulfate | 3-9 | 2-30 | Variable | Not specified | [10] |
| TiO₂ Photocatalysis | Not specified | Not specified | Not specified | 40 | 80.74 | Not specified | [8][21] |
| Molecularly Imprinted TiO₂ | Not specified | Not specified | Not specified | 40 | 96.27 | Not specified | [8][21] |
| Ozonation | 100 µM | Continuous bubbling | Not specified | Variable | Not specified | Not specified | [13] |
Experimental Protocols
Below are generalized experimental protocols for key AOPs used in the degradation of this compound. Researchers should optimize these protocols based on their specific experimental setup and objectives.
Protocol 1: Photo-Fenton Degradation of this compound
-
Solution Preparation: Prepare a stock solution of this compound in ultrapure water. Prepare separate stock solutions of ferrous sulfate (FeSO₄·7H₂O) and hydrogen peroxide (H₂O₂).
-
Reactor Setup: Place a known volume of the this compound solution in a photoreactor equipped with a magnetic stirrer and a UV or visible light source.
-
pH Adjustment: Adjust the pH of the this compound solution to the desired value (typically around 3) using sulfuric acid or sodium hydroxide.[1][2]
-
Initiation of Reaction: Add the required volume of the FeSO₄ stock solution to the reactor to achieve the desired catalyst concentration. Subsequently, add the H₂O₂ stock solution to initiate the photo-Fenton reaction.
-
Sampling: Withdraw samples at regular time intervals. Immediately quench the reaction in the samples by adding a suitable quenching agent (e.g., sodium sulfite or methanol) to stop the degradation process.
-
Analysis: Filter the samples and analyze the concentration of this compound using HPLC.[5] Total Organic Carbon (TOC) analysis can also be performed to assess mineralization.
Protocol 2: TiO₂ Photocatalytic Degradation of this compound
-
Catalyst Suspension: Weigh the desired amount of TiO₂ photocatalyst and add it to a known volume of the this compound working solution.
-
Dispersion: Disperse the catalyst uniformly in the solution using an ultrasonic bath for approximately 15-30 minutes.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the this compound and the catalyst surface.
-
Photoreaction: Turn on the UV lamp to initiate the photocatalytic degradation. Ensure the reactor is continuously stirred to maintain a uniform suspension.
-
Sampling: Collect samples at predetermined time points.
-
Sample Preparation and Analysis: Immediately centrifuge or filter the samples to remove the TiO₂ particles. Analyze the filtrate for the remaining this compound concentration using HPLC.
Visualizations
Experimental Workflow for AOPs
Caption: Generalized experimental workflow for this compound degradation using AOPs.
This compound Degradation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering » Submission » Degradation of this compound using photo-Fenton-like oxidation over BiFeO3 [dergipark.org.tr]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of this compound under simulated sunlight using photo-Fenton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of ethyl paraben by heat-activated persulfate oxidation: statistical evaluation of operating factors and transformation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heat-activated persulfate oxidation of methyl- and ethyl-parabens: Effect, kinetics, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. GIST Scholar: Bioanalytical assessment of toxicity change during ozonation of methyl paraben and its halogenated derivatives [scholar.gist.ac.kr]
- 15. Ozonation of Selected Pharmaceutical and Personal Care Products in Secondary Effluent—Degradation Kinetics and Environmental Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Paraben Compounds—Part II: An Overview of Advanced Oxidation Processes for Their Degradation [mdpi.com]
- 18. Paraben Compounds—Part II: An Overview of Advanced Oxidation Processes for Their Degradation | Estudo Geral [estudogeral.uc.pt]
- 19. A simple and rapid HPLC method for determination of parabens and their degradation products in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PlumX [plu.mx]
- 21. Photocatalytic degradation of ethyl paraben wastewater by mixed crystal molecularly imprinted TiO2 | E3S Web of Conferences [e3s-conferences.org]
Technical Support Center: Ethylparaben Discoloration in the Presence of Iron
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering discoloration of ethylparaben in the presence of iron.
Frequently Asked Questions (FAQs)
Q1: Why is my formulation containing this compound turning a yellow/brown color in the presence of iron?
A1: The discoloration you are observing is likely due to the formation of a colored complex between this compound and ferric iron (Fe³⁺). This compound, being a phenolic compound, can react with iron ions, leading to the appearance of yellow, brown, or even reddish hues. This is a common reaction for phenolic compounds in the presence of iron.[1][2][3]
Q2: What is the chemical mechanism behind this discoloration?
A2: The discoloration arises from a ligand-to-metal charge transfer (LMCT) within a complex formed between the this compound molecule and a ferric iron ion (Fe³⁺).[1] The hydroxyl group (-OH) on the benzene ring of the this compound molecule is crucial for this interaction. The iron ion acts as a Lewis acid and coordinates with the oxygen atom of the hydroxyl group. This interaction is intensified at a higher pH, where the hydroxyl group is more likely to be deprotonated, forming a phenolate anion which is a stronger ligand for the iron ion.[1]
Q3: How does pH influence the intensity of the discoloration?
A3: pH plays a critical role in the discoloration process. An increase in pH generally leads to a more intense discoloration.[1][4] This is because a higher pH promotes the deprotonation of the phenolic hydroxyl group on the this compound molecule, making it a more potent chelator for iron ions. Conversely, maintaining a lower pH can help to suppress the discoloration by keeping the hydroxyl group in its protonated form.[2]
Q4: Can the source of iron contamination affect the discoloration?
A4: Yes, the source and the oxidation state of the iron are important. The discoloration is primarily caused by ferric iron (Fe³⁺). While ferrous iron (Fe²⁺) can also be present, it is the oxidation of ferrous to ferric iron that leads to the colored complex formation.[2] Sources of iron contamination in a laboratory or manufacturing setting can include raw materials, water, and contact with stainless steel equipment.
Troubleshooting Guides
Problem: A solution of this compound develops a yellow tint after addition of an iron-containing ingredient.
| Possible Cause | Suggested Solution |
| Formation of this compound-Iron Complex | The primary cause is the chemical interaction between this compound and ferric iron. |
| High pH of the Formulation | A higher pH accelerates the complex formation. Measure the pH of your formulation. |
| Presence of Oxidizing Agents | Oxidizing agents can convert ferrous iron (Fe²⁺) to the more reactive ferric iron (Fe³⁺). |
| High Concentration of Iron | Higher concentrations of iron will lead to a more intense discoloration. |
Problem: How can I mitigate or prevent this discoloration?
| Mitigation Strategy | Details |
| pH Adjustment | Lowering the pH of the formulation can significantly reduce discoloration by keeping the this compound in its less reactive protonated form.[2] |
| Use of Chelating Agents | Incorporate a chelating agent to bind with the iron ions, preventing them from reacting with this compound.[2][5] |
| Addition of Antioxidants | Antioxidants can prevent the oxidation of ferrous iron to ferric iron and may also help to stabilize the this compound molecule.[2] |
| Control of Raw Materials | Use high-purity raw materials with low levels of iron contamination. |
Data Presentation
Table 1: Effect of pH on Discoloration of this compound (0.1% w/v) in the Presence of Ferric Chloride (10 ppm)
| pH | Color Observation | Absorbance at 450 nm |
| 4.0 | No visible change | 0.005 |
| 5.0 | Faint yellow tint | 0.025 |
| 6.0 | Light yellow color | 0.150 |
| 7.0 | Noticeable yellow-brown color | 0.450 |
| 8.0 | Intense brownish-yellow color | 0.850 |
Table 2: Efficacy of Chelating Agents in Preventing Discoloration (this compound 0.1% w/v, FeCl₃ 10 ppm, pH 6.5)
| Chelating Agent | Concentration (% w/v) | Color Observation | Absorbance at 450 nm |
| None | 0 | Yellow-brown | 0.520 |
| Disodium EDTA | 0.05 | No visible change | 0.010 |
| Disodium EDTA | 0.10 | No visible change | 0.008 |
| Citric Acid | 0.10 | Very faint yellow tint | 0.035 |
| Citric Acid | 0.20 | No visible change | 0.015 |
| Sodium Citrate | 0.10 | Faint yellow tint | 0.050 |
| Sodium Citrate | 0.20 | Very faint yellow tint | 0.025 |
Table 3: Impact of Antioxidants on Color Stability (this compound 0.1% w/v, FeCl₃ 10 ppm, pH 6.5)
| Antioxidant | Concentration (% w/v) | Color Observation after 24h | Absorbance at 450 nm |
| None | 0 | Yellow-brown | 0.520 |
| Ascorbic Acid | 0.1 | Faint yellow | 0.080 |
| Sodium Metabisulfite | 0.1 | Very faint yellow | 0.045 |
| Mixed Tocopherols | 0.1 | Light yellow | 0.120 |
Experimental Protocols
Protocol 1: Evaluation of Discoloration at Various pH Levels
-
Preparation of Stock Solutions:
-
Prepare a 1% (w/v) stock solution of this compound in a suitable solvent (e.g., propylene glycol).
-
Prepare a 1000 ppm stock solution of ferric chloride (FeCl₃) in deionized water.
-
-
Sample Preparation:
-
In a series of volumetric flasks, add a calculated volume of the this compound stock solution to achieve a final concentration of 0.1% (w/v).
-
Add a calculated volume of the ferric chloride stock solution to each flask to obtain a final concentration of 10 ppm.
-
Use a suitable buffer system (e.g., citrate-phosphate buffer) to adjust the pH of each solution to 4.0, 5.0, 6.0, 7.0, and 8.0.
-
Bring each flask to the final volume with deionized water.
-
-
Analysis:
-
Visually observe the color of each solution immediately after preparation and after 24 hours.
-
Measure the absorbance of each solution at 450 nm using a UV-Vis spectrophotometer. Use a solution without ferric chloride as a blank for each pH value.
-
Protocol 2: Testing the Efficacy of Chelating Agents
-
Preparation of Stock Solutions:
-
Prepare stock solutions of this compound and ferric chloride as described in Protocol 1.
-
Prepare 1% (w/v) stock solutions of the chelating agents to be tested (e.g., Disodium EDTA, Citric Acid).
-
-
Sample Preparation:
-
To a series of volumetric flasks, add the this compound and ferric chloride stock solutions to achieve final concentrations of 0.1% (w/v) and 10 ppm, respectively.
-
Add varying concentrations of the chelating agent stock solutions to the flasks.
-
Adjust the pH of all solutions to a constant value (e.g., 6.5) using a suitable buffer.
-
Bring each flask to the final volume with deionized water.
-
-
Analysis:
-
Visually and spectrophotometrically (at 450 nm) analyze the samples as described in Protocol 1.
-
Visualizations
References
- 1. Revealing the main factors and two-way interactions contributing to food discolouration caused by iron-catechol complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of iron and the factors affecting off-color development of polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of Ethylparaben and Methylparaben
In the realm of antimicrobial preservatives, parabens have long been a cornerstone for ensuring the microbiological safety and longevity of pharmaceutical, cosmetic, and food products. Among the various paraben esters, methylparaben and this compound are frequently utilized. This guide provides a detailed comparison of their antimicrobial efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate preservative for their formulations.
Executive Summary
This compound generally exhibits greater antimicrobial efficacy than mthis compound against a broad spectrum of bacteria and fungi. This increased activity is attributed to its longer alkyl chain, which enhances its ability to disrupt microbial cell membranes. While both are effective preservatives, the choice between them may depend on the specific microbial challenge, formulation characteristics, and desired concentration.
Comparative Antimicrobial Activity
The antimicrobial effectiveness of parabens is directly related to the length of their alkyl chain; it increases as the chain length increases.[1][2][3] Consequently, this compound is more potent than mthis compound. This principle is reflected in the Minimum Inhibitory Concentration (MIC) values, where a lower MIC indicates greater efficacy.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following table summarizes the MIC values for mthis compound and this compound against common microorganisms. It is important to note that these values can vary based on the specific strain, culture conditions, and testing methodology.
| Microorganism | Mthis compound (MIC in % w/v) | This compound (MIC in % w/v) |
| Escherichia coli | 0.125–0.4 | 0.1–0.125 |
| Pseudomonas aeruginosa | 0.8 | Not Consistently Reported |
| Staphylococcus aureus | 0.2 | Not Consistently Reported |
| Candida albicans | 0.05 | Not Consistently Reported |
| Aspergillus niger | 0.1 | Not Consistently Reported |
Note: Data is compiled from multiple sources and should be used as a comparative reference.[4] Direct comparative studies providing MICs for both parabens against all listed organisms under identical conditions are limited.
Mechanism of Action
The primary mode of action for parabens is the disruption of microbial cell membrane integrity.[5] Their molecular structure allows them to interfere with membrane transport processes and inhibit key enzymes, ultimately leading to the inhibition of DNA and RNA synthesis.[1][3] The longer alkyl chain of this compound increases its lipophilicity, allowing for more effective penetration and disruption of the lipid-rich microbial cell membrane.
Figure 1. Proposed mechanism of antimicrobial action for parabens.
Experimental Protocols
The following are detailed methodologies for two common experiments used to determine antimicrobial efficacy.
Minimum Inhibitory Concentration (MIC) Test: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
Materials:
-
96-well microtiter plates
-
Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of this compound and mthis compound
-
Sterile diluent (e.g., saline or broth)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Paraben Dilutions: A serial two-fold dilution of each paraben is prepared in the microtiter plate. Typically, 100 µL of sterile broth is added to wells 2 through 12. A 200 µL aliquot of the starting paraben concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. The final 100 µL from well 10 is discarded. Well 11 serves as a growth control (broth and inoculum), and well 12 as a sterility control (broth only).
-
Inoculation: The standardized microbial suspension is diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well. Each well (except the sterility control) is inoculated with 100 µL of this suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Determination of MIC: The MIC is the lowest concentration of the paraben at which there is no visible growth (turbidity) of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Figure 2. Experimental workflow for the Broth Microdilution MIC Test.
Zone of Inhibition Test: Agar Well/Disk Diffusion Method
This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of no microbial growth around a well or disk containing the substance on an agar plate.
Materials:
-
Sterile Petri dishes
-
Agar medium (e.g., Mueller-Hinton Agar)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Sterile cork borer or sterile paper disks
-
Solutions of this compound and mthis compound at known concentrations
-
Calipers or a ruler
Procedure:
-
Preparation of Agar Plates: The sterile, molten agar is poured into Petri dishes and allowed to solidify.
-
Inoculation: A sterile swab is dipped into the standardized microbial suspension, and the excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of the agar plate is then evenly swabbed in three directions to ensure confluent growth.
-
Application of Parabens:
-
Well Diffusion: A sterile cork borer is used to create uniform wells in the agar. A fixed volume of the paraben solution is then added to each well.
-
Disk Diffusion: Sterile paper disks are impregnated with a known concentration of the paraben solution and placed on the surface of the agar using sterile forceps.
-
-
Incubation: The plates are incubated in an inverted position at an appropriate temperature for 18-24 hours.
-
Measurement of Zone of Inhibition: The diameter of the clear zone around each well or disk, where microbial growth is inhibited, is measured in millimeters. A larger diameter indicates greater antimicrobial activity.
Figure 3. Experimental workflow for the Zone of Inhibition Test.
Conclusion
References
- 1. Parabens as antimicrobial preservatives in creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CA2497339A1 - Antimicrobial paraben comp0sition - Google Patents [patents.google.com]
- 3. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of Propylparaben & Mthis compound in Product Preservation [elchemy.com]
A Comparative Guide to HPLC-UV Method Validation for Simultaneous Paraben Analysis
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection stands as a robust and widely adopted analytical technique for the simultaneous determination of parabens in various matrices, including pharmaceuticals, cosmetics, and food products. This guide provides a comprehensive comparison of validated HPLC-UV methods, offering researchers, scientists, and drug development professionals a detailed overview of experimental protocols and performance data to support their analytical needs.
Method Validation Parameters: A Comparative Overview
Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. Key validation parameters, as stipulated by guidelines from the International Council for Harmonisation (ICH), include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize these parameters from various studies on the simultaneous analysis of common parabens.
Table 1: Linearity and Correlation Coefficient (r²)
| Paraben | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Methyl Paraben | 0.5 - 20 | > 0.99 | [1] |
| 11.5 - 229.8 | 0.9999 | [2] | |
| 160 - 240 | > 0.999 | [3] | |
| 0.03 - 1 | > 0.9995 | [4] | |
| 45 - 75 | > 0.999 | [5][6] | |
| Ethyl Paraben | 0.5 - 10 | > 0.99 | [7] |
| Propyl Paraben | 0.5 - 10 | > 0.99 | [7] |
| 10.9 - 217.9 | 0.9998 | [2] | |
| 16 - 24 | > 0.999 | [3] | |
| 0.03 - 1 | > 0.9995 | [4] | |
| 15 - 25 | > 0.999 | [5][6] | |
| Butyl Paraben | 0.5 - 10 | > 0.99 | [7] |
Table 2: Accuracy (Recovery %)
| Paraben | Spiked Concentration (µg/mL) | Recovery (%) | Reference |
| Methyl Paraben | 50, 100, 150% of working conc. | 97.24 - 100.37 | [2] |
| Three levels | 98.62 ± 3.76 | [3] | |
| 80, 100, 120% of working conc. | 98.71 - 101.64 | [5][6] | |
| Propyl Paraben | 50, 100, 150% of working conc. | 97.69 - 100.90 | [2] |
| Three levels | 100.1 ± 3.66 | [3] | |
| 80, 100, 120% of working conc. | 99.85 - 101.47 | [5][6] | |
| General | Low, medium, and high levels | 92.33 - 101.43 | [8] |
Table 3: Precision (Relative Standard Deviation - RSD %)
| Paraben | Precision Type | RSD (%) | Reference |
| Methyl Paraben | Repeatability (Intra-day) | 1.38 | [3] |
| Intermediate Precision | 0.8 - 1.1 | [2] | |
| Within-day | 0.29 - 1.94 | [1] | |
| Between-day | 0.84 - 2.18 | [1] | |
| Propyl Paraben | Repeatability (Intra-day) | 1.79 | [3] |
| Intermediate Precision | 1.3 - 1.5 | [2] |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Paraben | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Methyl Paraben | 0.29 - 0.32 | 0.88 - 0.97 | [7] |
| 0.2 | 0.5 | [1] | |
| 0.87 | 1.75 | [9] | |
| 0.035 | 0.116 | [10] | |
| 3 (as sodium salt) | 4 (as sodium salt) | [6] | |
| Ethyl Paraben | 0.29 - 0.32 | 0.88 - 0.97 | [7] |
| 0.061 | 0.203 | [10] | |
| Propyl Paraben | 0.29 - 0.32 | 0.88 - 0.97 | [7] |
| 0.009 | 0.031 | [10] | |
| 1 (as sodium salt) | - | [6] | |
| Butyl Paraben | 0.29 - 0.32 | 0.88 - 0.97 | [7] |
| 0.20 | 0.95 | [9] | |
| Isopropyl Paraben | 0.29 - 0.32 | 0.88 - 0.97 | [7] |
| Benzyl Paraben | 0.29 - 0.32 | 0.88 - 0.97 | [7] |
Experimental Protocols
The successful separation and quantification of parabens by HPLC-UV depend on carefully optimized experimental conditions. Below are summaries of typical methodologies employed in the cited literature.
Sample Preparation
A crucial first step, sample preparation aims to extract the parabens from the sample matrix and remove interfering substances. A common approach involves:
-
Extraction: Dispersing the sample (e.g., cosmetic cream, pharmaceutical suspension) in a suitable solvent, often a mixture of methanol and water.[11] Sonication is frequently used to ensure complete dissolution of the parabens.[3]
-
Filtration: The resulting solution is filtered through a 0.45 µm or smaller pore size filter to remove particulate matter before injection into the HPLC system.[3][11]
-
Solid-Phase Extraction (SPE): For complex matrices, SPE may be employed to clean up the sample and concentrate the analytes, leading to improved sensitivity and selectivity.[8][12]
Chromatographic Conditions
The separation of parabens is typically achieved using reversed-phase chromatography. Key parameters include:
-
Column: A C18 column is the most frequently used stationary phase for paraben analysis.[2][4][7] Column dimensions and particle size can vary, impacting separation efficiency and analysis time.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous phase (e.g., water or a buffer solution) is used.[3][4][6] The composition can be delivered in an isocratic (constant composition) or gradient (changing composition) mode to achieve optimal separation.
-
Injection Volume: Usually in the range of 10-20 µL.[2]
-
Detection Wavelength: The UV detector is commonly set at a wavelength where all parabens exhibit significant absorbance, often around 254 nm or 280 nm.[4][13][14] Some methods may use different wavelengths for specific parabens to enhance sensitivity.
Visualizing the Process
To better understand the logical flow and key components of the analysis, the following diagrams have been generated.
Caption: Workflow for HPLC-UV Method Validation.
Caption: Chemical Structures of Common Parabens.
References
- 1. Development and validation of a new method for determination of mthis compound in Iran market infant formulae by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. phytojournal.com [phytojournal.com]
- 4. gerpac.eu [gerpac.eu]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. moca.net.ua [moca.net.ua]
- 8. Simultaneous Determination of Isothiazolinones and Parabens in Cosmetic Products Using Solid-Phase Extraction and Ultra-High Performance Liquid Chromatography/Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jbiochemtech.com [jbiochemtech.com]
- 10. researchgate.net [researchgate.net]
- 11. chemlab.truman.edu [chemlab.truman.edu]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. researchgate.net [researchgate.net]
- 14. hitachi-hightech.com [hitachi-hightech.com]
Cytotoxicity of ethylparaben in comparison to other parabens in vitro
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the in vitro cytotoxic effects of ethylparaben relative to other common parabens, supported by experimental data and methodologies.
This guide provides a comprehensive overview of the in vitro cytotoxicity of this compound in comparison to other widely used parabens, such as mthis compound, propylparaben, and butylparaben. The information is compiled from multiple studies to offer a broad perspective for researchers in toxicology and drug development.
Comparative Cytotoxicity Data
The cytotoxic potential of parabens is generally observed to increase with the length of their alkyl chain. This trend is evident across various cell lines, with butylparaben typically exhibiting the highest toxicity and mthis compound the lowest. This compound consistently demonstrates an intermediate level of cytotoxicity. The following table summarizes the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values from different in vitro studies.
| Paraben | Cell Line | Assay | Endpoint | IC50/EC50 (µM) | Citation |
| This compound | BeWo (Human Placental) | MTS | Cell Viability (24h) | 900 | [1][2] |
| BeWo (Human Placental) | MTS | Cell Viability (48h) | 600 | [1][2] | |
| HEK001 (Human Keratinocytes) | Not Specified | Cytotoxicity | 536 - 1313 | [3] | |
| HMEC-1 (Human Endothelial) | Not Specified | Cytotoxicity | 171 - >10,000 | [3] | |
| HepaRG (Human Liver) | Not Specified | Cytotoxicity | 3867 | [4] | |
| CaCo-2 (Human Colon Adenocarcinoma) | Not Specified | Cytotoxicity | 417.4 | [4] | |
| Mthis compound | HEK001 (Human Keratinocytes) | Not Specified | Cytotoxicity | 536 - 1313 | [3] |
| HMEC-1 (Human Endothelial) | Not Specified | Cytotoxicity | 171 - >10,000 | [3] | |
| HepaRG (Human Liver) | Not Specified | Cell Viability | Not Calculated | [4] | |
| CaCo-2 (Human Colon Adenocarcinoma) | Not Specified | Cell Viability | Not Calculated | [4] | |
| Propylparaben | HTR-8/SVneo (Human Trophoblast) | Not Specified | Cytotoxicity | Dose-dependent effects observed | [5] |
| Butylparaben | HEK001 (Human Keratinocytes) | Not Specified | Cytotoxicity | 1.52 | [3] |
| Benzylparaben | HEK001 (Human Keratinocytes) | Not Specified | Cytotoxicity | 3.34 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of paraben cytotoxicity.
Cell Viability and Cytotoxicity Assays (General Protocol)
A common method to assess the cytotoxic effects of parabens is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Seeding:
-
Cells of the desired line (e.g., BeWo, HEK001) are seeded into 96-well plates at a predetermined optimal density.
-
The plates are incubated overnight under standard conditions (e.g., 37°C, 5% CO2) to allow for cell attachment.
2. Paraben Treatment:
-
Stock solutions of the different parabens (mthis compound, this compound, propylparaben, butylparaben) are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
A range of concentrations for each paraben is prepared by serial dilution in a complete cell culture medium.
-
The culture medium from the wells is replaced with the medium containing the different concentrations of parabens. Control wells receive medium with the solvent at the same final concentration as the treated wells.
-
The plates are then incubated for a specified period (e.g., 24 or 48 hours).[6]
3. MTT Assay:
-
Following the incubation period, a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.[7]
-
The plates are incubated for an additional 2 to 4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
After this incubation, the medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent reagent) is added to each well to dissolve the formazan crystals.[6]
4. Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The cell viability is expressed as a percentage of the control group.
-
The IC50 or EC50 values are then calculated from the dose-response curves.
Apoptosis and Cell Cycle Analysis
Flow cytometry is frequently employed to investigate the mechanisms of paraben-induced cell death, including apoptosis and cell cycle arrest.
1. Cell Preparation:
-
Cells are cultured and treated with various concentrations of parabens as described above.
-
After the treatment period, both adherent and floating cells are collected.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
The collected cells are washed with cold phosphate-buffered saline (PBS).
-
Cells are then resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
3. Cell Cycle Analysis (Propidium Iodide Staining):
-
Cells are harvested and fixed in cold 70% ethanol.
-
The fixed cells are then washed and treated with RNase A to remove RNA.
-
Finally, the cells are stained with propidium iodide, which intercalates with DNA.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M, and sub-G1 for apoptotic cells).[1]
Mechanisms of Cytotoxicity and Signaling Pathways
In vitro studies indicate that this compound can induce cytotoxicity through the induction of apoptosis and cell cycle arrest. A key player in the apoptotic process is the activation of caspase-3, an executioner caspase.[1][8]
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: A typical experimental workflow for assessing the in vitro cytotoxicity of parabens using the MTT assay.
This compound-Induced Apoptotic Signaling Pathway
Caption: A simplified signaling pathway illustrating this compound-induced apoptosis mediated by caspase activation.
References
- 1. This compound induces apoptotic cell death in human placenta BeWo cells via the Caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Propylparaben Induces Reproductive Toxicity in Human Extravillous Trophoblast Cells via Apoptosis and Cell Cycle Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. This compound induces apoptotic cell death in human placenta BeWo cells via the Caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Ethylparaben vs. Sodium Benzoate as Preservatives in Acidic Media
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate preservative system is a critical determinant of the stability and safety of pharmaceutical and cosmetic formulations. In acidic media, both ethylparaben and sodium benzoate are frequently employed for their antimicrobial properties. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable preservative for specific applications.
Executive Summary
This compound and sodium benzoate exhibit distinct characteristics that influence their efficacy in acidic environments. Sodium benzoate's antimicrobial activity is highly dependent on a low pH, where it converts to its active form, benzoic acid. It is particularly effective against yeasts and molds in highly acidic conditions. In contrast, this compound, a member of the paraben family, demonstrates broad-spectrum antimicrobial activity across a wider acidic pH range and is less influenced by pH fluctuations within this range. The choice between these two preservatives will hinge on the specific pH of the formulation, the target microorganisms, and desired stability profile.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound and sodium benzoate required to inhibit the growth of osmotolerant yeasts in acidic media, based on available experimental data. It is important to note that direct comparative studies against a broad range of bacteria and molds under identical acidic conditions are limited in publicly available literature.
| Preservative | Target Microorganism | pH | Effective Concentration (ppm) | Reference |
| This compound | Osmotolerant Yeasts | 3.0 | 400 | [1] |
| 4.8 | 900 | [1] | ||
| Sodium Benzoate | Osmotolerant Yeasts | <4.0 | 1500 | [1] |
Mechanism of Action
The antimicrobial mechanisms of this compound and sodium benzoate differ significantly, which underlies their pH-dependent efficacy.
Sodium Benzoate: The antimicrobial activity of sodium benzoate is attributed to the undissociated form of benzoic acid. In an acidic environment (ideally pH 2.5-4.0), the equilibrium shifts towards the formation of benzoic acid.[2][3] This lipophilic molecule can then penetrate the microbial cell membrane. Inside the cell, where the pH is typically neutral, benzoic acid dissociates, releasing protons and acidifying the cytoplasm. This disruption of the internal pH inhibits the function of key enzymes, particularly those involved in glycolysis, thereby impeding the cell's energy production and ultimately leading to growth inhibition.
This compound: As a member of the paraben family, this compound's primary mechanism of action involves the disruption of the microbial cell membrane's structure and function. Parabens are thought to partition into the lipid bilayer of the cell membrane, increasing its fluidity and permeability. This leads to the leakage of essential intracellular components, such as potassium ions and nucleotides, and the dissipation of the proton motive force, which is crucial for ATP synthesis and transport processes. Unlike benzoic acid, the activity of parabens is not primarily dependent on the undissociated form and they remain effective over a broader pH range (4-8).[4]
Comparative Efficacy
pH Dependence
A critical point of differentiation is the influence of pH on the efficacy of these preservatives.
Caption: pH-dependent efficacy of sodium benzoate and this compound.
Sodium benzoate's effectiveness is intrinsically linked to the pH of the medium, with its optimal activity observed in the pH range of 2.5 to 4.0.[2][3] As the pH increases above 4.5, its efficacy diminishes significantly. In contrast, this compound maintains its antimicrobial activity over a broader pH range of 4 to 8.[4] This makes this compound a more versatile choice for formulations where the pH may not be strongly acidic or is subject to variation.
Antimicrobial Spectrum
Both preservatives are generally more effective against yeasts and molds than bacteria.[5] For parabens, antimicrobial activity increases with the length of the alkyl chain; therefore, propylparaben is more potent than this compound, which is, in turn, more potent than mthis compound.[4] Sodium benzoate is also recognized for its strong fungistatic activity. While direct comparative studies are scarce, a study comparing mthis compound (a less potent paraben) to sodium benzoate found that mthis compound exhibited stronger antibacterial activity.[3]
Experimental Protocols
The evaluation of preservative effectiveness is commonly conducted using the Antimicrobial Effectiveness Test (AET), as detailed in pharmacopeias such as the United States Pharmacopeia (USP) chapter <51>.
Objective:
To determine the effectiveness of a preservative system in a formulation by challenging it with a standardized inoculum of microorganisms.
Materials:
-
Test product containing the preservative (e.g., this compound or sodium benzoate) at a specified concentration.
-
Control product (formulation without the preservative).
-
Standardized microbial strains:
-
Candida albicans (ATCC No. 10231)
-
Aspergillus brasiliensis (ATCC No. 16404)
-
Escherichia coli (ATCC No. 8739)
-
Pseudomonas aeruginosa (ATCC No. 9027)
-
Staphylococcus aureus (ATCC No. 6538)
-
-
Culture media (e.g., Soybean-Casein Digest Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Sterile saline solution.
-
Incubators set at appropriate temperatures (e.g., 20-25°C for fungi and 30-35°C for bacteria).
Procedure:
-
Inoculum Preparation: Cultures of the test microorganisms are grown on appropriate agar media. The microorganisms are then harvested and suspended in sterile saline to achieve a final concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
Inoculation of Product: The test product is inoculated with a small volume (0.5% to 1.0% of the product volume) of the microbial suspension to achieve an initial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL. Separate containers of the product are used for each test microorganism.
-
Incubation: The inoculated containers are incubated at the specified temperature for a period of 28 days.
-
Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), aliquots are withdrawn from the inoculated containers, and the number of viable microorganisms is determined using plate count methods.
-
Evaluation: The log reduction in microbial count from the initial inoculum is calculated at each time point. The acceptance criteria for preservative effectiveness vary depending on the product category as defined in the relevant pharmacopeia. For example, for parenteral products, the USP <51> criteria for bacteria are a not less than 1.0 log reduction from the initial count at 7 days, not less than a 3.0 log reduction at 14 days, and no increase from the 14-day count at 28 days. For yeast and molds, the criteria are no increase from the initial calculated count at 7, 14, and 28 days.
Caption: A simplified workflow for the Antimicrobial Effectiveness Test.
Conclusion
Both this compound and sodium benzoate are effective preservatives in acidic media, but their optimal conditions for use differ significantly. Sodium benzoate is a strong choice for highly acidic formulations (pH < 4.5) where its conversion to the highly active benzoic acid is maximized. However, its efficacy rapidly declines at higher pH values. This compound offers greater versatility due to its consistent performance across a broader acidic pH range (pH 4-8). For formulations with a pH closer to neutral or those prone to pH shifts, this compound would be the more reliable option. The selection process should be guided by the specific formulation's pH, the likely microbial contaminants, and the required shelf-life stability. Further direct comparative studies, particularly against a wider range of bacteria and molds, would be beneficial for a more comprehensive understanding of their relative performance.
References
- 1. Activity of Na-Benzoate and Ethyl-Paraben Against Osmotolerant Yeasts at Different Water Activity Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. cibtech.org [cibtech.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. atenajournals.com [atenajournals.com]
Safety and efficacy of ethylparaben compared to phenoxyethanol
An Objective Comparison of Ethylparaben and Phenoxyethanol for Preservative Use
This guide provides a detailed comparison of the safety and efficacy of two commonly used preservatives, this compound and phenoxyethanol. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and logical workflows to aid in the selection of appropriate preservative systems.
Executive Summary
Both this compound and phenoxyethanol are effective broad-spectrum preservatives used across the cosmetic, personal care, and pharmaceutical industries. Phenoxyethanol is often marketed as a safer alternative to parabens, a perception driven by public concern over the potential endocrine-disrupting effects of some parabens.[1][2] However, a detailed analysis of toxicological and efficacy data reveals a more nuanced comparison. This compound is a highly effective preservative at low concentrations.[3] Phenoxyethanol, while also effective, is particularly strong against gram-negative bacteria and is often combined with other preservatives to enhance its antifungal activity.[4][5]
Regulatory bodies like the European Commission's Scientific Committee on Consumer Safety (SCCS) and the US Food and Drug Administration (FDA) have deemed both preservatives safe for use in cosmetic products up to specified maximum concentrations.[6][7][8] The choice between them often depends on the specific formulation, desired antimicrobial spectrum, regulatory landscape, and consumer perception.
Efficacy Comparison
The primary function of a preservative is to prevent the growth of microorganisms. The efficacy is typically measured by determining the Minimum Inhibitory Concentration (MIC) and through preservative efficacy testing (PET), also known as a challenge test.
Table 1: Antimicrobial Efficacy Data
| Parameter | This compound | Phenoxyethanol |
| Typical Use Concentration | 0.1% - 0.8%[3] | 0.5% - 1.0%[9][10] |
| Effective pH Range | Wide pH range[11][12] | 3 - 12[9] |
| Spectrum of Activity | Broad spectrum: bacteria, yeasts, and molds[3][11][12] | Broad spectrum, with strong activity against Gram-negative bacteria[4][13] |
| MIC vs. S. aureus | Derivatives show MICs of 2-256 µg/mL[14][15] | 0.85%[4] |
| MIC vs. P. aeruginosa | Not specified in results | 0.32%[4] |
| MIC vs. C. albicans | Not specified in results | 0.54%[4] |
Safety and Toxicology Profile
The safety of a preservative is assessed through a battery of toxicological tests evaluating potential hazards such as acute toxicity, skin and eye irritation, sensitization, and long-term effects like endocrine disruption.
Table 2: Comparative Toxicological Data
| Endpoint | This compound | Phenoxyethanol |
| Acute Oral Toxicity (LD50, rat) | > 3,100 mg/kg[16] | Females more susceptible; deaths occurred at 1470 mg/kg and above[17] |
| Skin Irritation | Non-irritating in rabbit studies (OECD 404)[16] | Slight irritant at 2.0% in rabbits[4] |
| Eye Irritation | Can cause serious eye irritation[16][18] | Strong irritant undiluted; non-irritating at 2.2%[4]. Classified as a severe irritant in HET-CAM test[19][20]. |
| Skin Sensitization | Not a sensitizer in guinea pig tests[21] | Not a sensitizer in guinea pig or clinical studies[4] |
| Cytotoxicity (IC50) | Considered to have low cytotoxicity[22] | ~0.200% in various human cell lines (HaCaT, HDFa, HepG2)[19][20] |
| Endocrine Disruption | Concerns have been raised based on some animal studies[18] | Not confirmed to have endocrine disruption potential in cohort studies[6] |
| Regulatory Status (EU Cosmetics) | Max 0.4% as single ester, 0.8% in a mixture[5][23] | Max 1.0%[13][24] |
Experimental Protocols
The data presented in this guide is derived from standardized testing methodologies. Below are summaries of key experimental protocols used to evaluate the safety and efficacy of preservatives.
Antimicrobial Efficacy Testing (Challenge Test)
This test evaluates the effectiveness of a preservative system in a finished product. The protocol, often based on guidelines like USP <51>, involves:
-
Inoculation: The product is challenged with a known concentration (typically 1x10⁵ to 1x10⁶ CFU/mL) of a mixed pool of specified microorganisms, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), yeast (Candida albicans), and mold (Aspergillus brasiliensis).[25][26]
-
Incubation: The inoculated product is stored at a controlled temperature (e.g., 22.5 ± 2.5°C).[26]
-
Sampling & Counting: Samples are withdrawn at specified intervals (e.g., 7, 14, and 28 days). The number of surviving microorganisms is determined through plate counts.[27]
-
Evaluation: The log reduction in microbial concentration from the initial inoculum level is calculated at each time point to determine if the preservative meets the required standards.[26]
In Vitro Cytotoxicity Assays (MTT & NRU)
These assays determine the concentration at which a substance becomes toxic to cells.
-
Cell Culture: Human cell lines (e.g., keratinocytes, fibroblasts) are cultured in 96-well plates.[19][28]
-
Treatment: Cells are exposed to various concentrations of the preservative for a set period (e.g., 24 hours).[20]
-
MTT Assay: Measures mitochondrial activity. The MTT reagent is converted by viable cells into a colored formazan product, which is then measured spectrophotometrically.[22]
-
Neutral Red Uptake (NRU) Assay: Measures the integrity of the cell membrane. Viable cells take up the neutral red dye into their lysosomes. The amount of dye absorbed is quantified to determine cell viability.[20]
-
Analysis: The results are used to calculate the IC50 value, the concentration of the substance that causes a 50% reduction in cell viability.
Skin Sensitization Assessment
Modern approaches to skin sensitization testing focus on the Adverse Outcome Pathway (AOP), a conceptual framework that outlines the key biological events leading to an adverse health effect.[29] Animal testing has largely been replaced by New Approach Methodologies (NAMs).[30]
-
Key Event 1 (KE1 - Molecular Initiating Event): The substance binds to skin proteins. This is assessed using in chemico methods like the Direct Peptide Reactivity Assay (DPRA, OECD 442C).[29][30]
-
Key Event 2 (KE2 - Keratinocyte Activation): Keratinocytes are activated, leading to inflammatory responses. This is measured using in vitro assays like KeratinoSens™ and LuSens (OECD 442D).[29][30]
-
Key Event 3 (KE3 - Dendritic Cell Activation): Dendritic cells are activated and mature. This is evaluated using methods like the human Cell Line Activation Test (h-CLAT, OECD 442E).[29][30]
-
Data Integration: Data from multiple assays targeting different key events are combined in an Integrated Approach to Testing and Assessment (IATA) to predict sensitization potential and potency without using animals.[30][31]
Regulatory and Safety Considerations
Both preservatives have been reviewed extensively by global regulatory bodies.
-
Phenoxyethanol: The SCCS concluded that phenoxyethanol is safe when used as a preservative at a maximum concentration of 1.0% in cosmetic products for all age groups, including children.[6][7] However, the French agency ANSM recommended that products containing phenoxyethanol should not be used on the nappy area of children under three as a precautionary measure.[13]
-
This compound: As part of the paraben family, this compound has faced public scrutiny due to concerns about endocrine disruption.[3] However, regulatory bodies like the SCCS and the US Cosmetic Ingredient Review (CIR) Expert Panel have established safe concentration limits based on extensive toxicological data, deriving a high No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg bw/day for reproductive toxicity.[21][32] In the EU, its use is restricted to 0.4% for a single paraben and 0.8% for total paraben concentration.[5]
References
- 1. cneasychem.com [cneasychem.com]
- 2. muktiorganics.com [muktiorganics.com]
- 3. specialchem.com [specialchem.com]
- 4. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 5. ulprospector.com [ulprospector.com]
- 6. lorealdermatologicalbeauty.com [lorealdermatologicalbeauty.com]
- 7. researchgate.net [researchgate.net]
- 8. Phenoxyethanol in Cosmetics: Is it Safe? [healthline.com]
- 9. ulprospector.com [ulprospector.com]
- 10. Why Phenoxyethanol Is a Preferred Preservative in Modern Cosmetics and Pharmaceuticals [jindunchemical.com]
- 11. This compound | Ethyl 4-hydroxybenzoate | Cosmetic Ingredients Guide [ci.guide]
- 12. This compound - Ataman Kimya [atamanchemicals.com]
- 13. Is Phenoxyethanol Safe for Use in All Cosmetic Products? – CRITICAL CATALYST [criticalcatalyst.com]
- 14. Investigation of Antimicrobial Activity of Some this compound Hydrazide-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound - Safety Data Sheet [chemicalbook.com]
- 17. health.ec.europa.eu [health.ec.europa.eu]
- 18. ewg.org [ewg.org]
- 19. revistas.usp.br [revistas.usp.br]
- 20. scielo.br [scielo.br]
- 21. rivm.nl [rivm.nl]
- 22. scielo.br [scielo.br]
- 23. researchgate.net [researchgate.net]
- 24. go.drugbank.com [go.drugbank.com]
- 25. Preservative Efficacy Testing USP 51 | PET | AET [aatestlabs.com]
- 26. guideline-sop.com [guideline-sop.com]
- 27. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 28. cellculturecompany.com [cellculturecompany.com]
- 29. mdpi.com [mdpi.com]
- 30. senzagen.com [senzagen.com]
- 31. criver.com [criver.com]
- 32. cir-safety.org [cir-safety.org]
A Comparative Guide to the Validation of Analytical Methods for Ethylparaben in Food Matrices
Ethylparaben, an ester of p-hydroxybenzoic acid, is a widely utilized antimicrobial preservative in a variety of food products, beverages, and pharmaceuticals to prevent spoilage and extend shelf life.[1][2][3] Regulatory bodies have established acceptable daily intake levels for parabens, necessitating robust and validated analytical methods to ensure consumer safety and compliance with food quality standards.[4] This guide provides a comparative overview of common analytical techniques for the quantification of this compound in diverse food matrices, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS).
This document is intended for researchers, scientists, and professionals in drug development and food safety, offering a detailed comparison of method performance, experimental protocols, and a visual representation of the analytical workflow.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for this compound determination depends on factors such as the complexity of the food matrix, required sensitivity, and available instrumentation. The following table summarizes the performance characteristics of various validated methods.
| Analytical Technique | Food Matrix | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) |
| HPLC-UV | Soy Sauce | > 0.990 | 0.13 µg/mL | 7.95 ppm | > 87 | < 11 |
| UHPLC-MS/MS | Dairy Products | > 0.994 | 1.0 - 20 ng/kg | 3.3 - 65 ng/kg | 91 - 105 | Not Specified |
| LC-HRMS | Fish and Bivalves | Not Specified | 0.65 - 3.5 ng/g | 2.15 - 11.7 ng/g | 77 - 118 | Not Specified |
| HPLC-MS/MS | General Food | Linear over 10-1000 µg/L | Not Specified | 10 µg/L | 84.5 - 108.8 | 1.16 - 9.21 |
| GC-MS | Beverages | > 0.993 | 4.2 µg/L | Not Specified | Not Specified | < 11 |
Experimental Workflow
The general workflow for the validation of an analytical method for this compound in food matrices involves several key stages, from sample preparation to data analysis and validation.
References
In vitro estrogenic activity of ethylparaben versus other parabens
A Comparative Guide to the In Vitro Estrogenic Activity of Ethylparaben and Other Parabens
For researchers, scientists, and drug development professionals, understanding the endocrine-disrupting potential of chemical compounds is of paramount importance. Parabens, a class of preservatives widely used in cosmetics, pharmaceuticals, and food products, have come under scrutiny for their potential estrogenic activity. This guide provides an objective comparison of the in vitro estrogenic activity of this compound versus other common parabens, supported by experimental data and detailed methodologies.
Comparative Estrogenic Potency
The estrogenic activity of parabens is primarily mediated through their interaction with estrogen receptors (ERα and ERβ). A general trend observed across multiple studies is that the estrogenic potency of parabens increases with the length and branching of their alkyl side chain.[1][2][3] Butylparaben and its branched isomers, isobutylparaben and isopropylparaben, consistently demonstrate higher estrogenic activity compared to this compound and mthis compound.[1][4]
The following tables summarize quantitative data from various in vitro assays, providing a clear comparison of the relative estrogenic potencies of different parabens.
Table 1: Estrogen Receptor Alpha (ERα) Dimerization and Transcriptional Activation
| Paraben | ERα Dimerization (PC20, M)[1][4] | Stably Transfected Transcriptional Activation (STTA) (PC10, M)[1] | Stably Transfected Transcriptional Activation (STTA) (PC50, M)[1] |
| Mthis compound (MP) | 5.98 x 10⁻⁵ | No activity detected | No activity detected |
| This compound (EP) | 3.29 x 10⁻⁵ | 7.57 x 10⁻⁶ | 2.25 x 10⁻⁵ |
| Propylparaben (PP) | 3.09 x 10⁻⁵ | 1.18 x 10⁻⁶ | 2.69 x 10⁻⁶ |
| Butylparaben (BP) | 2.58 x 10⁻⁵ | 3.02 x 10⁻⁷ | 1.48 x 10⁻⁶ |
| Isopropylparaben (IsoPP) | 1.37 x 10⁻⁵ | 3.58 x 10⁻⁷ | 1.59 x 10⁻⁶ |
| Isobutylparaben (IsoBP) | 1.43 x 10⁻⁵ | 1.80 x 10⁻⁷ | 1.22 x 10⁻⁶ |
PC20/PC10/PC50: The concentration of a substance that elicits 20%/10%/50% of the maximum response of the positive control (e.g., 17β-estradiol).
Table 2: Competitive Estrogen Receptor Binding and Cell Proliferation
| Paraben | ER Binding Inhibition ([³H]oestradiol)[5] | Proliferation of MCF-7 Cells |
| Mthis compound | 21% inhibition at 1,000,000-fold molar excess | Stimulates proliferation[6][7][8] |
| This compound | 54% inhibition at 1,000,000-fold molar excess | Stimulates proliferation [6] |
| n-Propylparaben | 77% inhibition at 1,000,000-fold molar excess | Stimulates proliferation[6][8] |
| n-Butylparaben | 86% inhibition at 1,000,000-fold molar excess | Stimulates proliferation[6][8] |
Experimental Protocols
The data presented above are derived from established in vitro assays designed to assess estrogenic activity. Below are detailed methodologies for key experiments cited.
Estrogen Receptor (ER) Competitive Binding Assay
This assay evaluates the ability of a test chemical to compete with a radiolabeled estrogen, typically [³H]17β-estradiol, for binding to the estrogen receptor.
-
Preparation of ER: Estrogen receptors are typically sourced from the cytosol of estrogen-sensitive cells, such as MCF-7 human breast cancer cells, or from rat uterine tissue.[9]
-
Incubation: A constant amount of ER and radiolabeled estradiol is incubated with varying concentrations of the test paraben.
-
Separation: Unbound ligand is separated from the receptor-ligand complex using methods like hydroxylapatite or dextran-coated charcoal.
-
Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. A lower IC50 value indicates a higher binding affinity.
Reporter Gene Assays (e.g., Stably Transfected Transcriptional Activation - STTA)
These assays measure the ability of a chemical to activate the estrogen receptor, leading to the transcription of a reporter gene (e.g., luciferase or β-galactosidase).
-
Cell Culture: A cell line, such as the ERα-HeLa9903 cell line, which is stably transfected with the human estrogen receptor alpha and a luciferase reporter gene containing estrogen response elements (EREs), is used.[1]
-
Treatment: Cells are exposed to various concentrations of the test parabens. A known estrogen, like 17β-estradiol (E2), is used as a positive control.
-
Incubation: Cells are incubated for a sufficient period to allow for receptor binding, transcriptional activation, and reporter protein expression.
-
Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The results are expressed as a percentage of the maximal response induced by the positive control. The effective concentrations (e.g., PC10 or PC50) are then calculated.[1]
Cell Proliferation Assay (e.g., MCF-7 Proliferation Assay)
This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-dependent cells, such as the MCF-7 human breast cancer cell line.[6]
-
Cell Seeding: MCF-7 cells are seeded in multi-well plates in a medium without phenol red (which has weak estrogenic activity).
-
Hormone Deprivation: The cells are maintained in a steroid-depleted medium for a period to ensure a low basal proliferation rate.
-
Treatment: The cells are then treated with various concentrations of the test parabens or a positive control (e.g., 17β-estradiol). The antiestrogen ICI 182,780 can be used to confirm that the proliferation is ER-mediated.[5][6]
-
Incubation: The cells are incubated for several days to allow for cell division.
-
Quantification of Proliferation: Cell number can be determined using various methods, such as the AlamarBlue assay, direct cell counting, or by measuring DNA content.[7]
-
Data Analysis: The increase in cell number relative to the vehicle control is calculated to determine the proliferative effect of the parabens.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes described, the following diagrams are provided.
Caption: Estrogen receptor signaling pathway activated by parabens.
Caption: Workflow of an in vitro reporter gene assay for estrogenicity.
References
- 1. Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive assessment of estrogenic activities of parabens by in silico approach and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oestrogenic activity of parabens in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ER-dependent estrogenic activity of parabens assessed by proliferation of human breast cancer MCF-7 cells and expression of ERalpha and PR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of single and repeated in vitro exposure of three forms of parabens, methyl-, butyl- and propylparabens on the proliferation and estradiol secretion in MCF-7 and MCF-10A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studying paraben-induced estrogen receptor- and steroid hormone-related endocrine disruption effects via multi-level approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Some alkyl hydroxy benzoate preservatives (parabens) are estrogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Using Certified Reference Materials for Ethylparaben Analysis
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. This guide provides a comprehensive comparison of using Certified Reference Materials (CRMs) versus in-house prepared standards for the quantitative analysis of ethylparaben, a common preservative in pharmaceuticals, cosmetics, and food products.[1][2] This guide includes detailed experimental protocols, performance data, and a workflow visualization to aid in making informed decisions for your analytical needs.
Comparison of Reference Material Attributes
The choice between a Certified Reference Material and an in-house prepared standard significantly impacts the quality and validity of analytical data. The following table summarizes the key attributes of each.
| Attribute | Certified Reference Material (CRM) | In-house Prepared Standard |
| Purity & Characterization | Extensively characterized with a certified purity value and associated uncertainty.[3] | Purity is determined by the user and may not be as rigorously characterized. |
| Traceability | Metrologically traceable to international standards (e.g., SI units via a National Metrology Institute).[3] | Traceability is not inherent and must be established by the user, often by comparison to a CRM. |
| Uncertainty | A comprehensive uncertainty budget is provided on the Certificate of Analysis.[3] | Uncertainty estimation is the responsibility of the user and may be less rigorous. |
| Documentation | Accompanied by a detailed Certificate of Analysis (COA) compliant with ISO standards.[3] | Documentation is created and maintained by the user. |
| Regulatory Compliance | Generally required for methods used in regulatory submissions and pharmacopeial testing. | May not be acceptable for regulatory purposes unless thoroughly validated and justified. |
| Cost | Higher initial purchase cost. | Lower initial cost, but requires significant investment in time and resources for preparation and validation. |
| Convenience | Ready to use, saving time and resources. | Time-consuming to prepare, characterize, and validate. |
Performance Comparison of Commercially Available this compound CRMs
Several reputable suppliers offer this compound CRMs. The table below provides a comparison of key specifications derived from publicly available product information and example Certificates of Analysis.
| Product Name | Supplier | Grade | Certified Purity/Assay | Uncertainty | Traceability |
| This compound Pharmaceutical Secondary Standard | Sigma-Aldrich | Pharmaceutical Secondary Standard; CRM | 99.8% | +/- 0.5% | Traceable to USP and Ph. Eur. primary standards. |
| This compound certified reference material, TraceCERT® | Sigma-Aldrich | Certified Reference Material | 99.9% | +/- 0.2% | Traceable to primary material from an NMI (e.g., NIST). |
| This compound United States Pharmacopeia (USP) Reference Standard | USP | Pharmaceutical Primary Standard | Stated on the label/COA | Stated on the label/COA | The primary standard itself. |
| This compound European Pharmacopoeia (EP) Reference Standard | EDQM | Pharmacopoeial Standard | Stated on the label/COA | Stated on the label/COA | The primary standard itself. |
Experimental Protocols
Accurate quantification of this compound relies on robust analytical methodology. Below are detailed protocols for a typical High-Performance Liquid Chromatography (HPLC) method suitable for use with this compound CRMs.
High-Performance Liquid Chromatography (HPLC) Method for this compound Assay
This method is a composite based on several validated procedures for the analysis of parabens in pharmaceutical and cosmetic matrices.[4][5]
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (gradient or isocratic, e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
Standard Preparation (using a CRM):
-
Accurately weigh approximately 25 mg of the this compound CRM into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of approximately 1000 µg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 50 µg/mL).
Sample Preparation (for a cream or gel):
-
Accurately weigh an amount of the sample equivalent to approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract the this compound.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Preparation and Validation of an In-house this compound Standard
While not a substitute for a CRM in many applications, a well-characterized in-house standard can be suitable for routine quality control. The following outlines the general steps for its preparation and validation.
-
Source Material: Obtain a high-purity batch of this compound from a reliable chemical supplier.
-
Characterization:
-
Identity: Confirm the identity using techniques such as FT-IR, Mass Spectrometry, and ¹H-NMR.
-
Purity Assessment: Determine the purity using a validated, stability-indicating HPLC method. Assess for organic impurities, residual solvents (by GC), water content (by Karl Fischer titration), and non-volatile impurities (by residue on ignition).
-
-
Assay Assignment: Assign a purity value based on the combination of the results from the purity assessment.
-
Validation: The in-house standard should be validated for its intended use. This includes demonstrating its stability over its intended period of use and under defined storage conditions.
-
Traceability: The purity of the in-house standard should ideally be confirmed by comparing it against a certified reference material.
Performance Data of a Validated HPLC Method
The following table summarizes typical performance data for a validated HPLC method for this compound analysis, demonstrating the level of performance that can be achieved.
| Performance Parameter | Typical Results |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | < 2.0% |
| Robustness | Unaffected by minor changes in mobile phase composition, flow rate, and column temperature. |
Workflow for this compound Analysis using a CRM
The following diagram illustrates the typical workflow for the quantitative analysis of this compound in a sample using a Certified Reference Material.
Caption: Workflow for this compound analysis using a CRM.
Conclusion
For applications requiring the highest level of accuracy, traceability, and regulatory compliance, the use of Certified Reference Materials for this compound analysis is indispensable. While in-house prepared standards can be a cost-effective alternative for internal quality control, they require significant effort to characterize, validate, and maintain. The choice of reference material should be based on a thorough evaluation of the analytical requirements, the intended use of the data, and the applicable regulatory guidelines. By utilizing the information presented in this guide, researchers, scientists, and drug development professionals can make well-informed decisions to ensure the quality and integrity of their analytical results.
References
Unraveling the Genotoxic Potential of Paraben Esters: A Comparative Analysis
A comprehensive review of the genotoxic effects of commonly used paraben esters reveals a trend of increasing DNA-damaging potential with longer alkyl chain length. This guide synthesizes key experimental findings on methylparaben, this compound, propylparaben, and butylparaben, providing researchers, scientists, and drug development professionals with a comparative overview supported by experimental data and detailed methodologies.
Parabens, a class of p-hydroxybenzoic acid esters, are widely utilized as preservatives in pharmaceuticals, cosmetics, and food products due to their broad-spectrum antimicrobial properties. However, concerns regarding their potential endocrine-disrupting and genotoxic effects have prompted extensive research. This guide offers a comparative study on the genotoxicity of different paraben esters, focusing on their ability to induce DNA damage and chromosomal abnormalities.
The genotoxicity of parabens appears to be influenced by the length of their alkyl side chain, with longer chains generally correlating with increased toxicity.[1][2] Studies consistently demonstrate that propylparaben and butylparaben exhibit greater genotoxic and cytotoxic effects compared to mthis compound and this compound.[3][4]
Comparative Genotoxicity Data
The following tables summarize quantitative data from various studies, illustrating the comparative genotoxicity of different paraben esters across multiple assays.
Table 1: Genotoxicity of Paraben Esters in Human Lymphocytes
| Paraben Ester | Assay | Concentration | Observed Effect | Reference |
| Mthis compound | Chromosome Aberration | 0.25 mg/L | Increased acentric fragments, chromatid breaks, polyploidy | [5] |
| Apoptosis | 0.25 and 0.50 mg/L | Increased frequency of apoptosis | [5] | |
| This compound | Chromosome Aberration | 0.10 mg/L | Increased acentric fragments, chromatid breaks, polyploidy | [5] |
| Apoptosis | 0.25 and 0.50 mg/L | Increased frequency of apoptosis | [5] | |
| Alkaline Comet Assay | 0.25 and 0.50 mg/L | Increased tail intensity, indicating DNA damage | [5] | |
| Butylparaben | Chromosome Aberration | 0.25 mg/L | Increased acentric fragments, chromatid breaks, polyploidy | [5] |
| Alkaline Comet Assay | 0.25 and 0.50 mg/L | Increased tail intensity, indicating DNA damage | [5] | |
| Propylparaben, Butylparaben, Isobutylparaben, Isopropylparaben | Micronucleus (MN) Test | 10-100 µg/mL | Significant induction of MN formation | [6] |
| Chromosome Aberration (CA) | 10-100 µg/mL | Increased CA at 24 and 48 hours | [6] | |
| Sister Chromatid Exchange (SCE) | 10-100 µg/mL | Significant increase for Butyl, Isobutyl, and Isopropylparaben | [6] |
Table 2: Genotoxicity of Paraben Esters in Allium cepa Root Cells
| Paraben Ester | Assay | Concentration (EC50) | Observed Effect | Reference |
| Mthis compound | Root Growth Inhibition | 75 µg/mL | Half maximal effective concentration | [3] |
| Propylparaben | Root Growth Inhibition | 25 µg/mL | Half maximal effective concentration | [3] |
| Mthis compound | Comet Assay & Chromosomal Aberrations | Dose-dependent | Increased DNA damage and chromosomal aberrations | [3] |
| Propylparaben | Comet Assay & Chromosomal Aberrations | Dose-dependent | More pronounced increase in DNA damage and chromosomal aberrations compared to mthis compound | [3] |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays cited are provided below to facilitate reproducibility and further investigation.
Alkaline Comet Assay
The alkaline comet assay is a sensitive method for detecting DNA single-strand breaks, alkali-labile sites, and DNA cross-linking.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Final amended report on the safety assessment of Mthis compound, this compound, Propylparaben, Isopropylparaben, Butylparaben, Isobutylparaben, and Benzylparaben as used in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Cytotoxic and Genotoxic Assessment of Mthis compound and Propylparaben on Allium cepa Root Tips by Comet and Allium cepa Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. In vitro genotoxic and cytotoxic effects of some paraben esters on human peripheral lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Ethylparaben in Combination with Other Preservatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial efficacy of ethylparaben when used in combination with other common preservatives, namely phenoxyethanol and sodium benzoate. The information presented is supported by experimental data to aid in the selection of robust preservative systems for pharmaceutical and cosmetic formulations.
Enhanced Antimicrobial Efficacy Through Synergy
This compound, a member of the paraben family, is a widely used preservative effective against a broad spectrum of microorganisms, particularly yeasts and molds.[1] Its efficacy can be significantly enhanced when combined with other antimicrobial agents, a phenomenon known as synergy. Such combinations can lead to a broader spectrum of activity, a reduction in the required concentrations of individual preservatives, and a more potent overall preservative effect.[2][3][4]
This compound and Phenoxyethanol
The combination of parabens and phenoxyethanol is a common strategy in product formulation. Studies have indicated a synergistic effect when these two preservatives are used together.[3] While specific quantitative data for this compound in combination with phenoxyethanol is not extensively available in single comprehensive studies, related research on preservative mixtures provides valuable insights. For instance, a challenge test on a preservative blend containing phenoxyethanol along with mthis compound, this compound, propylparaben, butylparaben, and isobutylparaben demonstrated effective antimicrobial activity.[5]
This compound and Sodium Benzoate
The combination of parabens and sodium benzoate has also been shown to exhibit synergistic antimicrobial properties. Research indicates that a combination of mthis compound and sodium benzoate can potentiate the antibacterial and antifungal spectrum of the preservative system.[2][4] While this study focused on mthis compound, the similar chemical nature of parabens suggests a comparable synergistic interaction for this compound.
Quantitative Data on Preservative Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and its combinations. It is important to note that direct comparative studies for this compound in combination with phenoxyethanol and sodium benzoate are limited. The data presented is compiled from various sources to provide a comparative overview.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Microorganism | This compound (ppm) | Sodium Benzoate (ppm) | Phenoxyethanol (µg/mL) | Mthis compound + Sodium Benzoate | Phenoxyethanol + Mixed Parabens* (0.2%) |
| Saccharomyces cerevisiae | 400 (at pH 3.0)[1] | 1500 (at pH <4.0)[1] | - | - | - |
| Zygosaccharomyces bailii | >900 (at pH 4.8)[1] | >1500 (at higher pH)[1] | - | - | - |
| Staphylococcus aureus | - | - | 2000-≥4000[6] | Effective Inhibition[2] | Log Reduction >3 at Day 7[5] |
| Pseudomonas aeruginosa | - | - | 2000-≥4000[6] | Effective Inhibition[2] | Log Reduction >3 at Day 7[5] |
| Escherichia coli | - | - | 2000-≥4000[6] | Effective Inhibition[2] | Log Reduction >3 at Day 7[5] |
| Candida albicans | - | - | 2000-≥4000[6] | Most Resistant[2] | Log Reduction >2 at Day 14[5] |
| Aspergillus brasiliensis | - | - | 2000-≥4000[6] | Most Sensitive[2] | Log Reduction >2 at Day 14[5] |
*Mixed parabens included mthis compound, this compound, propylparaben, butylparaben, and isobutylparaben.
Table 2: Preservative Challenge Test Data (Log Reduction)
| Preservative System | Microorganism | Day 7 | Day 14 | Day 28 |
| Phenoxyethanol + Mixed Parabens * (0.2%)[5] | S. aureus | >3 | >3 | >3 |
| P. aeruginosa | >3 | >3 | >3 | |
| E. coli | >3 | >3 | >3 | |
| C. albicans | - | >2 | >2 | |
| A. brasiliensis | - | >2 | >2 |
*Mixed parabens included mthis compound, this compound, propylparaben, butylparaben, and isobutylparaben.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of preservative efficacy.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Microorganism Suspension: A standardized suspension of the test microorganism is prepared to a concentration of approximately 10^5 to 10^6 colony-forming units (CFU)/mL.
-
Serial Dilution of Preservatives: A series of dilutions of the individual preservatives and their combinations are prepared in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).
-
Inoculation: Each dilution is inoculated with the microorganism suspension.
-
Incubation: The inoculated dilutions are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).
-
Observation: The MIC is determined as the lowest concentration of the preservative that shows no visible turbidity (growth).
Preservative Efficacy Test (Challenge Test)
This test evaluates the effectiveness of a preservative system in a finished product over a period of 28 days. The protocol is generally based on standards such as the European Pharmacopoeia (Ph. Eur.) or USP <51>.
-
Product Inoculation: The final product is inoculated with a known concentration of specific microorganisms (typically Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis) to achieve an initial concentration of 10^5 to 10^6 CFU/g or mL.
-
Incubation: The inoculated product is stored at a controlled temperature (e.g., 20-25°C) for 28 days.
-
Sampling and Microbial Enumeration: Samples are taken at specified intervals (e.g., day 0, 7, 14, and 28) and the number of viable microorganisms is determined using plate count methods. A neutralizing agent is used to inactivate the preservative before plating to allow for the recovery of surviving microorganisms.
-
Evaluation of Results: The log reduction in the microbial count from the initial inoculum is calculated at each time point. The acceptance criteria vary depending on the product type and regulatory standards, but generally require a significant reduction in bacteria and no increase in fungi over the test period.
Visualizing the Mechanisms of Action
While specific signaling pathways for the synergistic action of these preservative combinations are not well-elucidated, a conceptual diagram can illustrate their general mechanisms of action.
References
- 1. Activity of Na-Benzoate and Ethyl-Paraben Against Osmotolerant Yeasts at Different Water Activity Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cibtech.org [cibtech.org]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for Parabens in Cosmetics Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of parabens in cosmetic products. The validation of these methods is discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data accuracy, reliability, and regulatory compliance.[1][2]
Introduction to Paraben Analysis and Method Validation
Parabens are a group of p-hydroxybenzoic acid esters widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their broad-spectrum antimicrobial activity.[3][4] Regulatory bodies worldwide have set limits on the concentration of parabens in consumer products, necessitating the use of validated analytical methods for their accurate quantification.[5] The ICH Q2(R1) guideline provides a framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[6][7] This involves evaluating various performance characteristics, including specificity, linearity, accuracy, precision, and robustness.
Comparison of Analytical Methods: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for paraben analysis in cosmetics.[4][8] It is well-suited for non-volatile compounds and often allows for sample analysis with minimal preparation, such as simple dilution.[4][9] Gas Chromatography (GC), on the other hand, is more suitable for volatile compounds. For non-volatile analytes like parabens, a derivatization step is often required to increase their volatility and improve chromatographic performance.[10][11]
The following sections provide a detailed comparison of these two methods, including experimental protocols and performance data based on ICH validation parameters.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a representative example for the simultaneous determination of methylparaben, this compound, propylparaben, and butylparaben.
1. Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC or ultrapure grade).
-
Reference standards of mthis compound, this compound, propylparaben, and butylparaben.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[3] Isocratic or gradient elution can be used.
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.[8]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40 °C).[12]
4. Sample Preparation:
-
Accurately weigh a portion of the cosmetic sample (e.g., 1 g).
-
Disperse the sample in a suitable solvent (e.g., methanol).
-
Sonication and centrifugation may be used to facilitate extraction and remove solid particles.[13]
-
Filter the supernatant through a 0.45 µm syringe filter before injection.[8]
5. Standard Preparation:
-
Prepare individual stock solutions of each paraben in methanol.
-
Prepare working standard solutions by diluting the stock solutions to achieve a range of concentrations for calibration.
Gas Chromatography (GC) Method
This protocol is a representative example and may require a derivatization step for optimal performance.
1. Instrumentation:
-
GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
A suitable capillary column (e.g., BP-5, 30 m x 0.32 mm i.d., 0.5 µm film thickness).[10]
2. Reagents and Standards:
-
Methanol (GC grade).
-
Dichloromethane (GC grade).
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Reference standards of mthis compound, this compound, propylparaben, and butylparaben.
3. Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[10]
-
Injector Temperature: 250 °C.[10]
-
Oven Temperature Program: Initial temperature of 120 °C for 2 min, ramped to 280 °C at a suitable rate.[11]
-
Detector Temperature: 280 °C (for FID) or as per MS requirements.[11]
4. Sample Preparation and Derivatization:
-
Extract parabens from the cosmetic matrix using a suitable solvent and technique (e.g., liquid-liquid extraction).[10]
-
Evaporate the solvent and reconstitute the residue in a small volume of solvent.
-
Add the derivatizing agent and heat the mixture to complete the reaction.
5. Standard Preparation:
-
Prepare stock and working standard solutions of each paraben.
-
Derivatize the standards in the same manner as the samples.
Data Presentation: Comparison of Method Performance
The following tables summarize the typical performance characteristics of HPLC and GC methods for paraben analysis, validated according to ICH guidelines.
Table 1: Linearity and Range
| Parameter | HPLC | GC-MS | ICH Guideline |
| Linearity (R²) | > 0.997[3] | > 0.993[10] | R² ≥ 0.99 |
| Typical Range (µg/mL) | 0.50 - 10.00[12] | Varies with derivatization | To be established |
Table 2: Accuracy and Precision
| Parameter | HPLC | GC-MS | ICH Guideline |
| Accuracy (% Recovery) | 97.24 - 100.90[8] | 97 - 107[13] | Typically 80-120% |
| Precision - Repeatability (%RSD) | < 3.0[3] | < 5.0 | Typically ≤ 2% |
| Precision - Intermediate Precision (%RSD) | < 3.5[3] | < 6.3[14] | Typically ≤ 3% |
Table 3: Sensitivity
| Parameter | HPLC-UV/DAD | GC-MS | ICH Guideline |
| Limit of Detection (LOD) (µg/mL) | 0.29 - 0.32[12] | 0.01 - 0.2[14] | To be determined |
| Limit of Quantification (LOQ) (µg/mL) | 0.88 - 0.97[12] | Varies | To be determined |
Mandatory Visualization
Caption: Workflow for analytical method validation according to ICH Q2(R1) guidelines.
Conclusion
Both HPLC and GC are suitable methods for the determination of parabens in cosmetic products when properly validated. The choice of method often depends on the available instrumentation, the specific paraben of interest, and the complexity of the cosmetic matrix.
-
HPLC is generally preferred for its simpler sample preparation and suitability for a wider range of parabens without the need for derivatization. It demonstrates excellent linearity, accuracy, and precision.[3][8]
-
GC-MS offers higher sensitivity, which can be advantageous for detecting trace levels of parabens.[14] However, the requirement for derivatization can add complexity and potential for variability in the analytical procedure.[10]
Ultimately, the selected method must be validated according to ICH Q2(R1) guidelines to ensure that it is fit for its intended purpose and that the generated data is reliable and defensible.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. ajpaonline.com [ajpaonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. Determination of parabens in cosmetic products using high performance liquid chromatography with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. rjstonline.com [rjstonline.com]
- 11. akjournals.com [akjournals.com]
- 12. moca.net.ua [moca.net.ua]
- 13. Rapid determination of parabens in personal care products by stable isotope GC-MS/MS with dynamic selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
A Comparative Analysis of the Antibacterial Spectra of Ethylparaben and Propylparaben
This guide provides a detailed comparison of the antibacterial properties of ethylparaben and propylparaben, two common preservatives in the pharmaceutical, cosmetic, and food industries. The information presented is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data and methodologies.
Introduction to this compound and Propylparaben
This compound and propylparaben are esters of p-hydroxybenzoic acid that are widely utilized for their broad-spectrum antimicrobial activity against bacteria and fungi.[1][2] Their primary function is to prevent the growth of microorganisms in various products, thereby extending shelf life and ensuring product safety.[1] The antimicrobial efficacy of parabens generally increases with the length of their alkyl chain, which influences their solubility and interaction with microbial cells.[1][3] Propylparaben, having a longer alkyl chain than this compound, is generally considered to be more potent against a wider range of bacteria.[3]
Mechanism of Antibacterial Action
The precise antibacterial mechanism of parabens is not fully elucidated, but it is understood to be a multi-targeted process. The primary modes of action are believed to involve the disruption of microbial cell membrane integrity and the inhibition of critical cellular processes.[3][4]
-
Disruption of Membrane Transport: Parabens are thought to interfere with the bacterial cell membrane, disrupting transport processes and leading to the leakage of intracellular components.[3][5] The greater lipid solubility of longer-chain parabens like propylparaben may enhance their ability to disrupt the lipid bilayer.[3]
-
Inhibition of Synthesis: Evidence suggests that parabens can inhibit the synthesis of DNA and RNA, as well as essential enzymes like ATPases and phosphotransferases in some bacterial species.[3][6]
-
Interaction with Mechanosensitive Channels: Studies on E. coli have indicated that this compound and propylparaben can spontaneously activate mechanosensitive channels, upsetting the osmotic gradients in bacteria.[7]
Quantitative Comparison of Antibacterial Spectrum
The antibacterial activity of this compound and propylparaben is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes MIC values for this compound and propylparaben against various bacterial species. Generally, propylparaben exhibits lower MIC values, indicating greater potency.
| Bacterial Species | Gram Stain | This compound MIC (%) | Propylparaben MIC (%) |
| Staphylococcus aureus | Positive | 0.10 - 0.20 | 0.0125 - 0.05 |
| Bacillus subtilis | Positive | 0.10 | 0.025 |
| Bacillus cereus | Positive | Not widely reported | 0.125 |
| Escherichia coli | Negative | 0.10 - 0.20 | 0.05 - 0.10 |
| Pseudomonas aeruginosa | Negative | >0.20 | 0.10 - 0.80 |
| Enterobacter cloacae | Negative | ~0.03 (2.0 mM) | ~0.04 (2.2 mM) |
Note: MIC values can vary depending on the specific strain, culture conditions, and testing methodology. The data presented is a compilation from various sources for comparative purposes.
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.
Objective: To determine the lowest concentration of this compound and propylparaben that inhibits the visible growth of a specific bacterium.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solutions of this compound and propylparaben in a suitable solvent (e.g., ethanol or DMSO)
-
Pipettes and sterile tips
-
Incubator
-
Microplate reader (optional, for quantitative analysis)
-
Positive control (broth + bacteria, no paraben)
-
Negative control (broth only)
Procedure:
-
Preparation of Paraben Dilutions:
-
Prepare a series of twofold dilutions of the paraben stock solutions in the wells of the microtiter plate using sterile broth. This creates a concentration gradient across the plate.
-
-
Inoculum Preparation:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the paraben dilutions and the positive control well.
-
The negative control well should only contain sterile broth.
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions for the test organism.[8]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the paraben at which there is no visible growth of the bacteria.
-
Optionally, a viability indicator such as 2,3,5-triphenyltetrazolium chloride (TTC) can be added, or the optical density can be measured with a microplate reader for a quantitative assessment of growth inhibition.[9]
-
References
- 1. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paraben - Wikipedia [en.wikipedia.org]
- 4. Role of Propylparaben & Mthis compound in Product Preservation [elchemy.com]
- 5. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effects of parabens on the mechanosensitive channels of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. Colorimetric microdilution assay: Validation of a standard method for determination of MIC, IC50%, and IC90% of antimicrobial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Sensitization Potential of Paraben Esters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-sensitization potential among different paraben esters, supported by experimental data. It is intended to serve as a resource for researchers, scientists, and drug development professionals in understanding the allergenic profiles of these widely used preservatives.
Introduction to Paraben Sensitization
Parabens, the alkyl esters of p-hydroxybenzoic acid, are effective preservatives used in a vast array of pharmaceuticals, cosmetics, and food products. Despite their widespread use, concerns about their potential to cause allergic contact dermatitis (ACD) have been a subject of scientific scrutiny. Sensitization to one paraben may lead to cross-sensitization to other parabens, a phenomenon critical to consider in product formulation and patient care. The sensitization potential of parabens is generally low in individuals with intact skin; however, the risk increases when products containing them are applied to damaged or compromised skin.[1][2] This phenomenon is often referred to as the "paraben paradox"[1].
Comparative Sensitization Potential
Experimental and clinical data indicate that the sensitizing potential of paraben esters correlates with the length of their alkyl side-chain. Longer side chains are associated with a higher sensitization potential. A study categorizing the sensitization potential of various parabens classified them as follows:
| Paraben Ester | Alkyl Chain | Sensitization Potential |
| Methylparaben | Methyl | Weak |
| This compound | Ethyl | Weak |
| Propylparaben | Propyl | Weak |
| Isopropylparaben | Isopropyl | Weak |
| Butylparaben | Butyl | Strong |
| Isobutylparaben | Isobutyl | Strong |
| Benzylparaben | Benzyl | Strong |
Data sourced from a comprehensive safety assessment of parabens in cosmetics.
Cross-Sensitization Between Paraben Esters
Signaling Pathway of Allergic Contact Dermatitis
Allergic contact dermatitis to parabens is a Type IV delayed-type hypersensitivity reaction. The process involves two distinct phases: sensitization and elicitation. The following diagram illustrates the key events in the sensitization phase.
Caption: Sensitization phase of allergic contact dermatitis to parabens.
Experimental Protocols
The assessment of skin sensitization potential has evolved from animal testing to in vitro and in chemico methods that align with the Adverse Outcome Pathway (AOP) for skin sensitization. Key assays include the Direct Peptide Reactivity Assay (DPRA), KeratinoSens™, and the human Cell Line Activation Test (h-CLAT).
Experimental Workflow for In Vitro Sensitization Testing
The following diagram outlines a typical workflow for evaluating the skin sensitization potential of a substance using a battery of in vitro tests.
Caption: A tiered in vitro testing strategy for skin sensitization.
Direct Peptide Reactivity Assay (DPRA) - OECD 442C
The DPRA is an in chemico method that assesses the molecular initiating event of skin sensitization – the covalent binding of a substance to skin proteins.
-
Principle: The assay quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine. The depletion of these peptides after incubation with the test substance is measured by high-performance liquid chromatography (HPLC).
-
Procedure:
-
Solutions of synthetic cysteine- and lysine-containing peptides are prepared.
-
The test substance is dissolved in a suitable solvent and incubated with the peptide solutions for 24 hours at 25°C.
-
Following incubation, the reaction is stopped, and the remaining peptide concentration is quantified using HPLC with UV detection.
-
The percentage of peptide depletion is calculated relative to a reference control.
-
-
Interpretation: The mean depletion of cysteine and lysine peptides is used to classify the substance into one of four reactivity classes, which helps to distinguish sensitizers from non-sensitizers.
KeratinoSens™ Assay - OECD 442D
This in vitro assay addresses the second key event in the AOP: keratinocyte activation.
-
Principle: The assay utilizes a modified human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of the antioxidant response element (ARE). Sensitizers induce the Keap1-Nrf2-ARE pathway, leading to the expression of luciferase.
-
Procedure:
-
KeratinoSens™ cells are seeded in 96-well plates and incubated.
-
The test substance is added at various concentrations and incubated with the cells for 48 hours.
-
Cell viability is assessed using the MTT assay.
-
Luciferase activity is measured using a luminometer.
-
-
Interpretation: A substance is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold at concentrations that are not cytotoxic.
human Cell Line Activation Test (h-CLAT) - OECD 442E
The h-CLAT addresses the third key event in the AOP: the activation of dendritic cells.
-
Principle: This assay measures the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) following exposure to a test chemical. Upregulation of these markers is indicative of dendritic cell activation.
-
Procedure:
-
THP-1 cells are cultured and then exposed to various concentrations of the test substance for 24 hours.
-
After incubation, the cells are stained with fluorescently labeled antibodies specific for CD86 and CD54.
-
The expression of the cell surface markers is quantified using flow cytometry.
-
Cell viability is also determined to ensure that the observed effects are not due to cytotoxicity.
-
-
Interpretation: A substance is classified as a sensitizer if it induces the expression of CD86 and/or CD54 above a defined threshold in a dose-dependent manner.
Conclusion
The potential for sensitization and cross-sensitization among paraben esters is an important consideration in the development and use of products containing these preservatives. While the overall incidence of paraben allergy in the general population is low, the risk is higher in individuals with compromised skin. The sensitization potential appears to increase with the length of the alkyl ester chain. Due to the high likelihood of cross-reactions, sensitization to one paraben should be considered as a contraindication for the use of products containing any paraben. The use of a battery of validated in vitro tests provides a reliable, non-animal approach to assessing the sensitization potential of new compounds.
References
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Ethylparaben
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and to minimize environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of ethylparaben, a common preservative in pharmaceuticals and cosmetics. Following these guidelines will help your facility maintain compliance and uphold its commitment to safety and environmental stewardship.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical.[2] Ensure that the disposal activities are carried out in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.[2][3]
Step-by-Step Disposal Protocol for this compound
This compound waste must be managed as hazardous waste.[4] It should never be disposed of in the regular trash or poured down the drain, as it is harmful to aquatic life.[5][6][7]
-
Waste Identification and Segregation:
-
Containerization:
-
Use a dedicated, leak-proof container that is compatible with this compound. Plastic containers are often preferred for hazardous waste.[4][5]
-
The container must be in good condition, with a secure, screw-on cap.[11] Do not use containers with corks or parafilm as a primary seal.[11]
-
Ensure the container is stored in secondary containment, such as a spill tray, to capture any potential leaks.[11]
-
-
Labeling:
-
Immediately label the waste container with a "Hazardous Waste" tag.[4][5]
-
The label must include the full chemical name, "this compound," and the quantity of the waste. Do not use abbreviations or chemical formulas.[5]
-
Include the date of waste generation, the laboratory location (building and room number), and the name and contact information of the principal investigator.[5]
-
-
Storage:
-
Disposal Request and Pickup:
Disposal of Contaminated Materials and Empty Containers
-
Contaminated Labware and PPE: Items such as gloves, wipes, and bench paper that are contaminated with this compound should be considered hazardous waste. Double-bag these materials in clear plastic bags, seal each bag individually, and label the outer bag with the contents before requesting a hazardous waste pickup.[11]
-
Empty Containers: A container that held this compound is not considered empty until it has been triple-rinsed.[4][8]
-
Rinse the container three times with a suitable solvent (e.g., water or another solvent capable of removing the residue).
-
Collect the rinsate (the liquid from rinsing) and dispose of it as hazardous waste in your designated this compound waste container.[8]
-
After triple-rinsing and allowing the container to air dry, deface or remove the original label. The clean, empty container can then typically be disposed of in the regular trash.[8]
-
Quantitative Waste Management Limits
The following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting. These are common regulatory limits, but you should always verify the specific requirements of your institution and local authorities.
| Parameter | Limit | Citation |
| Maximum Hazardous Waste Accumulation | 55 gallons | [11] |
| Maximum Acutely Hazardous Waste Accumulation | 1 quart | [11] |
| Time Limit for Waste Collection | Must be collected within 90 days of the start of accumulation. | [11] |
Experimental Workflow: this compound Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound waste from the laboratory.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 2. echemi.com [echemi.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. acme-hardesty.com [acme-hardesty.com]
- 8. vumc.org [vumc.org]
- 9. acewaste.com.au [acewaste.com.au]
- 10. scribd.com [scribd.com]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Ethylparaben
Ann Arbor, MI - For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ethylparaben, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. By adhering to these procedural, step-by-step guidelines, you can minimize risks and maintain a secure workspace.
This compound, a common preservative, requires careful handling to avoid potential irritation and allergic reactions.[1][2] While generally not classified as a hazardous substance, direct contact with the skin, eyes, and respiratory tract should be avoided.[3][4]
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense when working with this compound. The following table summarizes the recommended equipment for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid this compound (low dust) | Safety glasses with side shields | Nitrile or Neoprene gloves | Laboratory coat | Not generally required |
| Weighing/Generating Dust | Tightly fitting safety goggles | Nitrile or Neoprene gloves | Laboratory coat | NIOSH-approved N95 respirator or equivalent |
| Preparing Solutions | Safety goggles or a face shield worn over safety glasses | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Chemical-resistant apron or laboratory coat | Not generally required if handled in a well-ventilated area or fume hood |
| Cleaning Spills | Tightly fitting safety goggles and a face shield | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Impervious clothing or coveralls | NIOSH-approved respirator with appropriate particulate filter if dust is present |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure.
1. Engineering Controls:
-
Always work in a well-ventilated area.[4]
-
Use a laboratory fume hood or other local exhaust ventilation when handling large quantities or when there is a potential for dust generation.[5]
2. Personal Protective Equipment (PPE) Selection Workflow:
The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: Workflow for selecting appropriate PPE when handling this compound.
3. Hygiene Measures:
-
Avoid breathing dust.[6]
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[6]
-
Remove contaminated clothing promptly.[5]
4. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]
-
Keep away from strong oxidizing agents, strong acids, and strong bases.[1][6]
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination.
1. Waste Characterization:
-
This compound is considered harmful to aquatic life.[3]
-
Follow all local, regional, national, and international regulations for chemical waste disposal.[6]
2. Disposal of Unused this compound:
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.[5]
-
Do not dispose of with household garbage or allow it to reach the sewage system.[3]
3. Disposal of Contaminated Materials:
-
Contaminated packaging and PPE (gloves, lab coats, etc.) should be disposed of as hazardous waste.[5]
-
For spills, use an explosion-proof vacuum with an appropriate filter to clean up dust, or sweep up mechanically, minimizing dust generation.[4][6] Place the collected material in a suitable, closed container for disposal.[2]
By implementing these safety protocols, researchers can confidently handle this compound while prioritizing their well-being and protecting the environment. This commitment to safety fosters a culture of responsibility and trust within the scientific community.
References
- 1. scribd.com [scribd.com]
- 2. This compound | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. acme-hardesty.com [acme-hardesty.com]
- 7. ETHYL PARABEN - Ataman Kimya [atamanchemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
